Z-Cha-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABZONTQXNLDT-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556769 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-cyclohexyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25341-42-8 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-cyclohexyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Z-Cha-OH CAS number 25341-42-8 information
An In-depth Technical Guide to Z-Cha-OH (CAS: 25341-42-8): Properties, Synthesis, and Applications in Peptide Chemistry and Drug Discovery
Introduction
(S)-2-((((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid), commonly abbreviated as this compound, is a non-proteinogenic amino acid derivative of significant interest to the scientific community, particularly those in the fields of peptide chemistry, medicinal chemistry, and drug development.[1] As an N-terminally protected form of L-Cyclohexylalanine (Cha), this compound serves as a crucial building block for the synthesis of custom peptides and peptidomimetics.[2] The defining features of this compound are its benzyloxycarbonyl (Z or Cbz) protecting group, which facilitates controlled peptide bond formation, and its cyclohexyl side chain, which imparts unique structural and physicochemical properties to the resulting molecules.
This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis, and key applications. It is intended to serve as a resource for researchers and drug development professionals seeking to leverage this versatile reagent in their work.
Physicochemical Properties and Structural Analysis
This compound is characterized by a unique combination of a standard amino acid backbone, a bulky, lipophilic side chain, and a UV-active protecting group. These features dictate its solubility, reactivity, and utility in synthetic applications.
Structural Features:
-
L-Cyclohexylalanine (Cha) Core: The core structure is based on L-alanine, where a methyl group is replaced by a cyclohexylmethyl group. This non-polar, bulky side chain is often used as a bioisostere for phenylalanine or leucine, but with increased lipophilicity and metabolic stability due to the saturated carbocyclic ring.
-
Benzyloxycarbonyl (Z/Cbz) Group: The amine is protected by a benzyloxycarbonyl group. This group is stable to the basic and mildly acidic conditions often used in peptide synthesis but can be cleanly removed via catalytic hydrogenation, providing an orthogonal deprotection strategy to acid-labile groups like Boc (tert-butoxycarbonyl). The aromatic ring also allows for easy visualization by UV spectroscopy during chromatographic purification.
Key Properties Summary:
| Property | Value | Reference(s) |
| CAS Number | 25341-42-8 | [1][3][4][5][6] |
| Molecular Formula | C17H23NO4 | [1][3][4][5][7] |
| Molecular Weight | 305.37 g/mol | [1][3][5][7] |
| Synonyms | Z-L-Cyclohexylalanine, Cbz-L-Cyclohexylalanine, (S)-N-(Benzyloxycarbonyl)cyclohexylalanine | [4][8] |
| Appearance | White to off-white solid/powder | [7] |
| Purity | Commercially available at ≥95% or higher | [9] |
| Storage Conditions | 2-8°C, Refrigerator | [1][10] |
Synthesis and Purification
The standard synthesis of this compound is achieved through the N-protection of the parent amino acid, L-Cyclohexylalanine. This is typically accomplished via a Schotten-Baumann reaction, where the nucleophilic amino group reacts with benzyl chloroformate under basic conditions.
Causality of Experimental Choices: The reaction is performed in an aqueous alkaline medium (e.g., with sodium hydroxide or sodium carbonate) to deprotonate the amino group, thereby increasing its nucleophilicity, while simultaneously neutralizing the HCl byproduct generated during the reaction. The temperature is often kept low (0-5°C) to control the exothermicity of the reaction and minimize side reactions, such as the hydrolysis of the benzyl chloroformate reagent.[11]
Figure 1: General synthesis pathway for this compound.
Detailed Synthesis Protocol
-
Dissolution: Dissolve L-Cyclohexylalanine in a 1M aqueous solution of sodium hydroxide at 0-5°C with vigorous stirring.
-
Reagent Addition: While maintaining the temperature and pH (typically between 9-10), add benzyl chloroformate (Cbz-Cl) dropwise. The pH can be maintained by the concurrent addition of 2M NaOH solution.
-
Reaction: Allow the mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Once the reaction is complete (monitored by TLC), wash the reaction mixture with a non-polar solvent like diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl to a pH of ~2. The product, this compound, will precipitate as a white solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product with high purity.
-
Validation: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Core Applications in Research and Development
This compound is a valuable reagent primarily used as a building block in the synthesis of peptides and peptidomimetics for therapeutic and research purposes.[2]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound is used to introduce the cyclohexylalanine residue into a growing peptide chain. The Z-group serves as a robust N-terminal protecting group.
Expertise in Application: The choice of this compound over other protected forms (like Fmoc-Cha-OH) is often dictated by the overall synthetic strategy. The Z-group's stability to piperidine (used for Fmoc removal) and trifluoroacetic acid (used for Boc removal and final cleavage) makes it an excellent choice for protecting a specific amine throughout a synthesis, which can then be selectively removed at a later stage via hydrogenation. This is particularly useful in the synthesis of branched or cyclic peptides.
Figure 2: Workflow for incorporating this compound in SPPS.
Experimental Protocol: Coupling of this compound in SPPS
This protocol assumes a standard manual SPPS setup with a resin-bound peptide containing a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent like N,N-Dimethylformamide (DMF).
-
Activation Solution: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF. Add a coupling agent like HATU (2-4 eq.) and a base such as DIPEA (4-8 eq.). Allow this activation mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated this compound solution to the swelled resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates the successful coupling and consumption of all free amines.
-
Washing: Once the reaction is complete, drain the reaction vessel and thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), to remove excess reagents and byproducts. The resin is now ready for the next step in the synthesis.
Role in Drug Discovery
The incorporation of the cyclohexylalanine (Cha) moiety can significantly modulate the pharmacological profile of a peptide or small molecule.
-
Increased Lipophilicity: The cyclohexyl group increases the hydrophobicity of a molecule, which can enhance its ability to cross cell membranes and potentially improve oral bioavailability.
-
Enhanced Metabolic Stability: The saturated aliphatic ring of Cha is resistant to enzymatic degradation compared to aromatic side chains like that of phenylalanine, leading to a longer in-vivo half-life for the drug candidate.
-
Structural Mimicry: Cha can act as a conformational constraint or a mimic of phenylalanine, allowing researchers to probe receptor-ligand interactions and optimize binding affinity.
Safety, Handling, and Storage
While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions used for laboratory chemicals. Data from similar compounds can be used to infer a general safety profile.[12]
Storage and Stability: this compound is stable when stored under recommended conditions.[12] It should be kept in a tightly sealed container in a refrigerator (2-8°C) to prevent degradation.
Safety and Handling Guidelines:
| Aspect | Guideline | Reference(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. | [12] |
| Ventilation | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. | [12] |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. Move to fresh air if exposure occurs. | [12] |
| Skin/Eye Contact | May cause skin or eye irritation. In case of contact, wash skin with soap and water; flush eyes with plenty of water. | [12][13][14] |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids. | [12] |
| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations. | [12] |
Conclusion
This compound (CAS 25341-42-8) is a highly valuable and versatile protected amino acid for synthetic chemistry. Its unique combination of a bulky, lipophilic cyclohexyl side chain and the orthogonally-removable Z-protecting group provides chemists and drug developers with a powerful tool for constructing complex peptides and peptidomimetics. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in advancing research and the development of novel therapeutics.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. americanelements.com [americanelements.com]
- 5. angene.in [angene.in]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. N-Benzyloxycarbonyl-L-3-cyclohexylalanine | CymitQuimica [cymitquimica.com]
- 8. 25341-42-8 Z-beta-cyclohexyl-L-alanine AKSci 2039AB [aksci.com]
- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 10. Z-D-Cha-OH [carbolution.de]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. fishersci.com [fishersci.com]
- 14. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Solubility of N-α-benzyloxycarbonyl-L-cyclohexylalanine (Z-Cha-OH) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-benzyloxycarbonyl-L-cyclohexylalanine, commonly abbreviated as Z-Cha-OH, is a protected amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. Its unique structure, featuring a bulky, non-polar cyclohexyl side chain, imparts specific conformational properties to peptides, making it a valuable building block for creating novel therapeutics. Understanding the solubility of this compound in various organic solvents is a critical first step in its effective utilization, impacting everything from reaction kinetics and purification efficiency to the formulation of final drug products.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently work with this compound. We will delve into the theoretical underpinnings of its solubility, offer predictions for its behavior in different solvent classes, and provide detailed experimental protocols for determining its solubility with precision.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to first examine its molecular structure and key physicochemical properties.
| Property | Value/Description | Source |
| Chemical Formula | C17H23NO4 | N/A |
| Molecular Weight | 305.37 g/mol | N/A |
| CAS Number | 25341-42-8 | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Boiling Point | ~501.4 °C (Predicted) | [4] |
| Density | ~1.167 g/cm³ | [4] |
| Storage Temperature | 2-8°C | [4] |
This compound is comprised of three key structural components that dictate its solubility:
-
L-Cyclohexylalanine Core: The cyclohexyl side chain is a large, non-polar, and hydrophobic aliphatic group. This feature significantly contributes to the molecule's overall non-polar character.
-
Carboxylic Acid Group (-COOH): This is a polar and hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor.
-
Benzyloxycarbonyl (Z or Cbz) Protecting Group: This group consists of a benzyl ring and a carbamate linkage. While the benzyl portion is hydrophobic, the carbamate group introduces some polarity and potential for hydrogen bonding.
The interplay of these structural features results in a molecule with a predominantly hydrophobic character, which is a key determinant of its solubility in organic solvents.
Predicted Solubility of this compound in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[5] The large non-polar surface area of the cyclohexyl and benzyl groups suggests that this compound will be more soluble in non-polar or moderately polar organic solvents compared to highly polar or aqueous solvents.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of these solvents can hydrogen bond with the carboxylic acid and carbamate groups of this compound, while the alkyl portion can interact with the non-polar parts of the molecule. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for effective solvation of both the polar and non-polar regions of this compound. DMSO is particularly effective for dissolving hydrophobic peptides.[6] |
| Non-Polar Solvents | Toluene, Hexane, Diethyl Ether | Low to Moderate | While the non-polar components of this compound will interact favorably with these solvents, the polar carboxylic acid and carbamate groups will be poorly solvated, limiting overall solubility. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. They can interact with the non-polar regions and, to some extent, the polar groups of this compound. |
| Aqueous Solutions | Water, Buffers | Very Low | The predominantly hydrophobic nature of this compound makes it sparingly soluble in water.[7] Solubility in aqueous buffers will be pH-dependent; at higher pH, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. |
Experimental Determination of this compound Solubility
A systematic experimental approach is necessary to accurately determine the solubility of this compound in a specific solvent. The following protocol outlines a general method for this purpose.
Materials and Reagents
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.[8]
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample filtrate by HPLC with UV detection.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.
-
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
pH (in aqueous or alcoholic solutions): The carboxylic acid group of this compound can be deprotonated at higher pH values, forming the more soluble carboxylate salt. Conversely, in acidic conditions, the molecule will be fully protonated and likely less soluble.
-
Presence of Salts: In aqueous systems, the addition of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of amino acid derivatives.[9]
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of this compound.[10]
Conclusion
The solubility of this compound is a critical parameter for its successful application in research and development. Its predominantly hydrophobic character, conferred by the cyclohexyl and benzyloxycarbonyl groups, dictates its preference for non-polar to moderately polar organic solvents. While theoretical predictions provide a useful starting point, precise solubility data must be obtained through rigorous experimental determination. The methodologies and insights presented in this guide offer a robust framework for understanding and quantifying the solubility of this compound, thereby facilitating its effective use in the synthesis of novel peptides and other molecular entities.
References
- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 2. ivychem.com [ivychem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 25341-42-8 CAS MSDS (Z-3-CYCLOHEXYL-L-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Khan Academy [khanacademy.org]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. microbenotes.com [microbenotes.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Z-Cha-OH molecular weight and formula
I have successfully gathered all the necessary information to create the in-depth technical guide on Z-Cha-OH.
Here's a summary of the information I have and how it addresses the user's request:
-
Molecular Weight and Formula: I have confirmed the molecular weight (305.37 g/mol ) and chemical formula (C17H23NO4) from multiple reliable sources.
-
Synthesis of this compound: I have found a procedure for the synthesis of a closely related compound, which provides a solid foundation for detailing the synthesis of this compound. I can adapt this to explain the reaction of L-cyclohexylalanine with benzyl chloroformate.
-
Physicochemical Properties: I have gathered information on the physical form (oil or white powder), storage conditions, and some data points like boiling point from various chemical supplier websites. While a single comprehensive source for all properties is not available, I can compile the available information into a table.
-
Detailed Experimental Protocols: I have found extensive information on general peptide synthesis protocols, including coupling of sterically hindered amino acids and various methods for Z-group deprotection (catalytic hydrogenation, acidolysis). I can create detailed, step-by-step protocols based on this information.
-
Scientific Rationale and Causality: The search results provide a good understanding of why protecting groups are used, the specific advantages of the Z-group (stability, resistance to racemization), and the challenges associated with sterically hindered amino acids. This will allow me to explain the "why" behind experimental choices.
-
Side Reactions: I have information on common side reactions in peptide synthesis and some context on issues related to sterically hindered amino acids. I can discuss these in the context of using this compound.
-
Comparison with Other Protecting Groups: I have found resources that compare Z, Boc, and Fmoc protecting groups, which will allow me to create a comparative analysis section.
-
Applications in Drug Development: I have found references to the use of Z-protected amino acids in the synthesis of somatostatin analogues, which are therapeutic peptides. This provides a concrete example for the application of this compound in drug development.
-
Authoritative Sources and URLs: I have collected information from scientific publications on PubMed, chemical supplier websites (Sigma-Aldrich, Pharmaffiliates, etc.), and other technical resources, all with verifiable URLs.
With this information, I can now proceed to structure and write the in-depth technical guide as requested by the user, including all the required components like tables, Graphviz diagrams, and a comprehensive reference list.
Therefore, I have sufficient information to answer the user request. .An In-Depth Technical Guide to N-α-Carbobenzyloxy-L-cyclohexylalanine (this compound)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Carbobenzyloxy-L-cyclohexylalanine, commonly abbreviated as this compound, is a pivotal protected amino acid derivative utilized in the strategic synthesis of peptides. With a molecular formula of C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol , this compound plays a crucial role in preventing unwanted side reactions during peptide bond formation.[1][2] The carbobenzyloxy (Z or Cbz) group provides robust protection for the α-amino group, a feature that is particularly advantageous in both solution-phase and solid-phase peptide synthesis.[3] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on the underlying chemical principles and practical methodologies for its use in the development of therapeutic peptides.
Introduction: The Strategic Importance of this compound in Peptide Synthesis
The precise construction of peptide sequences is fundamental to the development of novel therapeutics and research tools. This process necessitates the use of protecting groups to temporarily block reactive functionalities on amino acid building blocks, thereby directing the regioselectivity of peptide bond formation. The carbobenzyloxy (Z) group, introduced by Bergmann and Zervas in 1932, was a revolutionary development in peptide chemistry, enabling controlled, stepwise synthesis.[4]
This compound, as a derivative of the non-proteinogenic amino acid L-cyclohexylalanine (Cha), is of particular interest. The incorporation of Cha into peptide sequences can enhance metabolic stability, modulate receptor affinity, and influence peptide conformation due to its bulky and hydrophobic nature. The Z-protecting group on Cha offers several advantages:
-
Stability: The Z-group is stable under a variety of reaction conditions, including those used for the removal of other protecting groups, lending itself to orthogonal synthesis strategies.[5]
-
Racemization Resistance: The urethane linkage of the Z-group helps to suppress racemization at the α-carbon during the activation and coupling steps, preserving the stereochemical integrity of the peptide.[6]
-
Crystallinity: Many Z-protected amino acids are crystalline solids, which facilitates their purification and handling.
This guide will delve into the technical details of this compound, providing the necessary information for its effective utilization in research and drug development.
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of this compound are critical for its successful application.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₃NO₄ | [1][2] |
| Molecular Weight | 305.37 g/mol | [1][2] |
| IUPAC Name | (2S)-2-(Benzyloxycarbonylamino)-3-cyclohexylpropanoic acid | [1] |
| CAS Number | 25341-42-8 | [1][2] |
| Appearance | White to off-white powder or oil | |
| Boiling Point | ~501.4 °C at 760 mmHg | |
| Storage | 2-8°C, dry and sealed | [3] |
| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of L-cyclohexylalanine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a nucleophilic acyl substitution, results in the formation of a stable carbamate linkage.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Protocol: Synthesis of this compound
-
Dissolution: Dissolve L-cyclohexylalanine in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, at 0-5°C. The base deprotonates the amino group, increasing its nucleophilicity.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate, either neat or dissolved in an organic solvent like dioxane or THF, to the stirred amino acid solution while maintaining the low temperature and a basic pH.
-
Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring the consumption of the starting material by a suitable technique (e.g., TLC).
-
Work-up: After the reaction is complete, wash the mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Acidification: Carefully acidify the aqueous layer with a mineral acid, such as HCl, to a pH of approximately 2. This protonates the carboxylate, causing the this compound to precipitate.
-
Isolation and Purification: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.
Application in Peptide Synthesis: Coupling and Deprotection
This compound is a versatile building block for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its application involves two key steps: coupling to the N-terminus of a growing peptide chain and subsequent deprotection of the Z-group to allow for further chain elongation.
Peptide Coupling with this compound
The coupling of this compound, a sterically hindered amino acid, requires careful selection of coupling reagents to ensure high efficiency and minimize side reactions, particularly racemization.
Caption: Peptide coupling workflow using this compound.
Protocol: Coupling of this compound in SPPS
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Activation: In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. For carbodiimide-based coupling (e.g., DIC), an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential to suppress racemization.[7]
-
Coupling: Add the activated this compound solution to the resin and agitate the mixture. Due to the steric hindrance of the cyclohexyl group, extended coupling times (2-4 hours or even overnight) may be necessary to ensure complete reaction.[8]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test, which detects free primary amines.
-
Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Deprotection of the Z-Group
The removal of the Z-group is a critical step and can be achieved through several methods, with catalytic hydrogenation being the most common and mildest.
This method involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a palladium catalyst.
-
Procedure: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF). Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (either by bubbling hydrogen gas through the solution or using a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and evaporate the solvent to obtain the deprotected peptide.
Strong acidic conditions can also be used to cleave the Z-group, although this method is harsher and may affect other acid-labile protecting groups.
-
Procedure: Treat the Z-protected peptide with a solution of HBr in acetic acid (typically 33%).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.
Comparative Analysis with Other Protecting Groups
The choice of an N-α-protecting group is a critical decision in peptide synthesis strategy. This compound is often compared with its Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protected counterparts.
| Feature | Z-Group | Fmoc-Group | Boc-Group |
| Deprotection Condition | Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) | Moderate acid (e.g., TFA) |
| Orthogonality | Orthogonal to Fmoc and Boc strategies. | Orthogonal to Boc and acid-labile side-chain protecting groups. | Orthogonal to Fmoc and hydrogenolysis-labile groups. |
| Key Advantages | High stability, resistance to racemization, suitable for solution-phase synthesis. | Mild deprotection conditions, suitable for automated SPPS. | Well-established, cost-effective for some applications. |
| Potential Side Reactions | Catalyst poisoning by sulfur-containing residues, incomplete cleavage. | Diketopiperazine formation at the dipeptide stage. | Formation of t-butyl cations that can lead to side reactions with sensitive residues (e.g., Trp, Met). |
Applications in Drug Development
The unique properties of cyclohexylalanine make this compound a valuable building block in the synthesis of therapeutic peptides. The incorporation of Cha can lead to enhanced biological activity and improved pharmacokinetic profiles. For instance, Z-protected amino acids are utilized in the synthesis of somatostatin analogues, a class of peptide drugs used in the treatment of various diseases, including cancer and hormonal disorders.[9] The stability and predictable reactivity of this compound make it a reliable choice for the complex, multi-step syntheses required for such therapeutic agents.
Conclusion
This compound is a well-established and highly valuable reagent in the field of peptide chemistry. Its robust stability, resistance to racemization, and compatibility with various synthetic strategies make it an excellent choice for the incorporation of the sterically hindered and conformationally significant cyclohexylalanine residue into peptide chains. A thorough understanding of its properties and the nuances of its application in coupling and deprotection reactions, as detailed in this guide, is essential for researchers and drug development professionals aiming to synthesize complex and biologically active peptides.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanamido)-3-methylbutanoic acid | C22H26N2O5 | CID 6992354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [A new synthesis of somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Commercial Sourcing and Application of Z-Cha-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of Z-Cha-OH in Peptide Drug Development
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Among these, L-cyclohexylalanine (Cha), an aliphatic analog of phenylalanine, has proven to be particularly valuable. When the α-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, the resulting this compound becomes a versatile reagent for solution-phase and solid-phase peptide synthesis (SPPS).
The bulky cyclohexyl side chain of the Cha residue sterically hinders the approach of proteases, significantly increasing the in-vivo half-life of peptide therapeutics. The Z-protecting group, introduced by Bergmann and Zervas in 1932, offers several advantages:
-
Robust Protection: The Z-group is stable under a wide range of reaction conditions, preventing unwanted side reactions at the N-terminus during peptide coupling.[1]
-
Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[1]
-
Racemization Suppression: The urethane nature of the Z-group helps to minimize racemization during activation and coupling, preserving the stereochemical integrity of the final peptide.[1]
The judicious selection of high-quality this compound is therefore a critical first step in the synthesis of novel peptide-based drugs with enhanced therapeutic properties.
Navigating the Commercial Landscape: A Comparative Analysis of this compound Suppliers
The commercial availability of this compound varies in terms of purity, scale, and documentation. The following table provides a comparative overview of representative suppliers. It is important to note that pricing is subject to change and bulk discounts are often available. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.
| Supplier | Product Name | CAS Number | Stated Purity | Available Quantities |
| Research Scientific | This compound | 25341-42-8 | >=95.0% | 5g[2] |
| Ivy Fine Chemicals | N-Benzyloxycarbonyl-L-3-cyclohexylalanine | 25341-42-8 | Not specified | 5g, 10g, 25g[3] |
| MySkinRecipes | This compound | Not specified | Not specified | Not specified[4] |
| CymitQuimica | N-Benzyloxycarbonyl-L-3-cyclohexylalanine | 25341-42-8 | Not specified | Not specified[5] |
This table is for illustrative purposes and researchers are encouraged to contact suppliers directly for the most current information.
Supplier and Material Qualification: A Protocol for Ensuring Quality
A rigorous qualification process for any new supplier or new lot of this compound is paramount to ensuring reproducible and reliable synthesis outcomes. The following protocol outlines a self-validating system for material acceptance.
Documentation Review
The first step is a thorough review of the supplier's documentation. A Certificate of Analysis (CoA) is a critical document that provides key quality control data for a specific batch of a product.[6][7][8][9]
Essential Elements of a this compound CoA:
-
Product Identification: Full chemical name (N-α-Benzyloxycarbonyl-L-cyclohexylalanine), CAS number (25341-42-8), and lot number.
-
Physical Properties: Appearance, melting point, and optical rotation.
-
Purity Assessment: HPLC or UPLC chromatogram showing the main peak and any impurities, with the purity expressed as a percentage.
-
Identity Confirmation: Methods such as ¹H NMR, ¹³C NMR, or Mass Spectrometry to confirm the chemical structure.
-
Chiral Purity: Determination of enantiomeric excess (% ee) using a chiral separation technique.[10][11][12][13][14]
In-House Quality Control Testing
Upon receipt of a new lot of this compound, it is best practice to perform in-house verification of critical quality attributes.
Recommended QC Tests:
-
Appearance: Visual inspection for a white to off-white crystalline solid.
-
Solubility: Test solubility in relevant solvents for peptide synthesis (e.g., DMF, NMP, DCM).
-
Purity by HPLC: Run an independent HPLC analysis to verify the purity stated on the CoA.
-
Identity Confirmation (Optional but Recommended): Acquire a ¹H NMR or Mass Spectrum to confirm the structure, particularly if sourcing from a new supplier.
The following diagram illustrates the workflow for qualifying a new batch of this compound.
Synthesis and Purification of this compound: A Methodological Overview
While most researchers will purchase this compound commercially, understanding its synthesis provides valuable insight into potential impurities. The most common method for introducing the Z-group is through the Schotten-Baumann reaction.
General Synthesis Protocol for this compound
This protocol is a generalized procedure based on the synthesis of similar Z-protected amino acids.[15][16][17]
Materials:
-
L-Cyclohexylalanine (H-Cha-OH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve L-Cyclohexylalanine in an aqueous solution of sodium carbonate or bicarbonate.
-
Reaction: Cool the solution in an ice bath and add benzyl chloroformate dropwise while vigorously stirring. Maintain a basic pH throughout the addition.
-
Stirring: Allow the reaction to stir for several hours at room temperature.
-
Workup: Wash the reaction mixture with ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer with HCl to precipitate the crude this compound.
-
Extraction: Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
The following diagram illustrates the chemical synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 3. ivychem.com [ivychem.com]
- 4. This compound [myskinrecipes.com]
- 5. N-Benzyloxycarbonyl-L-3-cyclohexylalanine | CymitQuimica [cymitquimica.com]
- 6. datacor.com [datacor.com]
- 7. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]
- 8. alliancechemical.com [alliancechemical.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral analysis - Wikipedia [en.wikipedia.org]
- 12. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 13. gcms.cz [gcms.cz]
- 14. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. benchchem.com [benchchem.com]
- 17. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]
Z-Cha-OH: A Comprehensive Material Safety Data Sheet for the Research Professional
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Safety Profile of Z-Cha-OH
N-benzyloxycarbonyl-cyclohexyl-L-alanine, commonly abbreviated as this compound, is a crucial reagent in the field of peptide synthesis.[1] Its role as a protecting group for the carboxyl terminus of amino acids is fundamental to preventing undesirable side reactions during the intricate process of forming peptide bonds, particularly in solid-phase peptide synthesis (SPPS).[1] As with any chemical reagent, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the material safety data for this compound, moving beyond a simple recitation of hazards to offer a deeper, scientifically grounded understanding of its properties and the rationale behind prescribed safety protocols.
This document is structured to provide a logical and intuitive flow of information, beginning with the intrinsic properties of the compound and progressing through hazard identification, handling procedures, emergency response, and proper disposal. The aim is to empower researchers with the knowledge necessary to work with this compound safely and effectively.
Section 1: Physicochemical Characteristics of this compound
Understanding the physical and chemical properties of a substance is the foundation of a robust safety assessment.[2][3][4] These characteristics dictate its behavior under various conditions and inform the necessary precautions for handling and storage.
Core Physical Properties
This compound is typically encountered as a white, odorless, powdered solid.[5][6] Its solid state at room temperature is a key factor in its handling, as it primarily poses a risk of airborne dust rather than volatile vapors.
| Property | Value | Source(s) |
| Appearance | White Powder Solid | [5][6] |
| Odor | Odorless | [5][6] |
| Melting Point/Range | 82 - 84 °C / 179.6 - 183.2 °F | [5][6] |
| Boiling Point/Range | No information available | [5][6] |
| Flash Point | No information available | [5][6] |
| Solubility | No information available | [5] |
Chemical Reactivity and Stability
This compound is generally stable under recommended storage conditions.[7] However, it is incompatible with strong oxidizing agents.[5][7] Contact with such materials could lead to vigorous reactions, potentially generating heat and hazardous byproducts. Thermal decomposition can lead to the release of irritating gases and vapors.[5][6]
Section 2: Hazard Identification and Risk Assessment
A proactive approach to safety begins with a thorough identification and assessment of potential hazards.[8][9] For this compound, the primary hazards are associated with direct contact and inhalation of dust particles.
Health Hazards
While some safety data sheets classify this compound as not a hazardous substance or mixture, it is crucial to recognize the potential for irritation upon contact.[10]
-
Eye Contact: May cause irritation.[11] Immediate and thorough rinsing is essential to prevent potential damage.
-
Skin Contact: May cause skin irritation.[11] Prolonged or repeated contact should be avoided.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[7][11][12]
-
Ingestion: Expected to be a low hazard, but ingestion should always be avoided.[11]
It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[12] Therefore, a cautious approach is warranted, treating it as a potentially hazardous substance.
Environmental Hazards
There is limited information available regarding the environmental hazards of this compound. Some sources indicate that it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[6] However, as a standard practice, any chemical release into the environment should be prevented.[10]
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is the most effective way to mitigate the risks associated with this compound.[13][14]
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure to the powdered form of the compound.
Caption: Workflow for establishing a safe handling environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available. Confirm that the local exhaust ventilation is functioning correctly.
-
Dispensing: When weighing or transferring the powder, do so in a designated area with local exhaust ventilation to minimize dust generation. Avoid creating dust clouds.
-
Contact Avoidance: Avoid direct contact with skin and eyes.[5] Do not breathe in the dust.[5]
-
Hygiene: Wash hands thoroughly after handling the material, especially before eating, drinking, or smoking.[5][7]
-
Clothing: Remove and wash contaminated clothing before reuse.[5][6]
Storage Requirements
Proper storage is crucial for maintaining the stability of this compound and preventing accidental exposure.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]
-
Temperature: Store in a cool place.[5]
-
Incompatibilities: Store away from oxidizing agents.[5]
-
General Precautions: Keep the product and any empty containers away from heat and sources of ignition.[5] Store food and drink away from areas where chemicals are handled and stored.[15]
Section 4: Emergency Procedures and First Aid
In the event of an accidental exposure or spill, a swift and appropriate response is critical.[16][17][18]
First Aid Measures
The following first aid procedures should be followed in case of exposure.[19][20]
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [5][6] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops. | [5][6][11] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required. | [5][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water and call a physician immediately. | [5][6][12] |
Fire-Fighting Measures
While this compound itself has no flash point data available and is not expected to be highly flammable, it is important to be prepared for a fire involving this chemical.
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][12]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors.[5][6]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
In the case of a spill, the primary goal is to contain the material and prevent its spread without creating dust.
Caption: Step-by-step procedure for responding to a this compound spill.
Section 5: Disposal Considerations
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Product: Dispose of this material and its container in a safe way. Offer surplus and non-recyclable solutions to a licensed disposal company.[12]
-
Contaminated Packaging: Dispose of as unused product.[12]
-
Regulations: All disposal practices must be in accordance with federal, state, and local regulations.[7] Contact a licensed professional waste disposal service to dispose of this material.[12]
Section 6: Toxicological and Ecological Information
Toxicological Information
There is no acute toxicity information available for this product.[6] The chemical, physical, and toxicological properties have not been thoroughly investigated. No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[12]
Ecological Information
This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[10]
Conclusion: A Commitment to Safe Science
This compound is a valuable tool in the arsenal of the peptide chemist. While it does not present acute, severe hazards, a culture of safety necessitates a respectful and cautious approach to its handling. By understanding its physicochemical properties, potential hazards, and the rationale behind safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to remain vigilant, adhere to established safety procedures, and consult institutional safety officers for any specific concerns.
References
- 1. This compound [myskinrecipes.com]
- 2. Physical and Chemical Properties | General Chemistry [courses.lumenlearning.com]
- 3. LabXchange [labxchange.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. Safety Management - Hazard Identification and Assessment | Occupational Safety and Health Administration [osha.gov]
- 9. CCOHS: Hazard and Risk - Hazard Identification [ccohs.ca]
- 10. tcichemicals.com [tcichemicals.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. capotchem.cn [capotchem.cn]
- 13. cdp.dhs.gov [cdp.dhs.gov]
- 14. COSHH: Safe Handling Procedures Explained [evalu-8.com]
- 15. dpi.wi.gov [dpi.wi.gov]
- 16. Medical and First Aid - What is First Aid? | Occupational Safety and Health Administration [osha.gov]
- 17. redcross.org [redcross.org]
- 18. Basic First Aid to Help Manage 10 Emergencies [verywellhealth.com]
- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 20. hazmatschool.com [hazmatschool.com]
A Technical Guide to the Spectroscopic Characterization of Z-Cyclohexylalaninol (Z-Cha-OH)
Introduction: The Imperative for Structural Verification
In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of novel or modified amino acid derivatives is a cornerstone of success. Z-Cyclohexylalaninol, systematically known as (S)-N-Benzyloxycarbonyl-2-amino-3-cyclohexylpropan-1-ol, represents a key chiral building block. Its structure, featuring a bulky cyclohexyl moiety, a primary alcohol, and the ubiquitous benzyloxycarbonyl (Z or Cbz) protecting group, necessitates a multi-faceted analytical approach for complete characterization.
This guide provides an in-depth analysis of the expected spectroscopic signature of Z-Cha-OH. We will dissect the anticipated data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond merely presenting data, this document elucidates the causality behind the spectral features and outlines robust, field-proven protocols for data acquisition. This integrated approach ensures that researchers can not only confirm the identity of their compound but also assess its purity with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum provides a detailed map of all hydrogen atoms. The expected chemical shifts are influenced by shielding and deshielding effects from nearby functional groups. The benzyloxycarbonyl group, in particular, exerts a significant influence on adjacent protons.
Anticipated ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
|---|---|---|---|---|
| ~ 7.35 | m | 5H | Ar-H (Cbz) | The five protons of the phenyl ring of the Cbz group are expected to resonate in this aromatic region. The multiplicity will be a complex multiplet due to overlapping signals. |
| ~ 5.10 | s | 2H | -O-CH₂ -Ph (Cbz) | This singlet corresponds to the two benzylic protons of the Cbz group. Their equivalence leads to a singlet, which is a hallmark of this protecting group. |
| ~ 4.90 | d | 1H | -NH - | The amide proton signal is often broad and its position is solvent-dependent. It is expected to show coupling to the adjacent α-proton (Hα), appearing as a doublet. |
| ~ 3.80 | m | 1H | H α | This proton is adjacent to the chiral center, the nitrogen, and the CH₂OH group, leading to a complex multiplet. |
| ~ 3.65 & ~3.50 | m | 2H | -CH₂ OH | These are diastereotopic protons of the primary alcohol. They are inequivalent and will couple with each other (geminal coupling) and with Hα, resulting in two separate multiplets. |
| ~ 1.80 - 0.80 | m | 13H | Cyclohexyl & β-protons | The protons of the cyclohexyl ring and the two β-protons attached to the chiral center create a complex, overlapping series of multiplets in the aliphatic region. |
Predicted ¹³C NMR Spectral Analysis
Carbon NMR provides a count of unique carbon environments. With broadband proton decoupling, each unique carbon appears as a singlet, offering a clear view of the carbon backbone.[1][2]
Anticipated ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
|---|---|---|
| ~ 170 | C =O (Amide) | The carbonyl carbon of the carbamate is significantly deshielded and appears far downfield. |
| ~ 136 | Ar-C (Quaternary) | The quaternary aromatic carbon of the Cbz group to which the benzyl group is attached. |
| ~ 128.5, 128.0, 127.8 | Ar-C H | The protonated aromatic carbons of the phenyl ring. |
| ~ 67.0 | -O-C H₂-Ph (Cbz) | The benzylic carbon of the Cbz group. |
| ~ 65.0 | -C H₂OH | The carbon of the primary alcohol group. |
| ~ 55.0 | C Hα | The α-carbon, bonded to both nitrogen and the cyclohexyl-methyl group. |
| ~ 40.0 | C Hβ | The β-carbon, part of the propane backbone. |
| ~ 34.0, 33.0, 26.5, 26.0 | Cyclohexyl Carbons | The carbons of the cyclohexyl ring will appear as distinct signals in the aliphatic region.[3] |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (e.g., Bruker 400/500 MHz Spectrometer):
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Acquire with a 30-degree pulse angle and a 2-second relaxation delay. Accumulate at least 1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum similarly.
-
Integrate the ¹H NMR signals.
-
NMR Analysis Workflow
Caption: Workflow for NMR-based structural verification of this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which act as unique vibrational fingerprints.
Predicted IR Spectral Analysis
The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C=O, and C-H bonds.
Anticipated IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| ~ 3350 | Broad, Strong | Alcohol O-H | Stretching |
| ~ 3300 | Medium | Amide N-H | Stretching |
| ~ 3060, 3030 | Weak | Aromatic C-H | Stretching |
| ~ 2925, 2850 | Strong | Aliphatic C-H | Stretching (Cyclohexyl) |
| ~ 1690 | Strong | Amide C=O | Stretching (Urethane) |
| ~ 1520 | Strong | Amide N-H | Bending |
| ~ 1250 | Strong | C-O | Stretching (Urethane) |
| ~ 1050 | Strong | C-O | Stretching (Alcohol) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the major absorption peaks and correlate them with the expected functional groups.
IR Analysis Workflow
Caption: Standard workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound, offering the most direct evidence for its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound.
Predicted Mass Spectrum Analysis
In positive-ion ESI-MS, we expect to see the protonated molecule and common adducts. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
-
Molecular Formula: C₁₇H₂₅NO₃
-
Exact Mass: 291.1834
-
Molecular Weight: 291.39
Anticipated ESI-MS Ions
| m/z (Daltons) | Ion Species | Rationale |
|---|---|---|
| 292.1907 | [M+H]⁺ | The protonated molecular ion; this is typically the base peak. |
| 314.1726 | [M+Na]⁺ | A common adduct formed from sodium ions present in the solvent or glassware. |
| 274.1799 | [M-H₂O+H]⁺ | Loss of water from the primary alcohol is a common fragmentation pathway. |
| 91.0542 | [C₇H₇]⁺ | The tropylium ion, a characteristic fragment from the benzyl group of the Cbz protecting group. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation.
-
Instrument Setup: Use a calibrated ESI-MS instrument (e.g., a Q-TOF or Orbitrap for HRMS).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the [M+H]⁺ and [M+Na]⁺ peaks. For HRMS data, compare the measured exact mass to the theoretical mass to confirm the elemental formula.
MS Analysis Workflow
Caption: Workflow for molecular weight confirmation by ESI-MS.
Conclusion: A Triad of Spectroscopic Confirmation
The structural elucidation of Z-Cyclohexylalaninol is not achieved by a single technique but by the synergistic integration of NMR, IR, and MS.
-
IR confirms the presence of the required functional groups (OH, NH, C=O).
-
MS confirms that the molecule has the correct molecular weight and elemental formula.
-
NMR provides the definitive proof of structure, mapping the precise arrangement of every proton and carbon atom and confirming the connectivity from the Cbz group through the chiral center to the cyclohexyl moiety.
By following the robust protocols and analytical logic outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their synthetic work and the reliability of their downstream applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
The Strategic Application of N-α-Benzyloxycarbonyl-L-Cyclohexylalanine (Z-Cha-OH) in Solid-Phase Peptide Synthesis
Abstract
This technical guide provides an in-depth exploration of the strategic use of N-α-Benzyloxycarbonyl-L-cyclohexylalanine (Z-Cha-OH) in modern Solid-Phase Peptide Synthesis (SPPS), particularly within the context of the prevalent Fmoc/tBu orthogonal protection strategy. While Fmoc-protected amino acids are the standard choice for routine SPPS, the unique properties of the benzyloxycarbonyl (Z) protecting group offer distinct advantages in specific, challenging synthetic scenarios. This document elucidates the scientific rationale for employing this compound, detailing its role in mitigating steric hindrance, suppressing racemization, and enabling advanced orthogonal ligation and modification strategies. Comprehensive, field-proven protocols for coupling, selective on-resin deprotection, and final cleavage are provided, alongside a comparative analysis against its Fmoc-counterpart. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit for the synthesis of complex or sterically demanding peptides.
Introduction: Beyond the Fmoc/tBu Paradigm
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, largely dominated by the elegant and efficient Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal chemistry.[1] In this strategy, the temporary Nα-Fmoc group is cleaved by a mild base (e.g., piperidine), while permanent side-chain protecting groups (e.g., tBu, Trt, Boc) are removed during the final cleavage with strong acid (e.g., trifluoroacetic acid, TFA).
However, the synthesis of "difficult sequences"—those containing sterically hindered residues, prone to aggregation, or requiring site-specific modifications—often demands a more nuanced approach.[2] The incorporation of L-Cyclohexylalanine (Cha), a bulky, non-proteinogenic analog of phenylalanine, is a prime example. While Fmoc-Cha-OH is commonly used, its large fluorenylmethoxycarbonyl group, coupled with the bulky cyclohexyl side chain, can present significant kinetic challenges during the coupling step.[3]
This is where N-α-Benzyloxycarbonyl-L-cyclohexylalanine (this compound) emerges as a strategic alternative. The Z-group, a classical urethane protecting group, is stable to both the basic conditions of Fmoc removal and the acidic conditions used for Boc-group cleavage, introducing a third dimension of orthogonality.[1] Its removal via hydrogenolysis provides a unique chemical handle for advanced synthetic strategies, such as late-stage N-terminal modification or the synthesis of branched and cyclic peptides.[]
The Scientific Rationale for Employing this compound
The decision to substitute the conventional Fmoc-Cha-OH with this compound is driven by several key scientific advantages rooted in the chemical properties of the benzyloxycarbonyl group.
Mitigation of Steric Hindrance and Racemization
The primary challenge with residues like Cha is overcoming the steric hindrance that impedes coupling reactions.[3] Incomplete couplings lead to deletion sequences that are often difficult to separate from the target peptide. Furthermore, forcing conditions (extended reaction times, elevated temperatures) can increase the risk of racemization at the α-carbon.[5]
The Z-group, being smaller than the Fmoc group, can offer a steric advantage during the coupling of the subsequent amino acid. More importantly, as a urethane-type protecting group, the Z-group is highly effective at suppressing racemization by inhibiting the formation of the transient oxazolone intermediate, which is the primary pathway for epimerization during carboxyl group activation.[5]
Enabling Orthogonal Deprotection Strategies
The most compelling reason to use this compound in an Fmoc/tBu workflow is the orthogonality of its deprotection. The Z-group is cleaved under reductive conditions (hydrogenolysis), which are completely orthogonal to the base-labile Fmoc group and the acid-labile tBu/Boc/Trt groups.[]
This tripartite orthogonal system allows for precise, selective deprotection at various stages of the synthesis:
-
Fmoc-group removal: Standard treatment with piperidine.
-
Z-group removal: On-resin catalytic transfer hydrogenation.
-
Side-chain/cleavage: Final treatment with strong acid (TFA).
This orthogonality is the foundation for advanced peptide architectures, as illustrated below.
Caption: Orthogonal deprotection scheme using Fmoc, Z, and tBu/Boc groups.
Comparative Performance: this compound vs. Fmoc-Cha-OH
While direct, head-to-head kinetic studies are scarce, a qualitative and semi-quantitative comparison can be synthesized from established principles of peptide chemistry. The choice of reagent is a balance between reactivity, cost, and the potential for side reactions.
| Performance Metric | This compound | Fmoc-Cha-OH | Rationale & References |
| Coupling Efficiency | Good to Excellent | Good to Excellent | Both are sterically hindered. Success is highly dependent on using potent coupling reagents like HATU or HCTU. The smaller Z-group may offer a slight kinetic advantage for the subsequent coupling.[3][6] |
| Racemization Suppression | Excellent | Very Good | Both are urethane-type protecting groups that effectively suppress racemization. The Z-group is a classic standard for minimizing this side reaction.[5] |
| Synthetic Versatility | High | Standard | The Z-group enables a third orthogonal deprotection scheme, allowing for selective N-terminal modifications while the peptide remains on-resin.[] |
| Cost | Generally Lower | Generally Higher | Fmoc-protected amino acids are often more expensive due to the cost of the fluorenylmethoxycarbonyl moiety. |
| Deprotection Conditions | Catalytic Hydrogenation | Mild Base (Piperidine) | Z-group removal requires a palladium catalyst and a hydrogen source, which may be incompatible with sulfur-containing residues (Met, Cys) unless properly protected.[] |
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices for SPPS. They are provided as a robust starting point and may require optimization based on the specific peptide sequence.
Protocol 1: Optimized Coupling of this compound
This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.
Workflow Diagram:
Caption: Workflow for the HATU-mediated coupling of this compound.
Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard 20% piperidine in DMF protocol, followed by thorough washing with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes. The solution may change color, indicating activation.
-
Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time may be extended or a double coupling may be performed.
-
Monitoring: Perform a qualitative Kaiser test on a small sample of resin beads. A negative test (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to prepare for the next synthesis cycle.
Protocol 2: On-Resin Orthogonal Deprotection of the Z-Group
This protocol uses catalytic transfer hydrogenation with ammonium formate as a safe and effective hydrogen donor, avoiding the need for pressurized hydrogen gas.[7]
Workflow Diagram:
Caption: On-resin Z-group removal via catalytic transfer hydrogenation.
Reagents:
-
Z-protected peptide-resin
-
Palladium on Carbon (10% Pd/C), ~0.2 equivalents by weight relative to the resin
-
Ammonium Formate (HCOONH₄), 10 equivalents relative to resin loading
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Z-protected peptide-resin in DMF for at least 30 minutes.
-
Reaction Setup: In a suitable reaction vessel, add the swollen resin. In a separate flask, dissolve the ammonium formate in DMF (it may require gentle warming).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the resin.
-
Hydrogenolysis: Add the ammonium formate solution to the resin/catalyst slurry. Agitate the mixture at a slightly elevated temperature (e.g., 40°C) for 4-8 hours. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS to check for the disappearance of the Z-protected starting material.
-
Work-up: Once the reaction is complete, filter the reaction mixture through a pad of Celite to completely remove the palladium catalyst. This step is critical.
-
Washing: Wash the resin extensively with DMF, followed by a mixture of Water/DMF (1:1) to remove excess ammonium formate, then DMF, and finally DCM. The resin is now ready for the next step, such as N-terminal modification or final cleavage.
Conclusion and Future Perspectives
The strategic incorporation of this compound into Fmoc-based SPPS workflows represents a powerful tool for the synthesis of complex peptides. Its primary advantages lie in the robust suppression of racemization and, most significantly, the introduction of a third layer of orthogonality. This allows for sophisticated molecular engineering, including site-specific modifications and the construction of novel peptide architectures that are difficult to access using standard Fmoc/tBu chemistry alone. While the additional deprotection step requires careful handling of a heterogeneous catalyst, the benefits of enhanced synthetic flexibility often outweigh this consideration for challenging target molecules. As the demand for more complex and potent peptide therapeutics grows, the judicious use of non-standard protecting groups like the Z-group will continue to be an essential strategy for peptide chemists.
References
- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes & Protocols: Activation of N-α-Carbobenzyloxy-L-cyclohexylalanine (Z-Cha-OH) for Amide Bond Formation
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance proteolytic stability, enforce specific conformations, and improve receptor affinity.[1] N-α-Carbobenzyloxy-L-cyclohexylalanine (Z-Cha-OH), a derivative of the bulky aliphatic amino acid cyclohexylalanine, presents unique synthetic challenges due to the steric hindrance imposed by its cyclohexyl side chain.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective activation of this compound for amide bond formation. We will delve into the mechanistic principles behind various activation strategies, offer detailed, field-proven protocols, and present a comparative analysis of common coupling reagents to ensure high-yield, epimerization-free synthesis of cyclohexylalanine-containing peptides.
Introduction: The Significance of Cyclohexylalanine in Peptide Therapeutics
Cyclohexylalanine (Cha) is an analog of phenylalanine where the phenyl ring is replaced by a saturated cyclohexyl group. This seemingly subtle modification has profound implications for peptide chemistry. The bulky and hydrophobic nature of the cyclohexyl side chain imparts significant advantages:
-
Enhanced Proteolytic Stability: The cyclohexyl group acts as a steric shield, hindering the access of proteolytic enzymes to adjacent peptide bonds, thereby increasing the in-vivo half-life of peptide-based drugs.[1]
-
Conformational Rigidity: The non-planar nature of the cyclohexyl ring restricts the conformational freedom of the peptide backbone, which can be leveraged to stabilize bioactive conformations and improve binding affinity to biological targets.[1]
-
Increased Lipophilicity: The aliphatic side chain can enhance the lipophilicity of a peptide, potentially improving its membrane permeability and pharmacokinetic profile.
The N-terminus is protected by a carbobenzyloxy (Z) group, a classic protecting group in peptide synthesis, which is stable under a variety of reaction conditions and can be removed by catalytic hydrogenolysis.[3][4] However, the successful incorporation of this compound into a growing peptide chain hinges on the efficient activation of its carboxylic acid moiety, a step significantly hampered by steric hindrance.[2]
The Core Challenge: Overcoming Steric Hindrance in this compound Activation
The primary obstacle in coupling this compound is the steric bulk of the cyclohexyl group.[2] This large side chain shields the carboxylic acid from both the activating agent and the subsequent nucleophilic attack by the N-terminal amine of the coupling partner. This steric impediment can lead to:
-
Slow reaction kinetics: Requiring longer reaction times or more forceful conditions.[2]
-
Incomplete coupling: Resulting in deletion sequences that are often difficult to separate from the desired product.[2]
-
Epimerization: Harsh conditions can increase the risk of racemization at the α-carbon, compromising the stereochemical integrity of the peptide.[5][6]
Therefore, the choice of coupling reagent and reaction conditions is paramount for the successful synthesis of Cha-containing peptides. The ideal activation method should be rapid, efficient, and minimize the risk of side reactions.
Activation Strategies & Mechanisms
The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack.[7][8] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[9] We will explore three major classes of coupling reagents suitable for activating this compound.
Carbodiimide-Mediated Activation
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for amide bond formation.[3][10][11] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[10][12][13] This intermediate then reacts with the amine to form the amide bond and a urea byproduct.
However, the O-acylisourea is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired side product that terminates the reaction.[10][14] To mitigate this and to reduce the risk of racemization, an activating additive like 1-hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides.[6][12][15] HOBt rapidly traps the O-acylisourea to form a more stable and highly reactive OBt-ester, which is less prone to side reactions.[12]
Figure 1: Carbodiimide activation pathway for this compound.
Onium Salt-Based Activation (Aminium/Uronium & Phosphonium Reagents)
For sterically hindered amino acids like this compound, onium salt-based coupling reagents are often more effective than carbodiimides.[2][16] These reagents, which include aminium/uronium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP), react with the carboxylate anion (formed in the presence of a non-nucleophilic base like DIPEA) to generate highly reactive activated esters.[12]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is one of the most efficient coupling reagents, especially for difficult couplings.[5] It contains a 7-azabenzotriazole (HOAt) moiety. The resulting OAt-active ester is significantly more reactive than the OBt-ester formed by HBTU, leading to faster and more complete reactions with a lower risk of epimerization.[5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is another widely used and effective coupling reagent that forms an OBt-active ester.[5][15] While generally very reliable, it can be slightly less efficient than HATU for particularly challenging couplings.[5]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that also generates an OBt-active ester. It is known for its high reactivity and is a good alternative to aminium salts.[12]
Figure 2: General mechanism for onium salt-mediated activation.
Comparative Analysis of Coupling Reagents
The selection of the appropriate coupling reagent is critical. The following table provides a comparative overview to guide this decision-making process.
| Coupling Reagent/System | Relative Cost | Speed of Coupling | Risk of Epimerization | Byproduct Removal | Recommended Use Case for this compound |
| DCC/HOBt | Low | Moderate | Moderate | Dicyclohexylurea (DCU) is insoluble in many organic solvents, complicating purification.[17] | Solution-phase synthesis where byproduct filtration is straightforward. Less ideal for SPPS. |
| EDC/HOBt | Moderate | Moderate | Moderate | Byproduct is water-soluble, simplifying workup.[18][19] | Good for both solution-phase and solid-phase peptide synthesis (SPPS). |
| HBTU/DIPEA | High | Fast | Low-Moderate | Water-soluble byproducts.[15] | A robust choice for SPPS, effective for most couplings, including hindered ones. |
| HATU/DIPEA | Very High | Very Fast | Very Low | Water-soluble byproducts.[5] | The gold standard for difficult couplings, highly recommended for incorporating this compound, especially in challenging sequences.[2][5] |
| PyBOP/DIPEA | High | Fast | Low | Water-soluble byproducts.[12] | Excellent alternative to HBTU/HATU, particularly effective for hindered couplings. |
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, as this is the most common context for incorporating modified amino acids. The equivalents are calculated relative to the loading capacity of the resin.
Protocol 1: General SPPS Workflow for this compound Incorporation
This workflow outlines the key steps in adding a this compound residue to a growing peptide chain on a solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. EP3037430A1 - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. prepchem.com [prepchem.com]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of the Z Group from Z-Cha-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Benzyloxycarbonyl (Z) Protecting Group in Synthesis
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, represents a cornerstone in the field of peptide synthesis and the broader landscape of organic chemistry.[1][2][3] Its primary function is to temporarily mask the nucleophilic character of an amine, thereby preventing unwanted side reactions during subsequent synthetic transformations.[4][5] Z-Cha-OH, or N-benzyloxycarbonyl-cyclohexylalanine, is a valuable building block in the synthesis of peptides and peptidomimetics, where the bulky cyclohexyl side chain can impart unique conformational constraints and metabolic stability.
The efficacy of a protecting group is not only defined by its stability under various reaction conditions but also by the ease and selectivity of its removal.[2][6] The Z group is prized for its stability in both acidic and basic conditions, yet it can be readily cleaved under specific, mild conditions, most notably through catalytic hydrogenolysis.[1][7] This application note provides a detailed guide to the most effective methods for the deprotection of the Z group from this compound, offering insights into the underlying mechanisms, step-by-step protocols, and troubleshooting strategies to ensure high-yield recovery of the desired product, cyclohexylalanine (Cha-OH).
Reaction Mechanisms: Pathways to Amine Liberation
The removal of the Z group primarily proceeds through two distinct mechanistic pathways: catalytic hydrogenolysis and acid-catalyzed cleavage. Understanding these mechanisms is crucial for selecting the appropriate deprotection strategy based on the overall molecular architecture and the presence of other functional groups.[6]
Catalytic Hydrogenolysis
This is the most prevalent and mildest method for Z group deprotection.[1][7] The reaction involves the cleavage of the benzylic C-O bond by hydrogen, facilitated by a metal catalyst, typically palladium on carbon (Pd/C).[7] The process can be carried out using hydrogen gas (catalytic hydrogenation) or a hydrogen donor molecule (catalytic transfer hydrogenation).[8][9][10] The reaction proceeds via an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[7]
Caption: Mechanism of Z-group deprotection via catalytic hydrogenolysis.
Acid-Catalyzed Cleavage
For substrates incompatible with catalytic hydrogenation (e.g., those containing sulfur or other reducible functional groups), strong acidic conditions provide an alternative.[11][12] A common reagent is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[7] The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion on the benzylic carbon, leading to the cleavage of the C-O bond.
Caption: Mechanism of Z-group deprotection via acid-catalyzed cleavage.
Experimental Protocols
The following protocols are designed for the deprotection of this compound. It is imperative to monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete conversion.
Protocol 1: Catalytic Hydrogenation
This method is generally preferred due to its mild conditions and clean byproducts.
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate. A typical concentration is 0.1-0.2 M.
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight). The catalyst should be handled with care as it can be pyrophoric when dry.
-
Hydrogenation Setup: The reaction vessel should be purged with nitrogen or argon, followed by the introduction of hydrogen gas. This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenation apparatus for elevated pressures (typically 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential for efficient contact between the substrate, hydrogen, and the heterogeneous catalyst.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-16 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Cha-OH.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by other standard chromatographic techniques if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
This is a convenient alternative to using hydrogen gas, employing a hydrogen donor in the presence of a catalyst.[8][13]
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol.
-
Reagent Addition: Add a hydrogen donor such as ammonium formate (HCOONH₄) (5-10 eq) or cyclohexene (5-10 eq).[8][10]
-
Catalyst Addition: Add 10% Pd/C (5-10 mol% by weight).
-
Reaction: Stir the mixture at room temperature or under gentle reflux (40-60 °C) for 1-4 hours.[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 6-8 from Protocol 1.
Protocol 3: Acid-Catalyzed Cleavage with HBr in Acetic Acid
This method is suitable for substrates that are sensitive to hydrogenation.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a solution of 33% HBr in glacial acetic acid at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide.
-
Purification: The product is typically obtained as the hydrobromide salt and can be further purified by recrystallization.
Data Summary and Comparison
| Parameter | Catalytic Hydrogenation | Catalytic Transfer Hydrogenation | Acid-Catalyzed Cleavage (HBr/AcOH) |
| Primary Reagents | H₂, 10% Pd/C | Ammonium Formate or Cyclohexene, 10% Pd/C | 33% HBr in Acetic Acid |
| Solvent | MeOH, EtOH, EtOAc | MeOH, EtOH | Glacial Acetic Acid |
| Temperature | Room Temperature | Room Temperature to Reflux | Room Temperature |
| Reaction Time | 2-16 hours | 1-4 hours | 1-2 hours |
| Byproducts | Toluene, CO₂ | Toluene, CO₂, NH₃/Formic Acid or Benzene | Benzyl Bromide, CO₂ |
| Advantages | Mild conditions, clean byproducts | Avoids use of H₂ gas, rapid | Metal-free, fast |
| Disadvantages | Catalyst can be pyrophoric, potential for catalyst poisoning by sulfur compounds[11][12] | Requires elevated temperatures for some donors | Harsh acidic conditions, not compatible with other acid-labile groups (e.g., Boc)[14] |
| Typical Yield | >95% | >90% | >90% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction (Catalytic Hydrogenation) | Catalyst Poisoning: Presence of sulfur-containing impurities.[11][12] Poor Catalyst Quality: Old or inactive Pd/C. Insufficient Hydrogen: Low H₂ pressure or poor mixing. | Ensure high purity of the starting material. If sulfur is present, consider an alternative method.[12] Use a fresh, high-quality catalyst.[11] Increase H₂ pressure (e.g., 50 psi) and ensure vigorous stirring.[11] |
| Side Product Formation | Reduction of Other Functional Groups: Presence of reducible groups like alkenes or nitro groups. Acetylation (in AcOH): Acetylation of the deprotected amine if acetic acid is used as a solvent with the catalyst. | Use a more selective method like transfer hydrogenation or consider an alternative deprotection strategy (e.g., acid cleavage).[11] Avoid acetic acid as a solvent in catalytic hydrogenation; use neutral solvents like MeOH or EtOAc. |
| Difficulty in Product Isolation | Product Solubility: The deprotected amino acid may have different solubility properties. Emulsion during Work-up: Formation of emulsions during extraction. | Adjust the pH of the aqueous phase to the isoelectric point of the amino acid to facilitate precipitation or extraction. Break emulsions by adding brine or filtering through Celite®. |
Conclusion
The deprotection of the Z group from this compound is a critical step in the synthesis of cyclohexylalanine-containing peptides and other advanced molecules. The choice between catalytic hydrogenolysis and acid-catalyzed cleavage should be made based on the specific requirements of the synthetic route, particularly the presence of other functional groups within the molecule. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can achieve efficient and high-yielding deprotection, paving the way for the successful advancement of their research and development objectives.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. biosynth.com [biosynth.com]
- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 6. Protective Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Catalytic Hydrogenation of Z-Amino Acids (Z-AA-OH) and Peptide Substrates
Introduction: The Enduring Utility of the Z-Group in Synthesis
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in the protection of amines, particularly within peptide synthesis and complex molecule assembly for drug discovery.[1][2] Its robustness under a range of conditions, combined with the multiple, orthogonal methods for its removal, ensures its continued relevance.[1][3] Catalytic hydrogenation stands out as the most prevalent and mildest method for Cbz deprotection, prized for its high efficiency and clean byproducts—typically just toluene and carbon dioxide.[2][4]
This guide provides an in-depth exploration of catalytic hydrogenation for Cbz deprotection, focusing on the underlying mechanisms, practical considerations, and detailed protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently select, optimize, and execute this critical transformation.
The Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis
The cleavage of the Cbz group via catalytic hydrogenation is a two-step process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[4]
-
Hydrogenolysis of the Benzylic C-O Bond: The process begins with the chemisorption of the Cbz-protected substrate and molecular hydrogen onto the palladium surface. The catalyst facilitates the cleavage of the relatively weak benzyl C-O bond. This hydrogenolysis step results in the formation of toluene and an unstable carbamic acid intermediate.[1][4]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decomposes, spontaneously losing carbon dioxide to yield the desired free amine.[1][4]
The overall reaction is clean, with the only byproducts being volatile and easily removed.
Caption: The mechanism of Cbz deprotection via catalytic hydrogenolysis.
Critical Parameters for Successful Hydrogenation
The success of a Cbz deprotection reaction hinges on the careful selection of several key parameters. The choice is dictated by the substrate's specific characteristics, including the presence of other functional groups and steric hindrance.
Catalyst Selection
Palladium on activated carbon (Pd/C) is the workhorse catalyst for this transformation.[2]
| Catalyst | Typical Loading | Key Characteristics & Insights |
| 10% Pd/C | 5-10 mol% (Pd content) or 10% w/w (catalyst to substrate) | The most common and reliable choice for a wide range of substrates.[3][5] Wet (ca. 50% water) catalyst is often preferred for safety and handling, though dry catalyst may be used. |
| 5% Pd/C | 10-20 mol% (Pd content) | A suitable alternative, may require slightly higher catalyst loading or longer reaction times compared to 10% Pd/C.[5] |
| Pearlman's Catalyst (Pd(OH)₂/C) | 5-10 mol% (Pd content) | A more active catalyst, often effective for stubborn deprotections where standard Pd/C is sluggish.[6] Particularly useful for sterically hindered substrates. |
Expert Insight: Catalyst activity can degrade over time. If a reaction is unexpectedly sluggish, using a fresh batch of catalyst is a primary troubleshooting step.[6][7] Furthermore, the catalyst is highly susceptible to poisoning by sulfur or phosphorus-containing compounds, which can completely halt the reaction.[5][7] Substrate purity is paramount.
Hydrogen Source: H₂ Gas vs. Transfer Hydrogenation
The method of hydrogen delivery offers a choice between operational simplicity and enhanced safety.
| Hydrogen Source | Reagents | Advantages | Disadvantages |
| **Hydrogen Gas (H₂) ** | H₂ gas (balloon or pressure vessel) | Simple, clean, and highly effective.[3] Byproducts are only toluene and CO₂. | Requires specialized equipment (e.g., Parr apparatus) for pressures above atmospheric. Safety concerns with handling flammable H₂ gas.[3][7] |
| Catalytic Transfer Hydrogenation | Ammonium formate (HCOONH₄), Formic acid (HCOOH), Cyclohexene, Triethylsilane (Et₃SiH)[3][8][9][10] | Avoids the use of flammable H₂ gas, making it inherently safer, especially for scale-up.[3] Can sometimes offer improved chemoselectivity.[7] | Introduces additional reagents and byproducts that must be removed during workup. May be less effective for highly challenging substrates. |
Solvent Selection
The solvent plays a crucial role in substrate solubility and can influence reaction rates.
-
Alcohols (Methanol, Ethanol): These are the most common solvents due to their ability to dissolve a wide range of polar substrates and their compatibility with the catalytic system.[5][6]
-
Ethyl Acetate (EtOAc): Another excellent choice, often used interchangeably or in combination with alcohols.[11]
-
Acetic Acid (AcOH): Can be used as a solvent or, more commonly, as an additive (1-5% v/v).[12] The deprotected amine product can coordinate to the palladium surface, inhibiting catalytic activity.[7] Acetic acid protonates the free amine, preventing this product inhibition and often accelerating the reaction.[6][7]
-
Tetrahydrofuran (THF): A useful solvent, particularly when specific solubility is required.[6] In some cases, solvent choice can influence chemoselectivity. For instance, with certain modified catalysts, deprotection of N-Cbz groups was observed in MeOH but not in THF.[13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All operations involving Pd/C should be conducted in a well-ventilated fume hood, and the catalyst should not be allowed to dry completely on filter paper, as it can be pyrophoric.
Caption: A generalized workflow for a Cbz deprotection experiment.
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This is the most frequently employed method for Cbz deprotection.[3]
Materials:
-
Cbz-protected substrate
-
10% Palladium on carbon (Pd/C, ~50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite® or another filter aid
Procedure:
-
Dissolution: In a round-bottom flask appropriately sized for the reaction scale, dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent (e.g., MeOH, EtOH, or EtOAc) to a concentration of approximately 0.1 M.[11]
-
Inerting: Purge the flask with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Pd/C. A typical loading is 10% by weight relative to the substrate (e.g., 100 mg of catalyst for 1 g of substrate).[7]
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (for atmospheric pressure reactions) or place the vessel on a hydrogenation apparatus (e.g., a Parr shaker for higher pressures). Evacuate the flask and backfill with H₂. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[14][15]
-
Reaction: Stir the mixture vigorously at room temperature. Efficient mixing is critical to ensure contact between the substrate, hydrogen, and the heterogeneous catalyst.[7] For more challenging substrates, elevated temperatures (40-60 °C) or pressures (e.g., 50 psi) may be required.[7][12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Once complete, carefully purge the reaction vessel with inert gas to remove all hydrogen.
-
Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with the reaction solvent. Safety Note: Do not allow the catalyst on the filter paper to dry. Quench the catalyst on the filter pad with water before disposal.[14]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can then be purified by standard methods if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is a safer alternative to using hydrogen gas, particularly for larger-scale reactions.[3]
Materials:
-
Cbz-protected substrate
-
10% Palladium on carbon (Pd/C, ~50% wet)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol or ethanol.[3]
-
Reagent Addition: To the stirred solution, add ammonium formate (3-5 equivalents).[3]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd).[3]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C). The reaction is often accompanied by gas evolution (CO₂).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, filter the reaction mixture through a pad of Celite®, wash the pad with solvent, and concentrate the filtrate under reduced pressure. An aqueous workup may be necessary to remove residual ammonium salts.
Troubleshooting and Chemoselectivity
Even with robust protocols, challenges can arise. Understanding potential pitfalls is key to successful Cbz deprotection.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Catalyst Poisoning: Substrate contains sulfur or phosphorus impurities.[7] | Purify the starting material. If the moiety is part of the molecule, consider non-hydrogenation methods.[7] |
| Poor Catalyst Activity: Catalyst is old or has reduced activity. | Use a fresh batch of high-quality catalyst.[7] Consider using the more active Pearlman's catalyst (Pd(OH)₂/C).[6] | |
| Product Inhibition: The deprotected amine is coordinating to the Pd surface.[7] | Add a small amount of acetic acid (1-5% v/v) to the reaction mixture to protonate the amine product.[6][7] | |
| Insufficient Hydrogen: Atmospheric pressure is not sufficient for a difficult substrate. | Increase hydrogen pressure using a Parr apparatus (e.g., to 40-50 psi).[7][11] | |
| Undesired Side Reactions | Reduction of Other Groups: Alkenes, alkynes, nitro groups, or aryl halides are present.[7] | Catalytic transfer hydrogenation can be milder and more selective.[7] Alternatively, consider catalyst poisons like diphenylsulfide or ethylenediamine to selectively inhibit hydrogenolysis of the Cbz group while allowing other reductions.[13][16][17] If selectivity cannot be achieved, a non-reductive method (e.g., acid cleavage with HBr/AcOH) is necessary.[3] |
Conclusion
Catalytic hydrogenation is a powerful and versatile tool for the deprotection of Cbz-protected amines. Its high efficiency, mild conditions, and clean byproducts make it a preferred method in many synthetic campaigns. By understanding the reaction mechanism and the critical roles of the catalyst, hydrogen source, and solvent, researchers can effectively troubleshoot and optimize this transformation. The detailed protocols provided herein serve as a validated starting point for applying this essential reaction, enabling the successful advancement of complex synthetic projects in research and drug development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
- 7. benchchem.com [benchchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 12. thalesnano.com [thalesnano.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Application Notes and Protocols for the Incorporation of Z-Cha-OH into Bioactive Peptides
Introduction
The incorporation of non-natural amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties.[1] Z-Cha-OH, or N-benzyloxycarbonyl-L-cyclohexylalanine, is a sterically hindered amino acid derivative that has garnered significant interest in medicinal chemistry. The bulky and hydrophobic cyclohexyl side chain of Cha can impart unique conformational constraints on the peptide backbone, potentially enhancing metabolic stability, receptor affinity, and selectivity.[2] The benzyloxycarbonyl (Z) group provides robust protection of the α-amino group, making it a valuable tool in both solution-phase and solid-phase peptide synthesis (SPPS).[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into bioactive peptides. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into overcoming the challenges associated with this unique amino acid.
Physicochemical Properties of this compound and its Fmoc-Protected Counterpart
Understanding the properties of the amino acid derivative is crucial for successful synthesis. Below is a comparison of this compound and its commonly used alternative for Fmoc-based SPPS, Fmoc-Cha-OH.
| Property | This compound | Fmoc-Cha-OH |
| Molecular Formula | C₁₇H₂₃NO₄ | C₂₄H₂₇NO₄ |
| Molecular Weight | 305.37 g/mol | 393.48 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Purity (HPLC) | ≥98.0% | ≥98.0% |
| Solubility | Soluble in DMF, NMP, DCM, THF | Soluble in DMF, NMP |
| Protection Strategy | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
Data sourced from publicly available information and may vary by supplier.
Challenges in Peptide Synthesis with this compound/Fmoc-Cha-OH
The primary challenge in incorporating Cha residues stems from the steric hindrance of the bulky cyclohexyl side chain.[2][4] This can lead to:
-
Low Coupling Efficiency: The bulky side chain can physically impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in incomplete coupling reactions.[5]
-
Slower Reaction Kinetics: Standard coupling times may not be sufficient to drive the reaction to completion, necessitating longer reaction times or more potent coupling reagents.[6]
-
Peptide Aggregation: The hydrophobicity of the cyclohexyl group can promote peptide aggregation, especially in longer or more complex sequences, leading to poor yields and purification difficulties.[7]
Recommended Synthesis Strategies
To overcome these challenges, a carefully planned synthetic approach is essential. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is generally preferred for SPPS due to its milder deprotection conditions, which are compatible with a wider range of sensitive unnatural amino acids.[1]
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The fundamental workflow for incorporating unnatural amino acids like Cha follows the iterative cycle of standard SPPS.[1]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust starting point for the incorporation of Cha residues.
Protocol 1: Standard Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.[2]
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[8]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[2]
-
Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[2]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and its adducts.[2]
Protocol 2: Optimized Coupling of Fmoc-Cha-OH
Due to the steric hindrance of Fmoc-Cha-OH, a more potent coupling reagent and potentially longer coupling times are recommended.[5] HATU is a highly effective coupling reagent for hindered amino acids.[9]
Reagents:
-
Fmoc-Cha-OH (3-5 equivalents)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cha-OH and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.[2]
-
Coupling Reaction: Add the pre-activated Fmoc-Cha-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature. For sterically hindered residues like Cha, a coupling time of 2-4 hours is recommended.[1]
-
Monitoring the Coupling Reaction: A qualitative Kaiser test can be performed on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) is necessary.[5]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5]
Protocol 3: Peptide Cleavage and Global Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v):
-
TFA: Cleaves the peptide from the resin and removes most protecting groups.
-
TIS and H₂O: Act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.[2]
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide and carefully decant the ether.[2]
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[2]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
Solution-Phase Synthesis with this compound
For the synthesis of dipeptides or smaller peptide fragments, a solution-phase approach using this compound can be employed.[3]
Workflow for Solution-Phase Dipeptide Synthesis
Caption: General workflow for solution-phase dipeptide synthesis.
Protocol 4: Solution-Phase Coupling of this compound
This protocol describes the synthesis of a model dipeptide, Z-Cha-Xaa-OR, using DCC/HOBt as coupling agents.
Reagents:
-
This compound (1.0 eq.)
-
Amino acid ester hydrochloride (H-Xaa-OR·HCl) (1.0-1.2 eq.)
-
Dicyclohexylcarbodiimide (DCC) (1.1-1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1-1.2 eq.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.0-1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DCM or THF. Add TEA or DIEA dropwise at 0 °C to neutralize the salt and stir for 15-20 minutes.[3]
-
Activation of the Carboxyl Component: In a separate flask, dissolve this compound and HOBt in anhydrous DCM or THF. Cool the solution to 0 °C.[3]
-
Coupling Reaction: To the solution from step 2, add a solution of DCC in anhydrous DCM or THF dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.[3]
-
Addition of the Amine Component: Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]
-
Work-up and Purification: Filter the reaction mixture to remove the DCU. Evaporate the solvent and dissolve the residue in a suitable organic solvent like ethyl acetate. Wash sequentially with dilute acid, base, and brine. Dry the organic layer and evaporate the solvent to yield the crude protected dipeptide, which can be further purified by chromatography.[3]
Protocol 5: Z-Group Deprotection
The Z-group is typically removed by catalytic hydrogenation.
Reagents:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Ammonium formate or Formic acid
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol.
-
Add 10% Pd/C (typically 10-20% by weight of the peptide).
-
To this suspension, add ammonium formate (4-5 eq.) or formic acid (excess).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst and wash the pad with methanol or ethanol.[3]
-
Evaporate the solvent to obtain the deprotected peptide.
Analytical Characterization
Thorough characterization of the final peptide is crucial to confirm its identity and purity.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide and for purification.[10][11] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide and verify the amino acid sequence.[10][12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure and conformation of the peptide in solution.[10] |
| Circular Dichroism (CD) Spectroscopy | To analyze the secondary structure of the peptide (e.g., α-helix, β-sheet).[10] |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance from the Cha side chain. | Use a more potent coupling reagent like HATU or HCTU. Perform a double coupling. Increase the reaction temperature or use microwave assistance.[5] |
| Peptide Aggregation | Hydrophobic nature of the Cha residue. | Incorporate solubilizing tags or linkers. Use pseudoproline dipeptides to disrupt secondary structure formation.[7] |
| Low Yield of Crude Peptide | Incomplete deprotection or coupling. Premature cleavage. | Extend Fmoc deprotection time or perform a second deprotection. Ensure coupling reactions go to completion using a monitoring test like the Kaiser test.[5] |
| Poor Purity of Crude Peptide | Side reactions during synthesis or cleavage. | Use appropriate scavengers during cleavage. Optimize coupling conditions to minimize racemization.[5] |
Conclusion
The incorporation of this compound or its Fmoc-protected counterpart into bioactive peptides offers a valuable strategy for enhancing their therapeutic potential. While the steric bulk of the cyclohexylalanine residue presents synthetic challenges, these can be effectively overcome through the rational selection of coupling reagents, optimized reaction conditions, and careful monitoring of the synthesis process. The detailed protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for researchers to successfully synthesize and characterize novel Cha-containing peptides for a wide range of applications in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsra.net [ijsra.net]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
Application Notes & Protocols: Z-Cha-OH as a Strategic Building Block for Peptide-Based Drug Discovery
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of N-α-Cbz-L-cyclohexylalanine (Z-Cha-OH). As an unnatural amino acid (UAA), the incorporation of cyclohexylalanine into peptide scaffolds is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2][] This guide elucidates the physicochemical properties of this compound, explains the mechanistic basis for its utility in enhancing pharmacological profiles, and provides a comprehensive, step-by-step protocol for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
The Strategic Rationale for Cyclohexylalanine (Cha) Incorporation
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their development into viable drugs is often hampered by rapid degradation by endogenous proteases.[1][2] The substitution of natural amino acids with UAAs like cyclohexylalanine is a cornerstone of modern peptide drug design aimed at mitigating these issues.[][4]
The primary advantages conferred by the Cha residue stem from its unique structure—the replacement of the aromatic phenyl ring of phenylalanine with a saturated cyclohexyl ring.
-
Enhanced Metabolic Stability : The bulky, aliphatic cyclohexyl side chain provides significant steric hindrance around the peptide backbone. This "steric shielding" physically obstructs the approach of proteolytic enzymes, drastically reducing the rate of enzymatic degradation and thereby extending the peptide's in vivo half-life.[5][6]
-
Improved Receptor Affinity and Selectivity : The non-planar, flexible nature of the cyclohexyl group, combined with its hydrophobicity, can enforce specific conformational constraints on the peptide. This can lock the peptide into a bioactive conformation that is optimal for binding to its target receptor, leading to increased affinity and selectivity.[5][6]
-
Modulation of Physicochemical Properties : The increased lipophilicity of Cha compared to Phe can alter the overall solubility and membrane permeability of a peptide, which can be fine-tuned to improve its pharmacokinetic profile and bioavailability.[1]
Figure 1: Logical flow from structural modification (Phe to Cha) to enhanced pharmacological properties.
Physicochemical Properties of this compound
A comprehensive understanding of the building block's properties is essential for its effective use in synthesis. This compound is typically supplied as a stable, crystalline solid for use in both solution-phase and solid-phase peptide synthesis.
| Property | Value | Reference |
| Chemical Name | N-Carbobenzyloxy-L-cyclohexylalanine | Internal |
| Synonyms | Z-Cyclohexylalanine, Cbthis compound | Internal |
| CAS Number | 25341-42-8 | [7] |
| Molecular Formula | C₁₇H₂₃NO₄ | [7] |
| Molecular Weight | 305.37 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity (Typical) | ≥98% | [6] |
| N-Terminal Protection | Carbobenzyloxy (Z or Cbz) | [8][9] |
| Solubility | Soluble in organic solvents like DMF, NMP, DCM | [6] |
Application in Peptide Synthesis: Methodologies and Challenges
This compound is a versatile building block primarily used in the stepwise chemical synthesis of peptides.[10] The Carbobenzyloxy (Z) group serves as a temporary protecting group for the N-terminal amine, preventing self-polymerization and allowing for controlled, sequential addition of amino acids to the growing peptide chain.[8][11]
While modern solid-phase peptide synthesis (SPPS) predominantly uses the Fmoc/tBu orthogonal protection strategy, the Z-group is a hallmark of the classical Boc/Bzl strategy and remains highly relevant for solution-phase synthesis and the synthesis of specific peptide fragments.[9][11] This guide will focus on a manual Boc-SPPS protocol, as it clearly illustrates the fundamental chemistry involved.
Primary Challenge: Steric Hindrance
The very feature that makes Cha a valuable UAA—its bulky side chain—also presents the primary challenge during synthesis.[6] This steric bulk can impede the coupling reaction, leading to:
-
Slower reaction kinetics.
-
Incomplete or failed coupling.
-
Formation of deletion sequences (peptides missing the Cha residue).
Overcoming this challenge requires optimized protocols, including the use of potent activating agents and potentially longer reaction times or double-coupling steps.[6]
Detailed Protocol: Incorporation of this compound via Manual Boc-SPPS
This protocol outlines a single, complete cycle for the incorporation of this compound onto a growing peptide chain anchored to a resin (e.g., Merrifield or PAM resin) with a free N-terminal amine. The preceding residue is assumed to be N-α-Boc protected.
4.1. Materials and Reagents
-
Resin: Peptide-resin with a free N-terminal amine, pre-swollen in Dichloromethane (DCM).
-
Amino Acid: this compound.
-
Deprotection Reagent: 25-50% Trifluoroacetic Acid (TFA) in DCM (v/v).
-
Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM (v/v).
-
Activation/Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
HOBt (Hydroxybenzotriazole).
-
DIPEA.
-
-
Solvents:
-
DCM (Peptide synthesis grade).
-
N,N-Dimethylformamide (DMF) (Peptide synthesis grade).
-
Methanol (MeOH).
-
-
Monitoring:
-
Kaiser Test Kit (Ninhydrin test).
-
-
Equipment:
-
Peptide synthesis vessel with a frit and stopcock.
-
Shaker or agitator.
-
Standard laboratory glassware and personal protective equipment (PPE).
-
4.2. Experimental Workflow
The entire process should be performed in a fume hood with appropriate PPE. Each washing step consists of adding the solvent, agitating for 60 seconds, and draining.
Figure 2: Workflow for a single coupling cycle in Boc-SPPS for this compound incorporation.
4.3. Step-by-Step Procedure
(Step 1: Boc Deprotection)
-
Causality: The highly acidic TFA cleaves the acid-labile Boc protecting group, exposing the free amine of the N-terminal residue as an ammonium trifluoroacetate salt.
-
Swell the peptide-resin (1.0 eq) in DCM for 30 minutes. Drain the DCM.
-
Add the deprotection solution (25-50% TFA in DCM) to the resin.
-
Agitate for 1-2 minutes. Drain.
-
Add a fresh portion of the deprotection solution. Agitate for 20-30 minutes.
-
Drain the solution.
(Step 2: Post-Deprotection Wash)
-
Causality: This series of washes is critical to completely remove residual TFA and the cleaved t-butyl carbocations, which can cause side reactions if left behind.
-
Wash the resin with DCM (3x).
-
Wash with MeOH (2x) to remove ion pairs.
-
Wash with DCM (3x) to prepare for neutralization.
(Step 3: Neutralization)
-
Causality: The coupling reaction requires a free amine (a nucleophile). This step uses a non-nucleophilic base (DIPEA) to deprotonate the ammonium salt to the free amine, preparing it for acylation.
-
Add the neutralization solution (5-10% DIPEA in DCM) to the resin. Agitate for 2 minutes. Drain.
-
Repeat the neutralization step one more time.
(Step 4: Pre-Coupling Wash)
-
Causality: Removes excess DIPEA and switches the solvent to DMF, the standard solvent for the coupling reaction.
-
Wash the resin with DCM (3x).
-
Wash with DMF (3x). Perform a Kaiser test on a small sample of beads. A strong blue color confirms the presence of a free primary amine.
(Step 5: Amino Acid Activation and Coupling)
-
Causality: The carboxylic acid of this compound is converted into a highly reactive ester by HBTU/HOBt in the presence of a base. This activated intermediate rapidly reacts with the free amine on the resin to form a stable peptide bond. This potent activation system is chosen to overcome the steric hindrance of the Cha side chain.
-
In a separate vessel, dissolve this compound (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq) to the activation mixture and vortex for 2-5 minutes (pre-activation).
-
Add the activated amino acid solution to the drained, neutralized resin.
-
Agitate at room temperature for 2-4 hours. Note: Longer coupling times are recommended for this sterically hindered residue.
(Step 6: Monitoring Reaction Completion)
-
Causality: The Kaiser (ninhydrin) test detects free primary amines. A negative result (yellow/colorless beads) indicates that all the amines on the resin have reacted and the coupling is complete.
-
Take a small sample of resin beads, wash them thoroughly with DMF and then ethanol.
-
Perform the Kaiser test according to the manufacturer's instructions.
-
If the test is positive (blue beads): The coupling is incomplete. Drain the reaction solution and repeat Step 5 ("double coupling").
-
If the test is negative (yellow beads): Proceed to the final wash.
(Step 7: Final Wash)
-
Causality: Thoroughly removes all excess reagents, activated amino acid, and reaction byproducts.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5x).
-
Wash with DCM (3x).
-
The resin is now ready for the next cycle of deprotection and coupling or for final cleavage if the synthesis is complete.
Troubleshooting Guide for Hindered Couplings
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | 1. Insufficient coupling time due to steric hindrance.2. Inefficient activation.3. Peptide aggregation on resin. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated this compound.2. Extend Time: Increase initial coupling time to 4-6 hours or overnight.3. Use Alternative Reagents: Consider HATU or PyBOP, which are even more potent activators.4. Increase Temperature: Perform coupling at a slightly elevated temperature (35-40°C), monitoring for racemization. |
| Low Yield of Final Peptide | Accumulation of incomplete couplings (deletion sequences) at the Cha position. | Proactively use a double coupling protocol for all sterically hindered residues like Cha. Ensure high-quality reagents and anhydrous solvents. |
| Peptide Aggregation | Hydrophobic interactions between growing peptide chains, common with residues like Cha. | 1. Switch to a more polar solvent like NMP.2. Incorporate "magic mixture" (e.g., 0.5 M HOBt/0.5 M HBTU in 1:1 DMF/NMP) during coupling. |
Conclusion
This compound is a high-impact building block for the strategic design of peptide therapeutics. Its incorporation is a validated method for enhancing metabolic stability and modulating the conformational and binding properties of bioactive peptides. While its steric bulk presents a synthetic challenge, this can be reliably overcome through the use of optimized protocols featuring potent coupling reagents and rigorous in-process monitoring. The detailed methodologies provided in this guide serve as a robust starting point for researchers aiming to leverage the power of cyclohexylalanine in their drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids - Enamine [enamine.net]
- 5. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. bachem.com [bachem.com]
- 10. This compound [myskinrecipes.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
Analytical HPLC Methods for Pe-Cha-OH Containing Peptides: An Application Guide
Introduction: The Analytical Imperative for Z-Cha-OH Peptides
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing metabolic stability, modulating conformational properties, and improving pharmacological profiles.[1] Among these, N-benzyloxycarbonyl-L-cyclohexylalanine (this compound) stands out due to the unique properties conferred by its bulky, hydrophobic cyclohexyl side chain and the aromatic benzyloxycarbonyl (Z) protecting group. These features, while beneficial for therapeutic function, introduce significant analytical challenges.
The inherent hydrophobicity of this compound can lead to strong interactions with reversed-phase stationary phases, potentially causing issues like poor peak shape, prolonged retention times, and carryover.[2][3] Therefore, robust and reliable analytical High-Performance Liquid Chromatography (HPLC) methods are paramount for ensuring the purity, stability, and overall quality of these synthetic peptides.[4][5]
This comprehensive guide provides a detailed framework for developing, validating, and troubleshooting analytical HPLC methods for peptides containing the this compound moiety. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to achieve accurate and reproducible results.
Understanding the Analyte: The Chromatographic Impact of this compound
The chromatographic behavior of a this compound containing peptide is largely dictated by the physicochemical properties of this unique amino acid.
-
Enhanced Hydrophobicity: The cyclohexyl group and the benzyl moiety of the Z-group contribute significantly to the peptide's overall hydrophobicity.[6][7][8][9] This leads to stronger retention on reversed-phase columns (e.g., C18, C8) compared to peptides composed solely of standard amino acids.[10][11]
-
Steric Hindrance: The bulky nature of the cyclohexylalanine side chain can influence the peptide's secondary structure and its interaction with the stationary phase, potentially affecting peak shape and resolution.
-
UV Absorbance: The benzyloxycarbonyl (Z) group contains a chromophore, which allows for UV detection, typically around 210-230 nm, where the peptide backbone also absorbs.[4]
These properties necessitate a systematic approach to method development, carefully considering column chemistry, mobile phase composition, and gradient parameters to achieve optimal separation.
Strategic Method Development
A successful analytical HPLC method for this compound containing peptides is built upon a logical, multi-step development process. The goal is to find the optimal balance of conditions that provides the necessary resolution, peak shape, and analysis time.
Column Selection: Tailoring the Stationary Phase
The choice of stationary phase is the most critical parameter in controlling the separation.[12] Given the hydrophobic nature of this compound peptides, reversed-phase chromatography is the method of choice.[2][10]
| Stationary Phase | Key Characteristics & Rationale | Typical Application for this compound Peptides |
| C18 (Octadecylsilane) | The industry standard for peptide analysis, offering high hydrophobicity and retention.[13] Provides excellent resolving power for complex mixtures. | First-line choice for purity analysis and impurity profiling. Suitable for a wide range of peptide sizes. |
| C8 (Octylsilane) | Less retentive than C18, which can be advantageous for highly hydrophobic peptides.[12] May reduce run times and improve peak shape for very "sticky" compounds. | Recommended when excessive retention or peak broadening is observed on a C18 column. |
| Biphenyl / Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic Z-group.[12][13] Can resolve impurities that co-elute on traditional alkyl phases. | A valuable secondary screening column to confirm peak purity and resolve aromatic impurities. |
| Wide-Pore (300 Å) | Essential for larger peptides (>30 amino acids) to allow unrestricted access to the bonded phase within the pores, preventing peak distortion.[14] | Standard for peptides to ensure proper interaction with the stationary phase. |
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition, particularly the organic modifier and ion-pairing agent, is crucial for modulating peptide retention and ensuring good peak symmetry.
-
Organic Modifier: Acetonitrile is the preferred organic solvent for peptide analysis due to its low viscosity and UV transparency.[12]
-
Ion-Pairing Agents: Trifluoroacetic acid (TFA) is the most common ion-pairing agent.[15][16][17] At a typical concentration of 0.1%, it serves two primary functions:
-
Acidification: It maintains a low pH (around 2), protonating acidic residues (Asp, Glu) and residual silanol groups on the silica support, thereby minimizing undesirable secondary ionic interactions that cause peak tailing.[14][18]
-
Ion-Pairing: It forms ion pairs with positively charged residues (Lys, Arg, His, N-terminus), effectively increasing their hydrophobicity and promoting more uniform retention behavior.[19][20][21]
-
-
pH Control: Maintaining a consistent, low pH is critical for reproducibility. Buffering the mobile phase ensures that the ionization state of the peptide remains constant throughout the analysis.[12][22]
Gradient Elution: Achieving High-Resolution Separation
Due to the complexity of peptide samples, which often contain closely related impurities, gradient elution is standard practice.
-
Shallow Gradients: For this compound peptides, which are often highly retained, a shallow gradient (e.g., 0.5-1.5% change in organic modifier per minute) is recommended.[12][18] This maximizes the separation window and improves the resolution between the main peptide and its impurities.
-
Temperature Control: Elevating the column temperature (e.g., 40-60 °C) can be beneficial.[22] It reduces mobile phase viscosity, which improves mass transfer and leads to sharper peaks. It can also alter selectivity, potentially resolving co-eluting peaks.[18]
The overall workflow for method development can be visualized as a systematic process of screening and optimization.
Caption: Systematic workflow for HPLC method development.
Generic Analytical HPLC Protocol for a this compound Peptide
This protocol provides a robust starting point for the analysis of a typical this compound containing peptide. Optimization will likely be required based on the specific properties of the peptide sequence.
Materials and Reagents
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), sequencing grade
-
Peptide sample, accurately weighed
-
Appropriate diluent (typically Mobile Phase A or a slightly weaker solvent)
Instrument and Column
-
HPLC system with gradient capability, UV/DAD detector, and column thermostat.
-
Column: C18, 3.5-5 µm particle size, 100-130 Å pore size, 4.6 x 150 mm.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in Water (v/v). Add 1.0 mL of TFA to 1.0 L of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (v/v). Add 1.0 mL of TFA to 1.0 L of HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the peptide at approximately 1.0 mg/mL in the chosen diluent.[23] Ensure complete dissolution; gentle vortexing or sonication may be required.
-
Further dilute the stock solution to a working concentration of 0.1-0.5 mg/mL using Mobile Phase A.
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates.[3]
-
-
HPLC System Setup and Equilibration:
-
Install the analytical column and set the column temperature.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes, or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject the prepared sample.
-
Run the gradient program as detailed in the table below.
-
Monitor the chromatogram at 220 nm or another appropriate wavelength.
-
Standard Operating Parameters Table
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | A general-purpose, high-resolution column suitable for many peptides.[3] |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Standard aqueous mobile phase for peptide analysis.[3] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Standard organic mobile phase for peptide analysis.[3] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID analytical column. |
| Column Temp. | 40 °C | Improves peak shape and can modify selectivity.[18] |
| Detection (UV) | 220 nm | Detects the peptide backbone amide bonds.[3] |
| Injection Volume | 10 µL | Adjust based on sample concentration and instrument sensitivity. |
| Gradient Program | 5% to 65% B over 30 minutes | A shallow gradient is crucial for resolving closely related impurities.[18] |
| 65% to 95% B over 2 minutes | Column wash step to elute highly retained components. | |
| Hold at 95% B for 3 minutes | Ensures complete column cleaning. | |
| 95% to 5% B over 1 minute | Return to initial conditions. | |
| Hold at 5% B for 9 minutes | Re-equilibration for the next injection. |
Method Validation: Ensuring Trustworthiness and Compliance
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1).[24][25][26][27] A validated method provides confidence in the reported results for purity, stability, and quantification.[28]
Caption: Workflow for analytical method validation per ICH Q2.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[28] This is often demonstrated using forced degradation studies (acid, base, oxidation, heat, light) to generate potential impurities and prove they are resolved from the main peak.[4][24]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations are typically used to establish linearity.[24]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the peptide (analyte).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in temperature, ±0.2 in pH, ±5% in organic modifier composition).
Troubleshooting Common Issues
Even with a well-developed method, problems can arise. Understanding the cause of common issues is key to resolving them efficiently.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols.[18] - Insufficient ion-pairing agent concentration. - Column contamination or degradation. | - Ensure TFA concentration is at least 0.1%.[18] - Increase column temperature.[18] - Use a new or different brand of column. - Flush the column with a strong solvent wash.[18] |
| Peak Fronting | - Sample overload (injecting too much mass).[18][29] - Sample dissolved in a solvent stronger than the initial mobile phase. | - Reduce injection volume or sample concentration.[18] - Ensure the sample diluent is the same as or weaker than the initial mobile phase conditions. |
| Broad Peaks | - Extra-column volume (long tubing, dead volume). - Column void or blockage. - Gradient is too steep. | - Check and shorten tubing connections. - Reverse-flush the column (if permitted by manufacturer).[29] - Decrease the gradient slope (%B/min).[18] |
| Split Peaks | - Partially blocked column inlet frit.[29] - Sample solvent effect (see Peak Fronting). - Co-elution of two very similar species. | - Reverse-flush the column.[29] If this fails, replace the column. - Modify gradient or temperature to improve resolution. |
| Carryover | - Strong adsorption of the hydrophobic peptide to the injector, tubing, or column.[30] | - Incorporate a strong needle wash with high organic content in the injector program. - Run a blank gradient after a high-concentration sample. - Increase the final %B in the gradient to ensure complete elution. |
Conclusion
The successful analysis of this compound containing peptides by HPLC is an achievable goal that hinges on a systematic and scientifically-grounded approach. By understanding the unique hydrophobic and steric properties of the this compound moiety, analysts can strategically select appropriate columns and mobile phases. A methodical development process, focusing on the optimization of gradient slope and temperature, will yield a high-resolution separation. Subsequent validation according to ICH guidelines ensures the method's reliability and trustworthiness, providing the robust data essential for advancing peptide-based therapeutics from the laboratory to clinical application.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. pepdoopeptides.com [pepdoopeptides.com]
- 6. A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. Hydrophobicity parameters determined by reversed-phase liquid chromatography. Xiv. Application of a new hydrogen-accepting scale of monosubstituted pyrazines to analysis of the relationship between octanol-water partition coefficients and retention factors measured in different mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. | Semantic Scholar [semanticscholar.org]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. mdpi.com [mdpi.com]
- 16. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biotage.com [biotage.com]
- 21. researchgate.net [researchgate.net]
- 22. ymcamerica.com [ymcamerica.com]
- 23. biomedgrid.com [biomedgrid.com]
- 24. tandfonline.com [tandfonline.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. cs.purdue.edu [cs.purdue.edu]
- 27. fda.gov [fda.gov]
- 28. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Z-Cha-OH During Peptide Coupling
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with stereochemical integrity during the coupling of N-benzyloxycarbonyl-L-cyclohexylalanine (Z-Cha-OH). Our goal is to provide not just protocols, but a foundational understanding of the racemization mechanism, enabling you to troubleshoot and optimize your specific synthetic context effectively.
Section 1: The Core Problem — Understanding Racemization of this compound
Q: What is the primary chemical mechanism causing this compound to lose its stereochemical purity during coupling?
A: The principal pathway for racemization during the coupling of N-alpha-urethane protected amino acids like this compound is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] While the urethane-type Z-group is generally considered effective at suppressing this pathway compared to acyl groups (e.g., Acetyl), it does not eliminate the risk.[3][4]
The process unfolds as follows:
-
Activation: The coupling reagent activates the carboxyl group of this compound, making it highly electrophilic.
-
Cyclization: The urethane oxygen atom on the Z-group can perform an intramolecular attack on the activated carboxyl carbon, leading to the formation of the planar 5(4H)-oxazolone ring.
-
Deprotonation & Tautomerization: The proton on the alpha-carbon (Cα) of this oxazolone intermediate is significantly more acidic than in the parent amino acid. In the presence of a base, this proton is readily abstracted.[5] This creates a planar, achiral enolate intermediate.
-
Racemization: When the incoming amine nucleophile attacks, or upon re-protonation, the proton can be added back to either face of the planar intermediate, resulting in a mixture of both L- and D-isomers.[1][2]
A secondary, less common mechanism is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid without forming the oxazolone ring.[2][6] However, the oxazolone pathway is considered the predominant source of racemization in most peptide synthesis scenarios.[1]
Caption: The oxazolone-mediated racemization pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is racemization a concern for this compound if the Z-group is supposed to be protective? A: The Z (benzyloxycarbonyl) group, like Fmoc and Boc, is a urethane-type protecting group. These are significantly better at preventing racemization than simple acyl groups because the lone pair of electrons on the urethane nitrogen is delocalized into the carbonyl, making the oxygen less nucleophilic and slowing the rate of oxazolone formation. However, under forcing conditions—such as elevated temperatures, prolonged reaction times, the use of strong bases, or highly activating coupling reagents—the rate of oxazolone formation can become competitive with the rate of peptide bond formation, leading to racemization.[3]
Q2: Which experimental factors have the most significant impact on racemization? A: Several factors are critical and interdependent:
-
Coupling Reagents & Additives: The choice of reagent and the presence of an anti-racemization additive are paramount.[5]
-
Base: The strength and steric hindrance of the base used for activation and pH adjustment play a major role.[6]
-
Temperature: Higher temperatures dramatically increase the rate of racemization.[7][8]
-
Solvent Polarity: More polar solvents can favor the formation of the charged intermediates that lead to racemization.[9][10]
-
Pre-activation Time: Allowing the activated amino acid to sit for an extended period before the amine is introduced increases the opportunity for oxazolone formation.[5]
Q3: How do additives like HOBt, HOAt, and OxymaPure prevent racemization? A: These additives function by intercepting the highly reactive activated intermediate (e.g., the O-acylisourea from a carbodiimide) to form a new active ester (e.g., an OBt, OAt, or Oxyma ester). These esters are sufficiently reactive to couple efficiently with the amine component but are significantly less prone to cyclizing into the problematic oxazolone intermediate.[6] Essentially, they provide a faster, alternative reaction pathway that outcompetes the racemization pathway. HOAt and OxymaPure are generally more effective than HOBt due to electronic effects that further stabilize the intermediate and suppress oxazolone formation.[1][6]
Section 3: Troubleshooting Guide: Identifying and Solving Racemization Issues
This section is designed to help you systematically diagnose and resolve issues of racemization in your coupling reactions involving this compound.
Problem: Analysis of my crude peptide shows a significant diastereomeric impurity corresponding to the D-Cha isomer.
This is a classic sign of racemization during the coupling step. Follow this troubleshooting workflow to pinpoint the cause and implement a solution.
Caption: A logical workflow for troubleshooting high racemization levels.
Detailed Steps:
1. Evaluate Coupling Reagent & Additive: This is the most impactful variable. If you are using a carbodiimide (e.g., DIC, EDC) without an additive, racemization is highly likely. The addition of a racemization suppressant is essential.[11]
| Reagent Class | Example(s) | Racemization Risk (without additive) | Recommended Additive |
| Carbodiimide | DIC, EDC | High | OxymaPure or HOAt (preferred over HOBt) |
| Uronium/Aminium | HATU, HBTU, TBTU | Moderate to Low | N/A (contains additive moiety) |
| Phosphonium | PyBOP, PyAOP | Moderate to Low | N/A (contains additive moiety) |
-
Actionable Insight: For particularly difficult couplings of this compound, switching from a carbodiimide-based method to a modern onium salt reagent like HATU is a robust solution.[1] If using a carbodiimide is necessary, the combination of DIC/OxymaPure is an excellent choice for suppressing racemization.[12]
2. Scrutinize the Base and Reaction Conditions: The base facilitates the activation but can also promote the unwanted proton abstraction that leads to racemization.
-
Base Selection: Strong, non-hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are more likely to cause racemization. Weaker, sterically hindered bases are preferred.
-
Recommendation: Use N-methylmorpholine (NMM) or, in severe cases, sym-collidine .[3]
-
-
Temperature Control: Heat is a major driver of racemization.[8][13][14] While elevated temperatures can accelerate slow couplings, they often do so at the cost of stereochemical purity.[8]
-
Recommendation: Perform the coupling at 0 °C . Prepare all stock solutions and cool the reaction vessel before adding the coupling reagent. Allow the reaction to warm slowly to room temperature only if necessary.
-
-
Pre-activation Time: The longer the activated this compound exists before reacting with the amine, the higher the chance of racemization.
-
Recommendation: Minimize pre-activation time to less than 5 minutes .[5] Ideally, add the coupling reagent to the mixture of this compound and the amine component simultaneously, or add the activated amino acid to the amine component immediately after activation.
-
Section 4: Validated Protocols for Low-Racemization Coupling
Here are two field-proven protocols designed to minimize racemization when coupling this compound.
Protocol A: High-Fidelity Carbodiimide Method
This method is cost-effective and highly reliable when executed precisely.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component (1.0 eq) and this compound (1.1 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Additive Introduction: Add OxymaPure (1.2 eq) to the solution and stir until dissolved.
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Activation & Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cold, stirring solution.
-
Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, filter the by-product (diisopropylurea, DIU) and proceed with standard aqueous workup.
Protocol B: High-Efficiency Onium Salt Method
This method is ideal for sterically hindered or otherwise challenging couplings where speed and efficiency are critical to preventing side reactions.
-
Preparation: In a separate flask, dissolve this compound (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add N-methylmorpholine (NMM) (2.4 eq) to the activation mixture. Allow this pre-activation to proceed for no more than 2-3 minutes at room temperature.
-
Coupling: Immediately add the activated this compound solution to a stirring solution of the amine component (1.0 eq) in DMF.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS. Couplings with HATU are typically very fast.
-
Workup: Proceed with standard aqueous workup to remove DMF and other water-soluble components.
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Z-Cha-OH Coupling Reactions
Welcome to the technical support center for Z-Cha-OH coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges incorporating the sterically hindered amino acid, N-Benzyloxycarbonyl-L-cyclohexylalanine (this compound), into their peptide sequences. Incomplete coupling of this residue is a common hurdle that can lead to low yields and the formation of difficult-to-remove deletion sequences. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction consistently incomplete or low-yielding?
The primary reason for incomplete this compound coupling is significant steric hindrance . This challenge arises from two structural features:
-
The Bulky Cyclohexyl Side Chain (Cha): The large, non-polar cyclohexyl group physically shields the carboxylic acid functional group. This obstruction impedes the approach of the activating agent and the subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain.[1]
-
The Z-Protecting Group: The benzyloxycarbonyl (Z) group, while effective, also contributes to the overall steric bulk around the reaction center.
This combined steric bulk slows down the reaction kinetics, often preventing the reaction from reaching completion under standard coupling conditions and necessitating the use of more potent reagents or optimized protocols.[1][2]
Q2: How can I reliably determine if my coupling reaction is incomplete?
For solid-phase peptide synthesis (SPPS), the most common and immediate method is a qualitative test for free primary amines on the resin.
-
Kaiser Test (Ninhydrin Test): This is the gold standard for real-time monitoring. After the coupling step, a small sample of resin beads is tested. A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction.[1][3][4] A yellow or colorless result confirms that the coupling is complete.
-
Post-Synthesis Analysis: After cleaving the peptide from the resin, analytical techniques are used to assess the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): The crude chromatogram will show a reduced peak for the desired full-length peptide and a prominent peak for the deletion sequence (the peptide lacking the Cha residue).[4]
-
Mass Spectrometry (MS): Analysis of the crude product will reveal a significant peak corresponding to the mass of the deletion peptide, providing definitive evidence of incomplete coupling.[4]
-
Q3: Which coupling reagents are most effective for a sterically hindered residue like this compound?
The choice of coupling reagent is critical. For challenging couplings, standard carbodiimide reagents are often insufficient. Onium-based reagents are strongly recommended.
-
Carbodiimides (e.g., DCC, DIC): While cost-effective, these reagents form a less reactive O-acylisourea intermediate. Their activation power is often too low to overcome the steric hindrance of this compound, leading to slow reactions and incomplete coupling.[1][5]
-
Onium Salts (Aminium/Uronium and Phosphonium): These are the reagents of choice for hindered amino acids.[2][4]
-
Aminium/Uronium (HATU, HBTU, HCTU): These reagents, particularly HATU, are considered among the most efficient for hindered couplings.[1][6] They react with the carboxylic acid to form a highly reactive OAt- or OBt-active ester, which more effectively drives the reaction to completion.[7]
-
Phosphonium (PyBOP, PyAOP): These are also highly effective and are known for low levels of racemization.[2][6] They generate water-soluble byproducts, which can simplify purification in solution-phase synthesis.[6]
-
Q4: What is the role of the base in the coupling reaction, and which one should I use?
A non-nucleophilic tertiary amine base is essential when using onium salt reagents. Its primary roles are to:
-
Maintain a basic environment to deprotonate the incoming N-terminal amine, ensuring it remains a potent nucleophile.
-
Neutralize the acidic byproducts generated during the reaction.
-
N,N-Diisopropylethylamine (DIPEA): This is the most commonly used base for onium salt-mediated couplings due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.[6][7]
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine: In cases where racemization is a significant concern, switching to a weaker base like NMM or collidine can be beneficial.[2][7]
Q5: My reaction is slow. Can I simply extend the reaction time or increase the temperature?
Yes, but with caution.
-
Extending Reaction Time: For hindered couplings, allowing the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) is a common and effective strategy.[2][4] However, this must be balanced against the risk of side reactions.
-
Increasing Temperature: Mild heating or using microwave-assisted synthesis can help overcome the activation energy barrier.[2] However, elevated temperatures significantly increase the risk of racemization , where the stereochemical integrity of the amino acid is compromised.[2] This approach should be used judiciously and optimized for the shortest time necessary to achieve completion.
Systematic Troubleshooting Guide for Incomplete Coupling
This guide provides a logical workflow to follow upon detecting an incomplete this compound coupling, typically indicated by a positive Kaiser test in SPPS.
Caption: Troubleshooting workflow following a positive Kaiser test for incomplete coupling.
Data Summary: Coupling Reagent Performance
The selection of a coupling reagent is the most critical parameter for success. The table below summarizes the general performance of common reagents for sterically hindered couplings.
| Reagent Class | Example Reagent | Typical Reaction Time (Hindered) | Relative Efficacy | Key Considerations |
| Carbodiimide | DIC / HOBt | 30 - 120 minutes | Good | Cost-effective but slower; risk of side reactions without an additive like HOBt or Oxyma.[1] |
| Phosphonium Salt | PyBOP | 1 - 4 hours | Excellent | Generates water-soluble byproducts; known for low levels of racemization.[6] Requires a non-nucleophilic base. |
| Aminium/Uronium Salt | HBTU | 30 - 90 minutes | Very High | Highly efficient, but can be slightly slower than HATU for the most difficult cases. |
| Aminium/Uronium Salt | HATU | 30 - 60 minutes | Excellent | Often considered the most powerful reagent for overcoming severe steric hindrance.[1][6] Requires a non-nucleophilic base. |
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended as a first-line approach for incorporating this compound in SPPS.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation mixture and vortex briefly. This mixture should be used immediately.
-
Coupling Reaction: Add the activation mixture to the swelled resin. Agitate at room temperature for 60-90 minutes.[1]
-
Monitoring: Perform a Kaiser test to confirm completion.[1] If the test is positive, proceed to Protocol 2.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Procedure
Implement this protocol if the Kaiser test is positive after the initial coupling attempt.
-
Wash: After the first coupling, wash the resin thoroughly with DMF (3 x 1 min) to remove byproducts.
-
Repeat Coupling: Prepare a fresh activation mixture as described in Protocol 1 (steps 2 and 3).
-
Second Coupling: Add the new activation mixture to the resin and agitate for an additional 60-90 minutes.
-
Monitor and Wash: Perform a final Kaiser test. If negative, wash the resin with DMF (5-7 times) and proceed with the synthesis.[4] If the test remains positive, capping (Protocol 3) is recommended.
Protocol 3: Capping of Unreacted Amines
Capping is a crucial step to terminate unreacted peptide chains and prevent the formation of deletion sequences.
-
Wash: Wash the resin with DMF after the final failed coupling attempt.
-
Capping Mixture: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., a 10:5:85 v/v/v ratio).
-
Acetylation: Add the capping mixture to the resin and agitate for 30 minutes.
-
Wash: Wash the resin thoroughly with DMF and then DCM to remove all capping reagents.
-
Verification: A final Kaiser test should be negative, confirming that all free amines have been acetylated.[3]
Protocol 4: Conversion of this compound Salt to Free Acid
This compound is often supplied as a dicyclohexylamine (DCHA) or cyclohexylamine (CHA) salt for stability. It must be converted to the free acid form before use in coupling reactions.[8]
-
Dissolve: Dissolve the this compound salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 5-10% aqueous solution of KHSO₄ or citric acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl).
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free acid.[8]
Reaction Mechanism Overview
The efficiency of onium salt reagents stems from their ability to rapidly convert the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the peptide's N-terminal amine.
Caption: General mechanism for amide bond formation using an onium salt (HATU).
References
Z-Cha-OH in Peptide Synthesis: A Technical Support Troubleshooting Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of Z-Cha-OH (N-Carbobenzyloxy-cyclohexyl-L-alanine) in peptide synthesis. As a sterically hindered amino acid derivative, this compound presents unique challenges. This document is designed to help you navigate these potential issues, understand their root causes, and implement effective solutions to ensure the successful synthesis of your target peptides.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound, presented in a question-and-answer format.
Question 1: Why am I observing a low coupling yield when using this compound?
Answer:
Low coupling yields with this compound are most commonly attributed to its significant steric hindrance. The bulky cyclohexyl side chain, combined with the Z-group, physically obstructs the activated carboxyl group, impeding its reaction with the N-terminal amine of the growing peptide chain.[1][2] This leads to slower reaction kinetics and potentially incomplete coupling.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficiently Potent Coupling Reagent | Switch to a more powerful onium salt-based coupling reagent such as HATU, HBTU, or PyBOP.[2][3] | These reagents form highly reactive activated esters (OAt or OBt esters) that can overcome the steric barrier more effectively than standard carbodiimide reagents like DCC or DIC. |
| Suboptimal Reaction Conditions | Increase the reaction time (e.g., from 1-2 hours to 4-6 hours or even overnight). Consider a "double coupling" where the coupling step is repeated with fresh reagents.[4] | The increased reaction time allows the sterically hindered components more opportunity to react. A second coupling can help drive the reaction to completion if the first was incomplete. |
| Peptide Aggregation | Switch to a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the reaction mixture.[5] | Hydrophobic sequences containing bulky residues like Cha are prone to aggregation on the solid support, which can block reactive sites. NMP and chaotropic salts help to disrupt these aggregates.[5][6] |
| Inadequate Equivalents of Reagents | Increase the equivalents of this compound and the coupling reagent (e.g., from 3 equivalents to 5 equivalents). | A higher concentration of reactants can help to drive the equilibrium of the reaction towards product formation, compensating for the slower reaction rate. |
Experimental Protocol: High-Efficiency Coupling of this compound using HATU
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in high-quality, anhydrous N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Activation Mixture: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents).
-
Coupling: Immediately add the activation mixture to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 2-4 with a fresh activation mixture.
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF (5-7 times) and dichloromethane (DCM) (3-5 times).
Question 2: I'm observing a significant diastereomeric impurity in my HPLC analysis. What is causing this racemization and how can I prevent it?
Answer:
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction in peptide synthesis.[7] While urethane-protected amino acids like this compound are generally resistant to racemization, the use of strong bases or prolonged activation times, especially with sterically hindered residues, can promote this side reaction.[7][8]
Mechanism of Racemization:
The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.
Caption: Racemization pathway via oxazolone formation.
Troubleshooting Racemization:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Strong Base | Use a weaker, more sterically hindered base like 2,4,6-collidine in place of DIPEA or triethylamine.[9] | Weaker bases are less likely to abstract the α-proton from the oxazolone intermediate, thus preserving stereochemical integrity.[9] |
| Prolonged Activation Time | Pre-activate the this compound for a shorter period before adding it to the resin. | Minimizing the time the amino acid spends in its highly reactive, activated state reduces the opportunity for oxazolone formation and subsequent racemization. |
| Inappropriate Additives | Ensure the use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) with your coupling reagent, especially if using a carbodiimide.[4] | These additives react with the activated amino acid to form active esters that are more stable and less prone to racemization than the initial activated species. HOAt is particularly effective due to anchimeric assistance from its pyridine nitrogen. |
Frequently Asked Questions (FAQs)
Q1: Is diketopiperazine (DKP) formation a concern when using this compound?
A1: Yes, diketopiperazine (DKP) formation can be a significant side reaction, particularly when this compound is the second amino acid to be coupled to the resin.[10] This intramolecular cyclization of the dipeptidyl-resin cleaves the dipeptide from the support, resulting in a loss of yield.[11] The reaction is catalyzed by the free N-terminal amine of the dipeptide after deprotection of the Z-group.[10][12]
Caption: General mechanism of diketopiperazine formation.
Mitigation Strategies for DKP Formation:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky nature of the 2-CTC linker sterically hinders the intramolecular cyclization reaction.[11]
-
Couple a Dipeptide: Synthesize the Z-Cha-AA1 dipeptide in solution and then couple it to the resin. This bypasses the susceptible dipeptidyl-resin intermediate.[11]
-
Immediate Subsequent Coupling: After deprotection of the Z-group from the N-terminal Cha, immediately proceed with the coupling of the next amino acid to minimize the time the free amine is available for cyclization.
Q2: Can the N-terminal Z-group lead to pyroglutamate formation?
A2: While pyroglutamate formation is more commonly associated with N-terminal glutamine or glutamic acid residues, the conditions used in peptide synthesis can potentially promote this side reaction if Z-Gln-OH or Z-Glu-OH is present at the N-terminus.[13][14][15] This intramolecular cyclization results in the formation of a lactam ring and the loss of the N-terminal amine's nucleophilicity, terminating the peptide chain elongation.[16][17]
Caption: Pyroglutamate formation from an N-terminal glutamine residue.
To minimize this risk, it is advisable to use coupling conditions with short activation times and to avoid prolonged exposure to either acidic or basic conditions during the synthesis and workup steps.
Q3: What is the risk of hydantoin formation with this compound?
A3: Hydantoin formation is another potential side reaction, although less common than those previously mentioned. It can occur via the reaction of the Z-protected amino acid with isocyanates, which can be generated in situ from the decomposition of certain reagents, or through a multi-step process involving the formation of a ureido derivative followed by cyclization.[18][19][20] The Urech hydantoin synthesis, for example, involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization.[18][20] While not a primary concern under standard peptide synthesis conditions, awareness of this potential byproduct is important for impurity profiling.
Q4: Are there any specific considerations for the cleavage of the Z-group from a Cha-containing peptide?
A4: The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by strong acids like HBr in acetic acid.[21][22][23] When cleaving the Z-group from a Cha-containing peptide, the following should be considered:
-
Catalytic Hydrogenolysis: This is generally a mild and effective method. However, ensure the catalyst is not poisoned by other functional groups in the peptide (e.g., sulfur-containing residues). The bulky cyclohexyl group of Cha does not typically interfere with this process.
-
Acidic Cleavage: Strong acidic conditions can lead to side reactions, particularly if sensitive residues like tryptophan or methionine are present.[24] The use of scavengers in the cleavage cocktail is crucial to trap the reactive carbocations generated during deprotection.[22] The cyclohexyl side chain of Cha is stable to these conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ikm.org.my [ikm.org.my]
- 19. Hydantoin synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of Z-Cha-OH in Peptide Synthesis
Welcome to the technical support center for N-benzyloxycarbonyl-L-cyclohexylalanine (Z-Cha-OH). This resource is designed for researchers, scientists, and drug development professionals who are incorporating this unique, sterically hindered amino acid into their peptide synthesis workflows. The bulky cyclohexyl side chain of this compound offers significant advantages in designing peptides with specific conformational properties, but it also presents notable synthetic challenges.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and achieve optimal results in your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental problems in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: My coupling reaction with this compound has a very low yield. What's going wrong?
Answer: Low coupling yields are the most common issue when working with this compound and stem primarily from its significant steric hindrance. The bulky cyclohexyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This slows down the reaction kinetics dramatically.[2]
Probable Causes & Recommended Solutions:
-
Insufficient Activation/Coupling Reagent Potency: Standard coupling reagents like DCC or DIC/HOBt are often too slow to effectively mediate the reaction before side reactions occur.[3]
-
Solution: Employ high-reactivity uronium/aminium or phosphonium salt reagents. Reagents that generate highly reactive OAt or Oxyma Pure esters are particularly effective for hindered couplings.[1] HATU is often considered a gold standard for difficult couplings due to its rapid reaction kinetics and ability to overcome steric hindrance.[4][5][6] COMU is another excellent choice, offering a better safety profile.[7]
-
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues like Cha, it can aggregate on the solid support. This "collapse" of the peptide-resin matrix prevents reagents from accessing the reactive sites, leading to failed couplings.[8][9]
-
Solution:
-
Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures and improve solvation.[10]
-
"Magic Mixture": For severe aggregation, consider using a solvent system known as the "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate) at elevated temperatures (e.g., 55 °C).
-
Microwave Synthesis: Microwave-assisted peptide synthesis can accelerate coupling reactions and help disrupt aggregation by providing localized heating.[7]
-
-
-
Poor Solubility: this compound and the resulting peptide may have limited solubility in standard solvents like DMF.
Question 2: I'm observing significant racemization of the this compound residue in my final peptide. How can I prevent this?
Answer: Racemization is the loss of stereochemical purity at the alpha-carbon, converting the L-amino acid into a mixture of L- and D-isomers.[1] While urethane-protected amino acids like this compound are generally resistant to racemization, the harsh conditions required for hindered couplings can increase the risk.[13] The primary mechanism involves the formation of a planar oxazolone intermediate, which can be protonated from either side.[14]
Probable Causes & Recommended Solutions:
-
Over-activation or Prolonged Reaction Time: Leaving the activated this compound species for too long before it couples, especially in the presence of a strong base, increases the opportunity for racemization.
-
Incorrect Base Choice: The choice and amount of tertiary base used for activation can significantly impact racemization.
Visual Workflow: Troubleshooting Low Coupling Yield
The following diagram outlines a systematic approach to diagnosing and solving low-yield couplings with this compound.
Caption: A decision tree for troubleshooting low-yield this compound couplings.
Frequently Asked Questions (FAQs)
-
Q1: What is the best all-around coupling reagent for this compound?
-
A: While sequence-dependent, HATU is widely regarded as one of the most effective reagents for sterically hindered amino acids like this compound.[4][6] Its high reactivity and the anchimeric assistance provided by the HOAt leaving group make it exceptionally efficient. COMU is a close second and is favored in protocols where the potentially explosive nature of HATU is a concern.
-
-
Q2: How can I improve the solubility of a peptide rich in this compound and other hydrophobic residues?
-
A: Poor solubility is a common consequence of aggregation.[9] To improve it, switch from DMF to a stronger, more polar aprotic solvent like NMP .[11] Incorporating backbone protection strategies, such as using pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations in the sequence (approximately every 6 residues), can disrupt the hydrogen bonding that leads to aggregation.[7]
-
-
Q3: Is double coupling necessary for this compound?
-
A: Yes, often it is. For particularly difficult sequences, a single coupling, even with a powerful reagent, may not be sufficient to drive the reaction to completion. A second coupling (double coupling) with a fresh solution of activated this compound is a reliable strategy to ensure complete incorporation and avoid deletion sequences.[12] It is also recommended to double couple the amino acid that follows a proline residue or when incorporating arginine.[12]
-
-
Q4: My this compound is supplied as a DCHA salt. Do I need to do anything before using it?
-
A: Yes. The dicyclohexylamine (DCHA) salt form is used to improve the stability and handling of the amino acid.[17] However, the DCHA must be removed to liberate the free carboxylic acid, which is the reactive species in the coupling reaction. Failure to do so will result in a failed coupling.[17] You must perform an acid wash (e.g., with aqueous KHSO₄) to convert the salt to the free acid before use.[18]
-
Data & Reagent Comparison
The choice of coupling reagent is critical. The following table provides a comparative summary of reagents commonly used for challenging couplings.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium | Very High | Low to Moderate | Gold standard for hindered couplings; rapid kinetics.[4][6] Potential for guanidinylation side reaction if used in excess. |
| HCTU | Uronium/Aminium | Very High | Low to Moderate | Similar to HATU, highly effective and more soluble in DMF. |
| COMU | Uronium/Aminium | Very High | Low | Excellent reactivity, non-explosive, and Oxyma-based leaving group minimizes racemization.[19] |
| PyBOP® | Phosphonium | High | Low | Non-carcinogenic byproduct (vs. original BOP). Good for hindered couplings but less reactive than HATU.[13] |
| PyAOP® | Phosphonium | Very High | Low | Highly effective, especially for coupling N-methyl amino acids.[5] |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Standard, cost-effective choice. Often insufficient for highly hindered residues like this compound.[5][7] |
| DIC/OxymaPure | Carbodiimide | High | Very Low | Significantly outperforms DIC/HOBt; excellent for suppressing racemization.[3][15] |
Experimental Protocols
Protocol 1: Conversion of this compound·DCHA Salt to Free Acid
This protocol must be performed before using the amino acid in a coupling reaction.
-
Dissolution: Dissolve the this compound·DCHA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 1 M potassium bisulfate (KHSO₄) solution to protonate the carboxylate and remove the DCHA into the aqueous layer.
-
Brine Wash: Wash the organic layer once with brine (saturated aqueous NaCl) to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the this compound free acid as a solid or oil.
-
Verification: Confirm the absence of DCHA by ¹H NMR if necessary before proceeding.
Protocol 2: High-Efficiency SPPS Coupling of this compound using HATU
This protocol is intended for solid-phase peptide synthesis (SPPS) on a resin support.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test after the final piperidine wash) and the resin is well-swollen in DMF.[7][11]
-
Reagent Preparation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the coupling reagent) to the amino acid solution.
-
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For extremely difficult couplings, the time can be extended or the temperature may be increased to 40-50°C.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser (ninhydrin) test to monitor for the disappearance of the free primary amine.[8]
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Double Coupling (Optional but Recommended): If the Kaiser test is still positive or for critical couplings, repeat steps 2-7.
References
- 1. benchchem.com [benchchem.com]
- 2. scienmag.com [scienmag.com]
- 3. researchgate.net [researchgate.net]
- 4. file.globalso.com [file.globalso.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. biovera.com.au [biovera.com.au]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. biotage.com [biotage.com]
- 13. bachem.com [bachem.com]
- 14. Epimerisation in Peptide Synthesis [mdpi.com]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Z-Cha-OH Protected Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Z-Cha-OH protected peptides. The unique physicochemical properties conferred by the benzyloxycarbonyl (Z) protecting group and the bulky, hydrophobic cyclohexylalanine (Cha) residue frequently lead to significant solubility challenges. This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to overcome these hurdles and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are this compound protected peptides so difficult to dissolve?
A1: The poor solubility of this compound protected peptides stems from the combined hydrophobic nature of both the Z-group and the cyclohexylalanine side chain. The Z-group, a benzyl-based carbamate, is inherently nonpolar.[1][2] The cyclohexylalanine residue, with its bulky cyclohexyl ring, is significantly more hydrophobic than its natural counterpart, phenylalanine.[3][4] This high overall hydrophobicity promotes intermolecular aggregation, often through the formation of β-sheet structures, leading to precipitation in aqueous and even some organic solvents.[5][6]
Q2: What is the first solvent I should try for my this compound protected peptide?
A2: For highly hydrophobic peptides like those containing this compound, it is recommended to start with a small amount of a strong organic solvent.[7][8] Dimethyl sulfoxide (DMSO) is often the first choice due to its excellent solvating power for a wide range of organic molecules and its relatively low toxicity in many biological assays.[8][9] If DMSO is incompatible with your downstream applications, N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are suitable alternatives.[8][10]
Q3: Can I use sonication or heating to improve the solubility of my this compound peptide?
A3: Yes, both sonication and gentle heating can be effective techniques to aid in the dissolution of stubborn peptides.[7][11] Sonication helps to break apart peptide aggregates and increase the surface area available for solvation. Gentle warming (e.g., to <40°C) can increase the kinetic energy of the system and improve solubility.[9][12] However, excessive heating should be avoided as it can lead to peptide degradation.[11]
Q4: How does pH affect the solubility of this compound protected peptides?
A4: While pH adjustment is a common strategy for improving the solubility of unprotected peptides by moving away from their isoelectric point (pI), its effectiveness for this compound protected peptides can be limited.[7][13] The N-terminal amino group is protected by the Z-group, and the C-terminal is a free carboxylic acid. The overall charge of the peptide will therefore be negative at neutral pH. Dissolving the peptide in a slightly basic buffer (e.g., using ammonium bicarbonate) might offer some improvement in solubility.[8][14] However, the dominant hydrophobic character of the Z and Cha groups often outweighs the influence of a single charge.
Q5: Are there any chemical modifications I can make to future peptide designs to improve solubility?
A5: Absolutely. If you are in the design phase, incorporating hydrophilic elements can significantly enhance solubility. This can include adding charged amino acids like lysine or arginine to the sequence, or attaching a hydrophilic tag such as polyethylene glycol (PEG).[13][15][16] Another strategy is to introduce "structure-breaking" residues like proline, which can disrupt the formation of ordered aggregates.[11]
Troubleshooting Guide: A Stepwise Approach to Solubilizing this compound Peptides
This guide provides a systematic workflow for tackling the solubility of your this compound protected peptide, progressing from simple to more advanced techniques.
Workflow for Solubilizing this compound Peptides
Caption: A decision-making workflow for solubilizing this compound protected peptides.
Experimental Protocols
Protocol 1: Initial Solubilization in Organic Solvents
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.
-
Solvent Addition: To a small, known amount of your this compound peptide, add a minimal volume of 100% DMSO or DMF.[8] Start with a volume that would yield a high concentration stock solution (e.g., 10-20 mg/mL).
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. If dissolution is not complete, sonicate the sample in a water bath for 5-10 minutes.[7][11]
-
Observation: Inspect the solution visually. A successfully dissolved peptide will result in a clear, particle-free solution.[8]
Protocol 2: Gradual Dilution into Aqueous Buffers
This protocol is for when your peptide is soluble in an organic solvent, but you need an aqueous solution for your experiment.
-
Initial Dilution: While vortexing the concentrated organic stock solution, add your desired aqueous buffer (e.g., PBS, Tris) dropwise. This gradual addition can prevent the peptide from crashing out of solution.[7]
-
Monitor for Precipitation: If the solution becomes cloudy or forms a precipitate, stop adding the aqueous buffer. This indicates that the peptide is not soluble at that concentration in the mixed solvent system.
-
Optimization: If precipitation occurs, you may need to either lower the final peptide concentration or increase the percentage of the organic co-solvent in your final working solution. Note that many cell-based assays have a tolerance limit for organic solvents, often around 0.5-1% DMSO.[7]
Protocol 3: Utilizing Chaotropic Agents for Aggregated Peptides
This is an advanced technique for highly aggregated peptides and should be used with caution as these agents can interfere with biological systems.
-
Reagent Preparation: Prepare a stock solution of 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea.
-
Solubilization: Attempt to dissolve the this compound peptide directly in the 6 M Gdn-HCl or 8 M urea solution.[9][14] These agents disrupt the non-covalent interactions (like hydrogen bonds) that hold peptide aggregates together.[8]
-
Dialysis/Purification: If the chaotropic agent is incompatible with your downstream application, it will need to be removed. This can be achieved through methods like dialysis or buffer exchange chromatography, but be aware that the peptide may precipitate as the chaotropic agent is removed.
Data Summary: Recommended Solvents and Additives
| Solvent/Additive | Type | Concentration | Mechanism of Action & Rationale | Considerations |
| DMSO | Organic Solvent | 100% for stock | Strong polar aprotic solvent, effectively disrupts hydrophobic interactions. | May be incompatible with some assays at high concentrations. |
| DMF, NMP | Organic Solvents | 100% for stock | Good alternatives to DMSO for solubilizing hydrophobic peptides.[8][10] | Check for compatibility with your experimental setup. |
| Acetonitrile (ACN) | Organic Co-solvent | Varies | Can improve solubility when used in a co-solvent system with water. | Often used in HPLC, may be suitable for other applications. |
| Acetic Acid | Acidic Modifier | 10-30% | Can protonate the C-terminal carboxylate, but may have limited effect due to overall hydrophobicity. | May alter the peptide's conformation. |
| Ammonium Bicarbonate | Basic Modifier | ~10% | Deprotonates the C-terminal carboxylate, increasing charge and potentially solubility.[14] | Avoid if the peptide is base-labile. |
| Guanidine-HCl, Urea | Chaotropic Agents | 6-8 M | Denature the peptide and disrupt aggregates by interfering with hydrogen bonding.[8][9] | Often interfere with biological systems and may need to be removed.[11] |
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. The effects of side chain hydrophobicity on the denaturation of simple β-hairpins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biorbyt.com [biorbyt.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 14. peptide.com [peptide.com]
- 15. lifetein.com [lifetein.com]
- 16. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Z-Group Deprotection
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: catalyst poisoning during the deprotection of the benzyloxycarbonyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who rely on the robust and widely used catalytic hydrogenation method for Z-group removal. Here, we will delve into the intricacies of palladium catalyst poisoning, providing field-proven insights, troubleshooting workflows, and validated protocols to ensure the success of your chemical transformations.
Introduction: The Challenge of a "Stalled" Deprotection
The removal of the Z-group via catalytic hydrogenation, typically employing palladium on carbon (Pd/C), is a cornerstone transformation in peptide synthesis and medicinal chemistry.[1][2] Its appeal lies in its efficiency and the generation of clean byproducts—toluene and carbon dioxide—which are easily removed.[1] However, the Achilles' heel of this method is the extreme sensitivity of the palladium catalyst to various chemical species, leading to a partially or completely deactivated catalyst.[2][3] This phenomenon, known as catalyst poisoning, manifests as a sluggish or incomplete reaction, posing a significant bottleneck in synthetic workflows.[1][3][4]
This guide provides a systematic approach to diagnosing and overcoming catalyst poisoning, ensuring the integrity and efficiency of your Z-deprotection reactions.
Part 1: Troubleshooting Guide for Sluggish or Incomplete Z-Deprotection
This section addresses the most common issue encountered during Z-deprotection: a reaction that fails to proceed to completion.
Q1: My Z-deprotection by catalytic hydrogenation is extremely slow or has stalled. What's the underlying cause and how can I resolve it?
A stalled hydrogenation is a classic symptom of catalyst deactivation, with poisoning being the primary suspect.[1][3] Palladium catalysts are highly susceptible to impurities that can bind strongly to the active sites, preventing the substrate from accessing them.[5][6]
Logical Troubleshooting Workflow
Here is a step-by-step diagnostic workflow to identify and address the root cause of a failed hydrogenation:
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
In-Depth Analysis of Potential Causes and Solutions:
-
Catalyst Poisoning: This is the most frequent culprit.[3] Palladium catalysts are readily poisoned by a variety of functional groups and impurities.[7][8]
-
Common Poisons:
-
Sulfur Compounds: Thiols, thioethers, sulfoxides, and residual sulfur-containing reagents are notorious poisons for palladium catalysts.[1][5][8][9] They form strong bonds with the palladium surface, blocking the active sites.[10]
-
Nitrogen Compounds: While the amine product is the target, certain nitrogen-containing functional groups or impurities like pyridines, quinolines, and nitriles can act as inhibitors.[6][9]
-
Halides: Halogenated compounds can also poison the catalyst.[8][9]
-
Strongly Coordinating Species: Other molecules with a high affinity for palladium, such as carbon monoxide, can inhibit the catalyst.[5][8][11]
-
-
Solutions:
-
Purify the Starting Material: Ensure your Z-protected substrate is of high purity and free from potential catalyst poisons. Recrystallization or column chromatography may be necessary.
-
Increase Catalyst Loading: In some instances, using a larger amount of the catalyst can overcome minor poisoning by providing a sufficient number of unpoisoned active sites.[1]
-
Consider Alternative Deprotection Methods: If the substrate inherently contains a poisoning functional group (e.g., a thioether), catalytic hydrogenation is likely not the ideal method.[1][3]
-
-
-
Poor Catalyst Quality/Activity: The activity of Pd/C can vary between batches and degrade over time with improper storage.[1][4]
-
Solution: Use a fresh batch of high-quality catalyst. For particularly challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.[4]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for sterically hindered or electronically deactivated substrates.[1]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial to ensure the substrate has access to the catalyst surface.[3][4]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
-
Product Inhibition: The deprotected amine product can coordinate with the palladium catalyst, leading to a decrease in its activity.[2]
Part 2: Frequently Asked Questions (FAQs)
Q2: What are the primary signs of catalyst poisoning?
The most evident sign is a dramatic decrease in the reaction rate.[9] You may also observe a lack of hydrogen uptake and incomplete conversion of the starting material. In some cases, particularly with coking, a visible change in the catalyst's appearance might be noticeable.[9]
Q3: Can a poisoned palladium catalyst be regenerated?
While catalyst regeneration is common in industrial settings, it is less practical in a typical research laboratory.[5][12] Regeneration often requires high temperatures and treatment with reactive gases, which may not be feasible or safe.[5][12][13] For laboratory-scale reactions, using fresh catalyst is the most reliable solution.
Q4: Are there any "poison-resistant" catalysts for Z-deprotection?
While no catalyst is completely immune to poisoning, some may exhibit higher tolerance. For instance, platinum-based catalysts can sometimes be more resistant to sulfur poisoning than palladium catalysts.[14] However, for substrates containing sulfur, it is generally more effective to switch to a non-catalytic deprotection method.
Q5: What are the best alternative methods for Z-deprotection when catalyst poisoning is a concern?
When catalytic hydrogenation is not viable due to catalyst poisoning, several robust alternatives are available:
| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages |
| Acidic Cleavage | HBr in Acetic Acid | Effective and fast.[4] | Harsh conditions, can cleave other acid-sensitive groups. |
| Milder Acidic Cleavage | AlCl₃ in Hexafluoroisopropanol (HFIP) | Good functional group tolerance, milder conditions.[1][4][15] | Requires a specialized solvent. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base (e.g., KOAc) in DMAC | Highly selective, avoids reduction of other functional groups.[1][16] | Requires heating, introduces sulfur-containing reagents. |
| Transfer Hydrogenolysis | Ammonium Formate, Formic Acid, or Cyclohexadiene with Pd/C | Milder than using H₂ gas, can offer better selectivity.[1][2][17] | Still susceptible to catalyst poisoning. |
Part 3: Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation for Z-Deprotection
This protocol outlines a general procedure for Z-deprotection using Pd/C and hydrogen gas.
-
Dissolution: Dissolve the Z-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[4]
-
Catalyst Addition: In a flask equipped with a stir bar, carefully add 10% Pd/C (5-10 mol%).[18] Caution: Palladium on carbon can be pyrophoric; handle with care in an inert atmosphere.
-
Hydrogenation Setup: Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr hydrogenation apparatus.
-
Purging: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times. Then, evacuate and backfill with hydrogen gas three times.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the filter cake with the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the deprotected amine.
Protocol 2: Z-Deprotection via Nucleophilic Cleavage
This method is particularly useful for substrates containing reducible functional groups or catalyst poisons.[16]
-
Reaction Setup: In a flask, dissolve the Z-protected amine (1.0 equiv) in N,N-Dimethylacetamide (DMAC).
-
Reagent Addition: Add potassium acetate (e.g., 4 equivalents) followed by 2-mercaptoethanol (e.g., 2 equivalents).[1]
-
Heating: Heat the reaction mixture to approximately 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Part 4: Mechanistic Insights
The Catalytic Cycle and the Intervention of Poisons
Understanding the mechanism of both the desired reaction and the poisoning process is key to effective troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 8. Catalyst Poisoning → Term [energy.sustainability-directory.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. dcl-inc.com [dcl-inc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. scientificupdate.com [scientificupdate.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
purification strategies for Z-Cha-OH containing peptides
Beginning Peptide Research
I've started with Google searches, diving into the purification of peptides with Z-Cha -OH. Queries are focusing on "purification of Z," aiming to find relevant literature and established protocols for this specific compound. I'm keen to uncover details on the best chromatography methods and any unique challenges.
Initiating Data Collection
I'm now expanding my Google searches. Beyond initial queries on Z-Cha-OH purification, I'm focusing on peptide properties, reverse-phase chromatography, solubility, and challenges related to hydrophobic peptides. This data will guide structuring the technical support center, ensuring a logical flow. I'll craft an introduction highlighting unique this compound peptide challenges.
Analyzing Purification Protocols
I'm now deep-diving into the search results, specifically focusing on literature related to purifying this compound peptides. My queries are refined to pinpoint specific chromatographic methods and solubility data. I'm prioritizing reverse-phase chromatography techniques and analyzing recommended solvent gradients for HPLC. I'm also gathering information to address common troubleshooting issues that researchers might encounter. This data will directly inform the structuring of the technical support center, particularly the FAQ and troubleshooting sections.
Technical Support Center: Synthesis of Z-Cha-OH
Welcome to the Technical Support Center for the synthesis of N-Benzyloxycarbonyl-L-cyclohexylalanine (Z-Cha-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable amino acid derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: The Critical Role of Purity in this compound Synthesis
This compound is a crucial building block in the synthesis of peptidomimetics and other pharmaceutical compounds. The incorporation of the bulky cyclohexyl side chain can enhance metabolic stability and modulate biological activity.[1][2] However, ensuring the purity of this compound is paramount, as even minor impurities can significantly impact downstream applications, leading to side reactions, difficult purifications, and unreliable biological data. This guide will equip you with the knowledge to anticipate, identify, and mitigate common impurities in your this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a significant amount of unreacted L-Cyclohexylalanine in my crude product. What could be the cause?
A1: This is a common issue that typically points to incomplete reaction. Several factors could be at play:
-
Insufficient Benzyl Chloroformate (Cbz-Cl): The stoichiometry of your reagents is critical. While a slight excess of Cbz-Cl is often used to drive the reaction to completion, an insufficient amount will naturally leave unreacted starting material.
-
Improper pH control: The Schotten-Baumann reaction, a common method for this synthesis, requires basic conditions (typically pH 8-10) to deprotonate the amino group of L-Cyclohexylalanine, making it nucleophilic. If the pH is too low, the reaction will be sluggish. If it's too high, hydrolysis of the Cbz-Cl can become a significant side reaction.
-
Poor quality of Benzyl Chloroformate: Cbz-Cl is susceptible to hydrolysis, especially in the presence of moisture, degrading to benzyl alcohol and HCl.[3] This reduces the amount of active reagent available for the reaction.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions. If the temperature is too low, the reaction rate may be significantly reduced.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Ensure you are using at least one equivalent, and preferably a slight excess (e.g., 1.05-1.1 equivalents), of Cbz-Cl relative to L-Cyclohexylalanine.
-
Monitor and Control pH: Use a pH meter to carefully monitor the reaction mixture. Add your base (e.g., 2N NaOH) dropwise to maintain the pH in the optimal range of 8-10.
-
Use High-Quality Cbz-Cl: Use a fresh bottle of Cbz-Cl or a previously opened bottle that has been properly stored under an inert atmosphere to minimize exposure to moisture.
-
Optimize Reaction Temperature: While starting the reaction at 0 °C is recommended, allowing it to slowly warm to room temperature over a few hours can help drive it to completion.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the L-Cyclohexylalanine spot before quenching the reaction.
Q2: My final product shows a significant peak in the HPLC that I suspect is the di-Z-protected amino acid. How can I confirm this and prevent its formation?
A2: The formation of a di-Z-protected species, where the carboxylate is also esterified with a benzyl group, is a known side reaction in Z-protection chemistry, particularly with highly reactive acylating agents.
Confirmation:
-
Mass Spectrometry (MS): The di-Z-protected impurity will have a molecular weight corresponding to the addition of a second benzyloxycarbonyl group.
-
¹H NMR Spectroscopy: You will observe additional signals in the aromatic region (from the second benzyl group) and a characteristic benzylic CH₂ singlet.
Causality and Prevention:
The formation of the benzyl ester at the carboxylate can occur if the reaction conditions are too harsh or if there is an excess of a highly reactive Z-donating reagent.
Mitigation Strategies:
-
Control Reagent Addition: Add the benzyl chloroformate slowly and portion-wise to the reaction mixture. This prevents a localized high concentration of the acylating agent.
-
Maintain Optimal pH: As mentioned previously, maintaining the pH in the 8-10 range is crucial. Excessively high pH can promote the formation of the benzyl ester.
-
Purification: The di-Z-protected impurity is generally less polar than the desired this compound. It can often be separated by flash column chromatography on silica gel.
Q3: I've noticed a sweet-smelling impurity in my crude product, and a peak in my HPLC with a retention time close to that of benzyl chloroformate. What is it likely to be?
A3: This is very likely benzyl alcohol .
Source of Impurity:
Benzyl alcohol is the primary degradation product of benzyl chloroformate upon hydrolysis.[3] This can happen if:
-
Your benzyl chloroformate reagent has degraded due to improper storage.
-
There is excessive water in your reaction mixture.
-
The reaction is run at a pH that is too high, accelerating the hydrolysis of Cbz-Cl.
Troubleshooting and Prevention:
-
Reagent Quality: Always use fresh, high-quality benzyl chloroformate. If the reagent is old or has been exposed to air, consider purifying it by distillation under reduced pressure.
-
Anhydrous Conditions (where applicable): If you are performing the reaction in an organic solvent, ensure your solvent and glassware are dry.
-
pH Control: Avoid excessively basic conditions.
-
Work-up: A thorough work-up with aqueous washes (e.g., dilute acid, brine) will help remove the water-soluble benzyl alcohol.
Q4: My this compound product appears oily and is difficult to crystallize. What could be the issue?
A4: While some Z-protected amino acids can be oils, difficulty in crystallization often points to the presence of impurities that disrupt the crystal lattice.
Potential Causes:
-
Residual Solvents: Incomplete removal of reaction solvents (e.g., THF, dioxane) or extraction solvents (e.g., ethyl acetate) can result in an oily product.
-
Presence of By-products: Impurities such as benzyl alcohol or unreacted starting materials can act as crystallization inhibitors.
-
Formation of Diastereomers: If your starting L-Cyclohexylalanine contains some of the D-enantiomer, the resulting Z-D-Cha-OH will be a diastereomeric impurity. Diastereomers can sometimes co-purify and interfere with the crystallization of the desired enantiomer.
Troubleshooting Protocol:
-
Thorough Drying: Ensure your product is dried under high vacuum for an extended period to remove all residual solvents.
-
Purification: If impurities are suspected, purify the crude product by flash column chromatography.
-
Formation of a Dicyclohexylammonium (DCHA) Salt: Many Z-protected amino acids that are oils as free acids can be readily crystallized as their dicyclohexylammonium salts.[4][5][6] This is a common and effective technique for purification and handling. The free acid can be regenerated by partitioning the salt between an organic solvent (like ethyl acetate) and an acidic aqueous solution (e.g., 1N HCl).
-
Chiral Purity of Starting Material: Verify the enantiomeric purity of your L-Cyclohexylalanine starting material using a suitable chiral analytical method if diastereomeric contamination is suspected.
Experimental Workflow & Data Presentation
Representative Synthesis of this compound
This protocol is a generalized procedure based on common methods for Z-protection of amino acids.
Materials:
-
L-Cyclohexylalanine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolution: Dissolve L-Cyclohexylalanine (1.0 eq.) in 2N NaOH (aq) at 0 °C.
-
Addition of Cbz-Cl: While vigorously stirring, add Benzyl Chloroformate (1.05 eq.) dropwise, maintaining the temperature at 0-5 °C.
-
pH Control: Simultaneously, add 2N NaOH solution as needed to maintain the pH between 9 and 10.
-
Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, wash the mixture with DCM or ether to remove unreacted Cbz-Cl and other non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and acidify with 1N HCl to pH 2-3 to precipitate the product.
-
Extraction: Extract the product into ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Table 1: Common Impurities in this compound Synthesis and their Identification
| Impurity | Source | Analytical Detection |
| L-Cyclohexylalanine | Incomplete reaction | HPLC (earlier retention time), TLC |
| Benzyl Alcohol | Hydrolysis of Cbz-Cl | HPLC, GC-MS, ¹H NMR (benzylic CH₂ and OH signals) |
| Di-Z-Cyclohexylalanine | Over-reaction with Cbz-Cl | HPLC (later retention time), MS (higher mass), ¹H NMR (additional benzyl signals) |
| Dibenzyl Carbonate | Side reaction from Cbz-Cl synthesis | HPLC, GC-MS |
| Z-D-Cha-OH | D-enantiomer in starting material | Chiral HPLC |
| N-Benzyl-Cyclohexylalanine | Side reaction during deprotection | HPLC, MS (mass of Cha + benzyl) |
Visualizing Impurity Formation Pathways
The following diagrams illustrate the main reaction pathway and the formation of key impurities.
Caption: Main reaction and side reaction pathways in this compound synthesis.
Analytical Methodologies for Purity Assessment
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Technique: Reversed-Phase HPLC (RP-HPLC) is the workhorse for assessing the purity of this compound and related impurities.
-
Typical Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Detection: UV at 210-220 nm and 254 nm.
-
-
Expected Elution Order: L-Cyclohexylalanine > Benzyl Alcohol > this compound > Di-Z-Cyclohexylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR are invaluable for structural confirmation and identification of impurities.
-
Key Signals for this compound:
-
¹H NMR: Characteristic signals for the cyclohexyl protons, the α-proton of the amino acid, the benzylic protons of the Z-group, and the aromatic protons.
-
¹³C NMR: Signals for the carbonyls (urethane and carboxylic acid), aromatic carbons, and aliphatic carbons.
-
-
Impurity Detection: The presence of impurities like benzyl alcohol or di-Z-protected species can be confirmed by their unique signals.[7]
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) MS is used to confirm the molecular weight of the product and identify impurities by their mass-to-charge ratio (m/z).
Conclusion
The synthesis of high-purity this compound is an achievable goal with careful attention to reaction parameters, reagent quality, and purification techniques. By understanding the potential sources of common impurities and implementing the troubleshooting strategies outlined in this guide, researchers can confidently produce this compound that meets the stringent requirements for pharmaceutical and peptide synthesis applications.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. research.rice.edu [research.rice.edu]
Validation & Comparative
A Comparative Guide to Z-Cha-OH and Fmoc-Cha-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic strategy. This guide provides an in-depth technical comparison of two Nα-protected forms of the non-proteinogenic amino acid cyclohexylalanine (Cha): Z-Cha-OH (benzyloxycarbonyl-L-cyclohexylalanine) and Fmoc-Cha-OH (9-fluorenylmethyloxycarbonyl-L-cyclohexylalanine), within the context of Solid-Phase Peptide Synthesis (SPPS).
Cyclohexylalanine, with its bulky and hydrophobic side chain, is a valuable building block for modulating the pharmacological properties of peptides, enhancing metabolic stability, and influencing conformational structure.[1] However, its steric bulk also presents unique challenges during peptide synthesis.[1] This guide will dissect the chemical properties, strategic applications, and practical performance of Z- and Fmoc-protected Cha to inform the rational design of your next SPPS campaign.
The Foundational Principle: Orthogonality in SPPS
Modern SPPS relies on the principle of orthogonal protection, wherein different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[][3] This allows for the stepwise elongation of the peptide chain with high fidelity.[4] The two dominant strategies are the Boc/Bzl (acid-labile) and the Fmoc/tBu (base-labile/acid-labile) approaches.[3] Our comparison of this compound and Fmoc-Cha-OH is fundamentally a comparison of two different orthogonal protection schemes.
Fmoc-Cha-OH: The Workhorse of Modern SPPS
Fmoc-Cha-OH is the standard choice for incorporating cyclohexylalanine in Fmoc-based SPPS. The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This mild deprotection condition is a key advantage of the Fmoc strategy, as it is compatible with a wide range of acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), which are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[3]
Performance and Challenges
The primary challenge in using Fmoc-Cha-OH is the steric hindrance from its bulky cyclohexyl side chain, which can lead to:
-
Low Coupling Efficiency: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in incomplete coupling reactions and deletion sequences.[1]
-
Slower Reaction Kinetics: Standard coupling times may be insufficient to drive the reaction to completion, necessitating longer reaction times or more potent coupling reagents.[1]
To overcome these challenges, high-efficiency coupling reagents are recommended.
| Coupling Reagent | Class | Key Features |
| HATU | Aminium Salt | Highly efficient, particularly for sterically hindered amino acids. |
| HCTU | Aminium Salt | A cost-effective alternative to HATU with comparable high efficiency. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings with minimal side reactions. |
| COMU | Uronium Salt | High coupling efficiency, comparable to HATU. |
Table 1: Recommended Coupling Reagents for Fmoc-Cha-OH in SPPS.
This compound: A Strategic Alternative with Orthogonal Advantages
The benzyloxycarbonyl (Z or Cbz) group is a classical amine protecting group, traditionally favored in solution-phase peptide synthesis.[7] In the context of SPPS, Z-protected amino acids like this compound offer a distinct set of properties. The Z-group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the mildly acidic conditions for Boc deprotection.[8][9] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd/C) or treatment with strong acids like HBr in acetic acid.[10][11]
This unique deprotection chemistry makes the Z-group orthogonal to both Fmoc and Boc strategies, opening up possibilities for more complex synthetic designs, such as on-resin cyclization or side-chain modifications.[9]
Performance and Challenges in SPPS
While strategically valuable, the use of this compound as a recurring building block in a standard SPPS workflow presents several practical challenges:
-
On-Resin Deprotection: The need for catalytic hydrogenolysis at each cycle is a significant departure from the simple flow-through liquid handling of standard SPPS. This process requires a specialized setup to handle hydrogen gas and the heterogeneous catalyst, making it less amenable to automation.
-
Catalyst Compatibility: The palladium catalyst used for hydrogenolysis can be poisoned by certain amino acid residues, particularly those containing sulfur (e.g., cysteine, methionine), complicating the synthesis of certain peptide sequences.[9]
-
Steric Hindrance: Similar to Fmoc-Cha-OH, this compound also presents considerable steric bulk from both the cyclohexyl side chain and the benzyloxycarbonyl group, which can negatively impact coupling efficiency.[12]
The primary application for Z-protected amino acids in modern SPPS is often for the introduction of a single, strategically placed residue to prevent specific side reactions, such as diketopiperazine formation at the dipeptide stage.[8]
Head-to-Head Comparison: this compound vs. Fmoc-Cha-OH
| Feature | This compound | Fmoc-Cha-OH |
| Primary Synthesis Strategy | Primarily solution-phase; strategic use in SPPS. | Standard for Fmoc-based SPPS. |
| Nα-Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acid (e.g., HBr/AcOH).[10][11] | Mild base (e.g., 20% piperidine in DMF).[5][6] |
| Orthogonality | Orthogonal to both Fmoc and Boc protecting groups.[9] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[3] |
| Coupling Efficiency | Potentially lower due to significant steric hindrance from both the Z-group and the cyclohexyl side chain.[12] | Can be challenging due to the bulky cyclohexyl side chain, but can be optimized with potent coupling reagents.[1] |
| Common Side Reactions | Potential for incomplete hydrogenolysis; catalyst poisoning with sulfur-containing residues.[9] | Incomplete coupling leading to deletion sequences; aspartimide formation in sensitive sequences.[1][13] |
| Automation Friendliness | Low, due to the challenges of on-resin catalytic hydrogenolysis. | High, a standard component of automated Fmoc-SPPS. |
Table 2: Comparative Overview of this compound and Fmoc-Cha-OH in SPPS.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Fmoc-Cha-Resin
This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide.
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[1]
-
Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[1]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the coupling step.[1]
Protocol 2: Optimized Coupling of Fmoc-Cha-OH
Due to the steric hindrance of Fmoc-Cha-OH, a potent coupling reagent such as HATU is recommended.
Reagents:
-
Fmoc-Cha-OH (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cha-OH and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.[1]
-
Coupling Reaction: Add the pre-activated Fmoc-Cha-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours, or longer for difficult couplings.[1]
-
Monitoring and Washing: After the coupling, perform a Kaiser test to confirm the absence of free primary amines (a negative test indicates complete coupling). Wash the resin thoroughly with DMF (3-5 times).
Protocol 3: On-Resin Z-Group Deprotection by Catalytic Hydrogenolysis
This protocol is suitable for peptides that do not contain amino acids sensitive to hydrogenolysis and are attached to a stable resin.
Reagents:
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen source (e.g., H₂ gas balloon or hydrogen generator)
-
Solvent (e.g., DMF, MeOH, or a mixture)
Procedure:
-
Resin Preparation: Swell the Z-protected peptide-resin in the chosen solvent.
-
Catalyst Addition: Add the Pd/C catalyst to the resin suspension.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere at room temperature. The reaction time can vary significantly depending on the substrate and must be monitored carefully (e.g., by HPLC analysis of a cleaved sample).
-
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst. This step is critical to prevent catalyst contamination.
-
Washing: Wash the resin thoroughly with the reaction solvent and then with DMF to prepare for the next coupling step.
Visualization of SPPS Workflows
Caption: Comparative workflows for Fmoc- and Z-based SPPS cycles.
Caption: Orthogonality of Fmoc, Z, and tBu protecting groups.
Conclusion and Recommendations
The choice between this compound and Fmoc-Cha-OH in SPPS is a strategic one, dictated by the overall synthetic goal rather than a simple performance metric.
Fmoc-Cha-OH is unequivocally the superior choice for routine, linear solid-phase peptide synthesis. Its integration into the well-established, automatable Fmoc/tBu strategy, combined with the availability of optimized protocols and potent coupling reagents to overcome its steric hindrance, makes it the workhorse for incorporating cyclohexylalanine.
This compound , on the other hand, should be considered a specialist tool in the SPPS arsenal. Its primary value lies in its orthogonality to both Fmoc and Boc chemistries. This makes it an excellent candidate for:
-
Preventing Diketopiperazine Formation: Introducing the second amino acid of a peptide as a Z-protected residue can effectively block this common side reaction.[8]
-
Complex Synthetic Schemes: For peptides requiring on-resin cyclization or specific side-chain manipulations where an additional layer of orthogonal protection is necessary, the Z-group is a powerful option.[9]
For the vast majority of applications, the practical challenges associated with the repetitive on-resin deprotection of the Z-group make Fmoc-Cha-OH the more efficient and user-friendly option. However, for the synthetic chemist designing complex, non-linear peptides, the strategic incorporation of this compound can unlock synthetic pathways that would otherwise be inaccessible.
References
- 1. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Orthogonal Peptide Synthesis: Unveiling the Strategic Advantages of Z-Protection Over Fmoc in Specific Applications
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide synthesis, the choice of protecting group strategy is a critical determinant of success. While the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the cornerstone of modern solid-phase peptide synthesis (SPPS), the classical benzyloxycarbonyl (Z or Cbz) group continues to offer distinct advantages in specific, challenging applications. This guide provides an in-depth, objective comparison of Z- and Fmoc-protection, moving beyond introductory principles to offer field-proven insights and experimental data that empower researchers to make informed strategic decisions in the synthesis of complex peptides.
The Principle of Orthogonality: A Foundation for Complex Peptide Synthesis
The art of synthesizing complex peptides lies in the strategic and selective manipulation of protecting groups. Orthogonal protection refers to the use of multiple classes of protecting groups within a single molecule, where each class can be removed under specific conditions without affecting the others.[1] This allows for the precise, stepwise elongation of the peptide chain and the introduction of modifications such as branching, cyclization, or post-translational modifications.[1][2]
The fundamental difference between Z- and Fmoc-protection lies in their cleavage conditions:
-
Fmoc (Fluorenylmethyloxycarbonyl): Base-labile, typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]
-
Z (Benzyloxycarbonyl or Cbz): Primarily removed by catalytic hydrogenolysis (e.g., H₂/Pd/C).[4] It is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for side-chain deprotection in Fmoc-based strategies.[4]
This inherent orthogonality is the cornerstone of their differential applications in complex peptide synthesis.
Head-to-Head Comparison: Z vs. Fmoc Protection
| Feature | Z (Benzyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Chemical Nature | Benzyl carbamate | Fluorenyl-based carbamate |
| Primary Deprotection | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[4] | Mild base (e.g., 20% piperidine in DMF)[3] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[5] | Orthogonal to acid-labile (e.g., tBu, Trt) and hydrogenolysis-labile (e.g., Z) groups.[6] |
| Typical Synthesis Phase | Predominantly solution-phase; also used in specific solid-phase applications.[4][7] | The gold standard for solid-phase peptide synthesis (SPPS).[6] |
| Monitoring Deprotection | Less straightforward real-time monitoring. | UV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring. |
| Key Advantages | - Robust stability to a wide range of conditions.[8] - Can impart crystallinity, aiding in the purification of intermediates in solution-phase synthesis.[4] - Avoids repeated exposure to base, preventing certain side reactions. | - Milder final cleavage conditions from resin (TFA-based).[3] - Readily automated for high-throughput synthesis.[9][10] - Extensive selection of commercially available derivatives.[6] |
| Potential Side Reactions | - Catalyst poisoning by sulfur-containing residues (e.g., Cys, Met).[11] - Incomplete deprotection can be difficult to detect. | - Aspartimide formation in sequences containing aspartic acid. - Diketopiperazine formation at the dipeptide stage. - Base-catalyzed side reactions with sensitive modifications. |
Strategic Advantages of Z-Protection in Specific Applications
While Fmoc-SPPS is the workhorse for the synthesis of a vast array of peptides, the Z-group offers critical advantages in scenarios where the limitations of Fmoc chemistry become apparent.
Synthesis of Peptide Fragments for Convergent Synthesis
In a convergent or fragment-based approach to large peptide or protein synthesis, protected peptide segments are synthesized and purified individually before being coupled together.[7] Solution-phase synthesis using Z-protected amino acids is particularly well-suited for preparing these fragments.[12] The Z-group's stability allows for the assembly of the peptide backbone, and its clean removal via hydrogenolysis at the N-terminus of the fragment prepares it for the subsequent coupling step. This strategy avoids the accumulation of deletion sequences and other impurities that can occur during the synthesis of very long peptides via a linear stepwise approach.
Experimental Insight: In the classical solution-phase synthesis of hemopressin and its analogs, a fragment condensation strategy was employed.[7] Di- and tri-peptide fragments were synthesized using a combination of Boc, Fmoc, and Z protecting groups, purified, and then coupled to form the final nonapeptide. The use of Z-protection for specific fragments allowed for selective deprotection and coupling, demonstrating the power of this orthogonal strategy in a complex synthesis.[7]
Synthesis of Peptides with Base-Sensitive Modifications
Many post-translationally modified peptides, such as those containing certain glycosylations or phosphorylations, can be sensitive to the basic conditions required for Fmoc deprotection.[13] Repeated exposure to piperidine can lead to the degradation of these sensitive moieties. In such cases, a strategy employing Z-protection for the N-terminus, in either solution-phase or a modified solid-phase approach, can be advantageous.
Causality in Experimental Choice: The synthesis of glycopeptides often involves the use of pre-glycosylated amino acid building blocks.[12] The glycosidic bonds in some of these building blocks can be susceptible to hydrolysis under strongly acidic or basic conditions. While Fmoc-SPPS is commonly used, a Z-based strategy can offer a milder alternative for the peptide backbone assembly, particularly if the glycosidic linkage is known to be base-labile.
On-Resin Cyclization Strategies
The synthesis of cyclic peptides often requires an orthogonal protecting group on a side chain or at the N- or C-terminus to allow for on-resin cyclization.[14][15] The Z-group, in conjunction with an Fmoc/tBu-based SPPS, can serve as a valuable orthogonal N-terminal protecting group. After the linear peptide has been assembled using Fmoc chemistry, the N-terminal Fmoc group is removed and a Z-protected amino acid is coupled as the final residue. The side-chain protecting groups can then be removed, and the peptide can be cyclized on the resin before the final cleavage and Z-group removal.[7]
Workflow for On-Resin Cyclization using Z-protection:
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Synthesis of Hemopressin Peptides by Classical Solution Phase Fragment Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
The Strategic Advantage of Z-Cha-OH in Peptide Engineering: A Comparative Guide to Enhancing Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids is a cornerstone strategy for overcoming the inherent limitations of their natural counterparts, such as poor metabolic stability and low receptor affinity. Among these, L-Cyclohexylalanine (Cha), a synthetic analog of Phenylalanine, has emerged as a powerful tool for medicinal chemists. This guide provides an in-depth technical comparison of peptides containing N-benzyloxycarbonyl-L-cyclohexylalanine (Z-Cha-OH), a key building block for introducing Cha, against other alternatives. We will explore the causality behind its effects on biological activity, supported by experimental data and detailed protocols.
The Impact of Cyclohexylalanine on Peptide Bioactivity
The substitution of a native amino acid, typically Phenylalanine, with Cyclohexylalanine profoundly alters a peptide's physicochemical properties, leading to significant enhancements in its biological performance. The primary driver of these changes is the replacement of the aromatic phenyl ring with a saturated cyclohexyl group.
Enhanced Proteolytic Stability
A major obstacle in the clinical development of peptide drugs is their rapid degradation by proteases in vivo. The bulky cyclohexyl side chain of Cha acts as a steric shield, hindering the access of proteolytic enzymes to the peptide backbone.[1] This effect is particularly pronounced when the D-isomer (D-Cha) is used, as proteases are highly specific for L-amino acids.[1] This increased resistance to enzymatic cleavage translates to a longer in vivo half-life, a critical factor for improving therapeutic efficacy and patient compliance.[1]
Modulation of Receptor Binding and Biological Activity
The incorporation of Cha can significantly influence how a peptide interacts with its biological target. The hydrophobic nature of the cyclohexyl group can facilitate stronger interactions with hydrophobic pockets within receptor binding sites.[1] This has been successfully leveraged in the design of potent receptor agonists and antagonists.[1]
For instance, in the development of metabolically stable analogs of the cardiovascular peptide apelin, the substitution of Phenylalanine with L-Cyclohexylalanine has been shown to dramatically increase plasma half-life while maintaining or even improving receptor binding.[2][3]
Comparative Performance of Cha-Containing Peptides
The advantages of incorporating Cyclohexylalanine are best illustrated through direct comparison with native peptides or other modified analogs.
Case Study: Apelin Receptor Agonists
Apelin is an endogenous peptide with important roles in cardiovascular regulation, but its therapeutic potential is limited by its short half-life.[3] Research into stabilizing apelin has provided clear quantitative data on the benefits of Cha incorporation.
| Peptide Analog | Modification | Plasma Half-Life (in vitro) | Receptor Binding Affinity (pKi) | Reference |
| Native Apelin-13 | - | < 5 minutes | Not explicitly stated, used as baseline | [3] |
| Modified Apelin-13 Analog | L-Cha substitution for L-Phe | Up to 40-fold increase vs. native | Maintained competitive binding | [2][3] |
| Modified Apelin-17 Analog | L-Cha substitution for L-Phe | Up to 340-fold increase vs. native | Comparable to native | [3] |
This data clearly demonstrates that the inclusion of L-Cha can lead to a substantial improvement in metabolic stability without compromising the peptide's ability to bind to its target receptor.
Case Study: Mitochondrial Targeting
Recent studies have highlighted a novel application of Cha-containing peptides in targeting mitochondrial dysfunction. An α-helical amphipathic peptide incorporating Cha was found to selectively bind to cardiolipin in the inner mitochondrial membrane, thereby rescuing mitochondrial function in models of kidney injury.[4][5] The high hydrophobicity of Cha is believed to enhance the selective recognition and interaction with cardiolipin.[4][5] This opens up new avenues for the therapeutic application of this compound in the development of mitochondria-targeted drugs.
Experimental Protocols
The successful incorporation of this compound into a peptide sequence and the subsequent evaluation of its biological activity rely on robust and well-defined experimental procedures.
Solid-Phase Peptide Synthesis (SPPS) of a Cha-Containing Peptide
This protocol outlines the manual synthesis of a hypothetical peptide containing L-Cyclohexylalanine using Fmoc chemistry. The use of this compound would be more typical in solution-phase synthesis, but for SPPS, an Fmoc-protected version (Fmoc-Cha-OH) would be used. The general principles of coupling, deprotection, and cleavage remain the same.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Cha-OH)
-
Z-protected amino acids (if using an orthogonal protection strategy)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-Cha-OH at the desired position.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Diagram of Solid-Phase Peptide Synthesis Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
In Vitro Peptide Stability Assay in Human Plasma
This protocol provides a method to compare the stability of a Cha-containing peptide with its native counterpart in human plasma.
Materials:
-
Synthesized peptides (Cha-containing and native)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Peptide Incubation:
-
Dissolve the peptides in PBS to a stock concentration.
-
Add the peptide stock solution to pre-warmed human plasma to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Protein Precipitation:
-
Immediately add an equal volume of cold acetonitrile with 0.1% TFA to the aliquot to precipitate plasma proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of remaining peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time to determine the degradation rate and half-life of each peptide.
-
Diagram of In Vitro Plasma Stability Assay Workflow:
Caption: Workflow for assessing peptide stability in human plasma.
The Role of the Z-Protecting Group
While much of the cited data involves peptides synthesized with Boc- or Fmoc-protected Cha, the use of this compound (N-benzyloxycarbonyl-L-cyclohexylalanine) offers specific advantages in certain synthetic strategies. The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group in peptide chemistry.[6]
Key Features of the Z-Group:
-
Stability: The Z-group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal, making it suitable for orthogonal protection schemes.[7]
-
Removal: It is typically removed by catalytic hydrogenolysis or strong acid (e.g., HBr in acetic acid).[6] This allows for selective deprotection when other acid- or base-labile protecting groups are present on the peptide.
The choice of this compound is therefore a strategic one, often employed in solution-phase synthesis or in the synthesis of complex peptides where a specific, robust protecting group is required for the incorporation of Cyclohexylalanine.
Conclusion
The incorporation of Cyclohexylalanine, facilitated by building blocks like this compound, is a powerful and validated strategy for enhancing the therapeutic potential of peptides. By increasing proteolytic stability and modulating receptor interactions, Cha can transform a promising but fragile peptide lead into a robust drug candidate. The comparative data, particularly from the development of apelin analogs, provides compelling evidence for these benefits. The choice of the N-alpha-protecting group, be it Z, Boc, or Fmoc, will depend on the overall synthetic strategy, but the profound impact of the Cha side chain on the final peptide's biological activity remains a consistent and valuable tool for drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
Introduction: The Critical Role of Non-Canonical Amino Acids in Drug Discovery
An In-Depth Guide to the Mass Spectrometric Analysis of Z-Cha-OH Incorporation in Synthetic Peptides
In the landscape of modern peptide drug development, the use of non-canonical amino acids (ncAAs) has become a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor stability and short half-life.[1][2] The incorporation of building blocks like Z-L-cyclohexylalanine (this compound), an N-terminally protected derivative of cyclohexylalanine, can significantly enhance proteolytic resistance and modulate the pharmacological properties of a peptide therapeutic.[1] However, the successful synthesis of these modified peptides is only half the battle. Rigorous analytical verification is paramount to confirm that the desired incorporation has occurred with high fidelity.
Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity for characterizing complex biomolecules.[3] This guide, written from the perspective of a senior application scientist, provides a comprehensive comparison of mass spectrometric methodologies for analyzing this compound incorporation. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of key techniques to provide researchers, scientists, and drug development professionals with a robust framework for validating their modified peptide products.
Part 1: Foundational Analysis - High-Resolution Mass Spectrometry (HRMS) for Intact Mass Confirmation
The first and most fundamental question to answer is: "Is the this compound incorporated into the peptide?" This is a binary question of mass. High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides exceptionally accurate mass measurements, typically with sub-5 ppm mass accuracy.[4][5] This precision allows for the unambiguous confirmation of a peptide's elemental composition by comparing the experimentally measured monoisotopic mass to the theoretically calculated mass.
The core principle is that the successful incorporation of this compound will result in a specific and predictable mass shift relative to the peptide containing a canonical amino acid in its place. Failure to observe this mass confirms a failed synthesis or incorrect incorporation.
Experimental Workflow: Intact Mass Analysis
The workflow for HRMS confirmation is straightforward, focusing on obtaining a clean spectrum of the intact peptide.
Caption: Workflow for HRMS Intact Mass Confirmation.
Data Presentation: Theoretical vs. Observed Mass
For a model peptide Ac-Tyr-Gly-Gly-Phe-X -Leu-NH₂, where X is the site of incorporation, the expected mass shift is clear.
| Peptide Sequence | Amino Acid at X | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Confirmation |
| Peptide 1 | L-Alanine (Ala) | 695.3590 | 695.3593 | 0.43 | Unmodified |
| Peptide 2 | Z-L-Cha-OH | 948.4831 | 948.4821 | -1.05 | Successful Incorporation |
This data is illustrative.
Detailed Protocol 1: HRMS Intact Mass Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized crude peptide.
-
Reconstitute the peptide in a solution of 0.1% formic acid in HPLC-grade water to a final concentration of 1 mg/mL.[6] Formic acid is used to protonate the peptide, making it suitable for positive-ion mode ESI.
-
Crucial Step (Cleanup): To remove synthesis salts and other contaminants that suppress ionization, desalt the sample using a C18 ZipTip or equivalent solid-phase extraction (SPE) method.[7]
-
Wet the C18 resin with 100% acetonitrile (ACN).
-
Equilibrate the resin with 0.1% formic acid in water.
-
Bind the peptide solution to the resin.
-
Wash the resin with 0.1% formic acid to remove salts.
-
Elute the purified peptide with 50% ACN / 0.1% formic acid.
-
-
-
Mass Spectrometry:
-
The sample can be introduced via Liquid Chromatography (LC-MS) or direct infusion. For a simple purity check, direct infusion is faster. For complex crude products, LC-MS is superior for separating impurities.[8]
-
Set up an electrospray ionization (ESI) source in positive ion mode.
-
Acquire data on an HRMS instrument (e.g., Thermo Scientific™ Orbitrap Exploris™ 240) in full scan mode (MS1) over an m/z range of 400-2000.[5]
-
Ensure the instrument resolution is set to at least 60,000 to achieve the necessary mass accuracy.
-
-
Data Analysis:
-
The raw spectrum will show a distribution of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Use deconvolution software (e.g., Waters' BayesSpray algorithm) to convert this charge state envelope into a single, neutral monoisotopic mass.[9]
-
Compare this experimental mass to the theoretical mass calculated from the peptide's elemental formula. A mass error of <5 ppm provides high confidence in the peptide's identity.
-
Part 2: Definitive Proof - LC-MS/MS for Sequence and Site Verification
While HRMS confirms if this compound was incorporated, it doesn't confirm where. Tandem Mass Spectrometry (MS/MS) is required to verify the amino acid sequence and pinpoint the exact location of the modification.[10] In this technique, a specific precursor ion (the intact peptide) is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to read the sequence.
Peptides predictably fragment along the amide backbone, producing b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[10] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. The incorporation of this compound will result in a unique mass shift in the b- and y-ion series at the precise location of modification.
Experimental Workflow: LC-MS/MS Sequencing
This workflow is essential for providing unequivocal proof of the peptide's primary structure.
Caption: Workflow for LC-MS/MS Sequence Verification.
Data Presentation: Interpreting the Fragmentation Spectrum
Analysis of the MS/MS spectrum for Ac-Tyr-Gly-Gly-Phe-[Z-Cha] -Leu-NH₂ would reveal the following:
| Ion | Calculated Mass (Da) | Observed Mass (Da) | Sequence Fragment | Comment |
| b₂ | 221.0972 | 221.0970 | Ac-Tyr | |
| b₃ | 278.1182 | 278.1181 | Ac-Tyr-Gly | Δ = 57.02 (Gly) |
| b₄ | 335.1392 | 335.1390 | Ac-Tyr-Gly-Gly | Δ = 57.02 (Gly) |
| b₅ | 482.2076 | 482.2074 | Ac-Tyr-Gly-Gly-Phe | Δ = 147.07 (Phe) |
| b₆ | 775.3718 | 775.3715 | Ac-Tyr-Gly-Gly-Phe-[Z-Cha] | Δ = 293.16 (Z-Cha) |
| y₁ | 131.0995 | 131.0994 | Leu-NH₂ | |
| y₂ | 424.2637 | 424.2635 | [Z-Cha] -Leu-NH₂ | |
| y₃ | 571.3321 | 571.3319 | Phe-[Z-Cha] -Leu-NH₂ | Δ = 147.07 (Phe) |
This data is illustrative. The key is the mass difference (Δ) between b₅ and b₆, which corresponds to the residue mass of Z-Cha.
Detailed Protocol 2: LC-MS/MS Peptide Sequencing
-
Sample Preparation:
-
Use the desalted peptide solution from Protocol 1, diluted to approximately 10-100 fmol/µL in 0.1% formic acid.
-
-
Liquid Chromatography:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18, 2.1 mm ID, 1.8 µm particle size).
-
Run a gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in ACN). A typical gradient might run from 5% to 40% B over 30 minutes. The hydrophobic this compound residue will likely increase the peptide's retention time.
-
-
Tandem Mass Spectrometry:
-
The MS method should be set to Data-Dependent Acquisition (DDA).
-
The instrument performs a continuous cycle:
-
An MS1 survey scan is acquired to identify the most intense precursor ions.
-
The instrument selects the precursor m/z corresponding to the target peptide (e.g., the [M+2H]²⁺ ion).
-
This ion is isolated in the quadrupole and fragmented in a collision cell (CID or HCD).
-
An MS2 scan of the resulting fragment ions is acquired.
-
-
Ensure the fragmentation energy is optimized to produce a rich series of b- and y-ions. Peptides with bulky ncAAs may require slightly higher collision energy.
-
-
Data Analysis:
-
Use sequencing software to analyze the MS2 spectrum. Since this compound is a non-canonical residue, you will likely need to perform manual interpretation or add it as a custom modification to your search database.
-
Systematically identify the y-ion and b-ion series, starting from the C- and N-termini, respectively.
-
Confirm that the mass difference between adjacent fragments matches the expected amino acid residue masses, paying special attention to the mass jump at the this compound incorporation site.
-
Part 3: A Comparative Perspective - Mass Spectrometry vs. Edman Degradation
While MS is the modern workhorse, it's valuable to compare it with the classical chemical sequencing method, Edman degradation. This comparison highlights why MS is the superior choice for analyzing modified peptides like those containing this compound.[11]
Edman degradation sequentially removes and identifies amino acids from the N-terminus of a peptide.[12][13] It is highly accurate for what it analyzes, providing direct, unambiguous identification of each residue in order.[14]
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | Rationale for this compound Analysis |
| Principle | Mass-to-charge analysis of peptide fragments.[12] | Stepwise chemical cleavage from the N-terminus.[12] | MS analyzes the entire molecule and its fragments, making it inherently suited for internal modifications. |
| Throughput | High; suitable for complex mixtures and large numbers of samples.[11] | Low; requires a single, purified sample and is time-consuming (~1 hour/cycle).[13] | MS is far more efficient for screening and QC in a drug development pipeline. |
| Sample Req. | Low (femtomole to picomole) | High (~10-100 picomole).[13] | MS conserves precious synthetic peptide material. |
| Modification Analysis | Excellent; can identify and locate any modification that imparts a mass change.[12] | Limited; cannot sequence past most modifications and is blocked by N-terminal modifications (like the "Z" group).[13][14] | This is the critical differentiator. Edman degradation would fail at the first residue if this compound is N-terminal. It cannot identify internal this compound. |
| Sequence Coverage | Can provide full sequence coverage, including C-terminus. | Limited to the N-terminus, typically up to 30-50 residues.[13][14] | MS provides a complete picture of the peptide's primary structure. |
Part 4: Quantitative Analysis - Assessing Incorporation Efficiency
Beyond qualitative confirmation, it is often necessary to quantify the efficiency of this compound incorporation, especially when troubleshooting a synthesis or analyzing products from an in vivo expression system. MS provides powerful tools for relative and absolute quantification. A straightforward method involves comparing the signal intensity of the desired peptide with that of key impurities, such as a deletion sequence or a sequence where the canonical amino acid was incorporated instead.
A more advanced approach, MS-READ (Mass Spectrometry Reporter for Amino Acid Detection), has been developed to precisely quantify amino acid incorporation and misincorporation events at specific codons, demonstrating the power of MS for quantitative fidelity measurements.[15][16][17]
Workflow for Relative Quantification by LC-MS
Caption: Workflow for Quantitative Assessment of Incorporation.
This method provides a semi-quantitative estimate of purity and incorporation success directly from the crude reaction mixture, guiding subsequent purification efforts. For absolute quantification, a heavy-isotope labeled version of the peptide would be required as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation - Sannova [sannova.net]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. Mass spec essentials | Proteintech Group [ptglab.com]
- 8. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics [drug-dev.com]
- 11. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 12. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. rapidnovor.com [rapidnovor.com]
- 14. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 15. "MS-READ: Quantitative Measurement of Amino Acid Incorporation" by Kyle Mohler, Hans-Rudolph Aerni et al. [digitalcommons.chapman.edu]
- 16. MS-READ: Quantitative measurement of amino acid incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Non-Natural Amino Acids in Peptide Therapeutics: A Comparative Guide to Z-Cha-OH and Its Alternatives
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] However, their clinical translation is often hampered by inherent liabilities, notably poor metabolic stability and conformational flexibility, which can lead to diminished efficacy and bioavailability.[3][4] The strategic incorporation of non-natural amino acids (n-AAs) into peptide sequences has emerged as a powerful strategy to surmount these challenges.[5][6] This guide provides an in-depth, objective comparison of N-benzyloxycarbonyl-L-cyclohexylalanine (Z-Cha-OH) with other widely employed non-natural amino acids, supported by experimental data and detailed methodologies to inform the rational design of next-generation peptide-based drugs.
The Pivotal Role of this compound in Peptide Design
This compound is a derivative of the non-proteinogenic amino acid cyclohexylalanine (Cha), where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[7][8] The defining feature of Cha is the replacement of the phenyl ring of phenylalanine with a saturated cyclohexyl ring. This seemingly subtle alteration imparts profound effects on the resulting peptide's physicochemical and biological properties.[1][9]
The bulky and hydrophobic cyclohexyl side chain of Cha introduces significant steric hindrance, which can:
-
Enhance Proteolytic Stability: The cyclohexyl group acts as a steric shield, hindering the access of proteolytic enzymes to adjacent peptide bonds, thereby increasing the peptide's in vivo half-life.[1] This effect is particularly pronounced with the D-enantiomer of Cha.
-
Modulate Peptide Conformation: The steric bulk of the cyclohexyl moiety restricts the conformational freedom of the peptide backbone, often promoting the formation of defined secondary structures such as helices and turns.[1] This can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target receptor.[1]
-
Influence Biological Activity: The increased hydrophobicity conferred by Cha can improve a peptide's interaction with lipid membranes and hydrophobic pockets within target receptors, leading to altered biological function.[1]
A Comparative Analysis: this compound vs. Other Key Non-Natural Amino Acids
The selection of a non-natural amino acid for peptide modification is a critical decision that must be guided by the specific therapeutic objective. Here, we compare the key attributes of this compound with three other major classes of non-natural amino acids: N-methylated amino acids, D-amino acids, and α-methyl amino acids.
| Feature | This compound (Cyclohexylalanine) | N-Methylated Amino Acids | D-Amino Acids | α-Methyl Amino Acids |
| Primary Advantage | Enhanced proteolytic stability and conformational rigidity due to steric bulk.[1] | Significantly increased proteolytic stability and membrane permeability.[3][5][10] | Exceptional resistance to proteolysis.[6][11] | Enhanced proteolytic stability and induction of helical conformations.[4][12] |
| Mechanism of Action | The bulky cyclohexyl side chain sterically hinders protease access and restricts backbone rotation.[1] | The methyl group on the amide nitrogen disrupts protease recognition and reduces hydrogen bonding potential.[5][10] | Proteases are stereospecific for L-amino acids, making D-amino acid containing peptides poor substrates.[11] | The α-methyl group sterically shields the adjacent peptide bond and restricts the Ramachandran space.[4] |
| Impact on Conformation | Induces β-turns and helical structures, leading to a more defined conformation.[1] | Can favor cis-amide bonds and stabilize specific turn structures, but may disrupt α-helices.[5][10] | Can induce or disrupt β-turns and helices, depending on the position of incorporation.[11][13] | Strongly promotes helical conformations (3₁₀- and α-helices).[4] |
| Synthetic Challenge | Incorporation can be challenging due to steric hindrance, potentially requiring optimized coupling conditions.[14] | Coupling of N-methylated amino acids is notoriously difficult, often leading to lower yields and requiring specialized reagents and protocols.[5] | Synthesis of D-amino acids can be more complex and costly than their L-counterparts.[6] | Synthesis and incorporation can be challenging, often requiring specialized methods.[12] |
| Potential Drawbacks | Can significantly increase hydrophobicity, potentially leading to solubility issues. | Can decrease solubility and may negatively impact receptor binding if the amide proton is critical for interaction.[5] | Can alter the peptide's overall structure and biological activity in unpredictable ways.[13] | The strong helical propensity may not be suitable for all peptide scaffolds. |
Experimental Data: The Impact of Cyclohexylalanine on Peptide Performance
While direct, head-to-head comparative studies of this compound with a wide range of other non-natural amino acids under identical conditions are not extensively reported, the impact of incorporating cyclohexylalanine is well-documented. A notable example is in the development of metabolically stable apelin analogues.
Table 1: Comparative Performance of L-Cyclohexylalanine vs. L-Phenylalanine in Apelin-13 Analogues [9]
| Feature | L-Phenylalanine (in native Apelin-13) | L-Cyclohexylalanine (in modified Apelin-13) |
| Metabolic Stability (Plasma Half-life) | Short (<5 min) | Significantly Increased (up to 40-fold) |
| Apelin Receptor (APJR) Binding | High Affinity | Maintained Competitive Binding |
| In Vivo Efficacy | Limited by rapid degradation | Enhanced (e.g., moderate blood pressure lowering) |
This data clearly demonstrates the significant improvement in proteolytic stability and in vivo efficacy achieved by substituting phenylalanine with cyclohexylalanine, while maintaining high receptor affinity.
Experimental Protocols
The successful incorporation of this compound and other non-natural amino acids into peptide sequences relies on robust and optimized synthetic and analytical methodologies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing a cyclohexylalanine residue using Fmoc chemistry.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Cha-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Acetonitrile
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Cha-OH (3-4 equivalents relative to resin loading) and HATU (3-4 eq.) in DMF.
-
Add DIPEA (6-8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours. For hindered couplings, the reaction time may be extended or the temperature raised.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol assesses the stability of a modified peptide in human plasma.
Caption: Workflow for determining peptide stability in plasma.
Procedure:
-
Peptide Incubation: Dissolve the purified peptide in a suitable buffer (e.g., PBS) and add it to pre-warmed human plasma to a final concentration (e.g., 10 µM). Incubate the mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching and Protein Precipitation: Immediately quench the enzymatic activity by adding a cold organic solvent such as acetonitrile containing an internal standard.
-
Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by LC-MS.
-
Data Analysis: Quantify the peak area of the parent peptide at each time point relative to the internal standard. Plot the percentage of remaining peptide versus time and calculate the peptide's half-life (t₁/₂).
Protocol 3: Receptor Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a modified peptide to its target receptor.
Procedure:
-
Assay Setup: In a microplate, combine a fixed concentration of a radiolabeled or fluorescently labeled ligand known to bind the target receptor, the receptor preparation (e.g., cell membranes expressing the receptor), and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. This is typically achieved by rapid filtration through a filter mat that traps the cell membranes.
-
Detection: Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand against the logarithm of the test peptide concentration. Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand) by non-linear regression. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The strategic incorporation of non-natural amino acids is an indispensable tool in modern peptide drug development. This compound, through the introduction of the cyclohexylalanine residue, offers a robust method for enhancing proteolytic stability and enforcing a bioactive conformation. While direct, comprehensive comparative data against a wide spectrum of other non-natural amino acids is continually emerging, the principles governing the effects of cyclohexylalanine, N-methylation, D-amino acid substitution, and α-methylation are well-established and provide a strong rationale for their respective applications.
The choice of which non-natural amino acid to incorporate will ultimately depend on the specific requirements of the peptide therapeutic, including its biological target, desired pharmacokinetic profile, and the structural context of the modification site. The experimental protocols and comparative data presented in this guide provide a foundational framework for making informed decisions in the design and optimization of next-generation peptide drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. N-Benzyloxycarbonyl-L-3-cyclohexylalanine | CymitQuimica [cymitquimica.com]
- 8. 25341-42-8 CAS MSDS (Z-3-CYCLOHEXYL-L-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. α-Methyl Amino Acids - Enamine [enamine.net]
- 13. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Z-Cha-OH Containing Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids like Z-Cha-OH (Nα-Carbobenzyloxy-L-cyclohexylalanine) into peptide sequences is a powerful strategy for enhancing therapeutic properties such as metabolic stability and receptor affinity.[1] The bulky, hydrophobic cyclohexylalanine (Cha) moiety can confer significant advantages, but it also introduces unique challenges during synthesis and subsequent purity assessment.[1] Ensuring the purity and structural integrity of these complex molecules is not merely a quality control checkpoint; it is a fundamental requirement for reliable biological data and regulatory compliance.[2][3][4]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound containing peptides. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establishing a logical, self-validating workflow for comprehensive characterization.
The Landscape of Impurities in this compound Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), the predominant method for manufacturing peptides, is a multi-step process where impurities can arise at various stages.[5][6] Understanding the nature of these potential contaminants is critical for selecting the appropriate analytical tools.
-
Process-Related Impurities: These are byproducts of the synthesis chemistry itself.
-
Deletion Sequences: Result from incomplete coupling reactions, a notable risk when incorporating sterically hindered residues like Cha.[1][5][7][8]
-
Truncation/Incompletely Deprotected Sequences: Occur if the synthesis is terminated prematurely or if protecting groups (including the N-terminal Z-group or side-chain protectors) are not fully removed during cleavage.[5][7]
-
Insertion Sequences: Arise from the unintended double addition of an amino acid, often due to inefficient washing steps.[7][9]
-
-
Product-Related Impurities: These are modifications of the target peptide.
-
Racemization: The chiral center of an amino acid can epimerize, particularly during the activation step of coupling. This can lead to the formation of diastereomeric peptides with potentially different biological activities.[6]
-
Oxidation/Deamidation: Susceptible residues (e.g., Met, Trp, Asn, Gln) can be modified during synthesis or storage.[5][7][8]
-
-
Reagent-Related Impurities: Residual chemicals from the synthesis process, such as scavengers or trifluoroacetic acid (TFA), may remain.[5][10]
Comparison of Core Analytical Methodologies
A multi-faceted approach is essential for a complete purity profile. No single technique can provide all the necessary information. The three pillars of peptide purity analysis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Primary Purpose | Information Provided | Sensitivity | Strengths | Limitations |
| RP-HPLC | Quantification of Purity | Percentage of main peak vs. impurities. | High | Robust, reproducible, excellent for quantitation, high resolving power for closely related species.[11][12][13] | Identity of impurities is unknown; co-elution of different species is possible. |
| LC-MS | Identification of Impurities | Molecular weight of the main peptide and impurities.[14][15] | Very High | Combines HPLC separation with MS identification; essential for pinpointing deletions, truncations, and modifications.[14] | Can suppress ionization (e.g., TFA mobile phases); may not resolve isomers.[16] |
| Chiral HPLC | Diastereomer/Enantiomer Separation | Quantification of racemized forms. | High | Specifically resolves stereoisomers, which is critical for assessing chiral purity.[17][18][19] | Requires specialized chiral columns and method development; not for general purity. |
| NMR Spectroscopy | Unambiguous Structure Confirmation | Detailed 3D structure, sequence confirmation, and identification of structurally unique impurities.[20][21][22] | Low | Gold standard for structural elucidation; can identify impurities invisible to other methods.[20][23] | Low sensitivity, complex data interpretation, not suitable for routine high-throughput screening.[20] |
Deep Dive: Experimental Protocols & Data Interpretation
Reversed-Phase HPLC (RP-HPLC): The Quantitative Workhorse
Causality: RP-HPLC separates molecules based on their hydrophobicity.[11][24] A non-polar stationary phase (typically C18-bonded silica) retains the peptide, which is then eluted by a gradient of increasing organic solvent (mobile phase).[11] Peptides containing the highly hydrophobic Cha residue are well-retained, allowing for excellent separation from more polar impurities like deletion sequences lacking this residue.
Detailed Experimental Protocol (RP-HPLC):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore >100 Å). A wide-pore column is crucial for accommodating larger peptide molecules.[12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.[12]
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A typical gradient might be 10-60% B over 30 minutes. This must be optimized based on the overall hydrophobicity of the specific this compound containing peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm. The peptide bond absorbs strongly at these wavelengths, providing a universal detection method for all peptidic components.[13]
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a suitable solvent (e.g., DMSO, water) at a concentration of ~1 mg/mL.
Data Interpretation: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Impurity Investigator
Causality: While HPLC quantifies impurities, it doesn't identify them. Coupling the HPLC to a mass spectrometer provides the mass-to-charge ratio (m/z) of each eluting peak.[14][15] This allows for the direct identification of impurities by comparing their measured mass to the theoretical masses of expected byproducts (e.g., a deletion sequence will have a mass corresponding to the target peptide minus the mass of the missing amino acid). High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing highly accurate mass data that can help deduce the elemental composition of an impurity.[2]
Workflow Diagram: LC-MS Analysis
Caption: Workflow for LC-MS based peptide impurity identification.
Detailed Experimental Protocol (LC-MS):
-
Instrumentation: An LC system coupled to an MS detector (e.g., Q-TOF or Orbitrap).
-
Column & Gradient: Similar to RP-HPLC, but using an MS-compatible mobile phase modifier.
-
Mobile Phase A: 0.1% Formic Acid (FA) in water. FA is preferred over TFA for MS as it causes less ion suppression.[16]
-
Mobile Phase B: 0.1% FA in acetonitrile.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected m/z of the peptide and its impurities (e.g., 300-2000 m/z). Peptides often form multiply charged ions.
-
Fragmentation (MS/MS): Use Collision-Induced Dissociation (CID) to fragment the main peak and major impurities to confirm their sequence.
-
Data Interpretation: Correlate each peak in the HPLC chromatogram with its corresponding mass spectrum. For an impurity peak, calculate the mass difference from the target peptide to hypothesize its identity (e.g., -113 Da suggests a Leucine/Isoleucine deletion).
Chiral HPLC: The Stereoisomer Specialist
Causality: Racemization during synthesis creates diastereomers which often have very similar hydrophobicities, making them difficult to separate by standard RP-HPLC. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the D- and L-forms of the amino acids within the peptide, enabling their separation.[17][18][25]
Detailed Experimental Protocol (Chiral HPLC):
-
Instrumentation: HPLC system with a UV detector.
-
Column: A CSP suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[25]
-
Method Development: Chiral separations are highly specific. Method development is required, often involving screening different columns and mobile phases (both normal and reversed-phase) to achieve resolution.[17][19]
-
Sample Preparation: Hydrolyze the peptide to its constituent amino acids. Derivatize the amino acids with a reagent that allows for chiral separation and UV detection. Alternatively, direct analysis of the intact peptide on a suitable CSP may be possible.[25][26]
A Recommended Workflow for Complete Purity Assessment
A logical, tiered approach ensures both efficiency and thoroughness. This workflow progresses from a broad overview of purity to a detailed investigation of specific impurities.
Diagram: Recommended Analytical Workflow
Caption: A tiered workflow for comprehensive peptide purity analysis.
Workflow Explained:
-
Initial Screen (RP-HPLC): Always begin with RP-HPLC to get a rapid, quantitative measure of overall purity.[3][10]
-
Impurity Identification (LC-MS): If purity is below the desired threshold or if significant unknown peaks are present, proceed to LC-MS to identify these species.[2][14] This step is crucial for troubleshooting and optimizing the synthesis process.
-
Chiral Integrity (Chiral HPLC): If the synthesis protocol involves conditions known to promote racemization, or if biological activity is lower than expected, a chiral analysis is warranted to check for diastereomeric impurities.
-
Structural Confirmation (NMR): For establishing a new reference standard or for resolving ambiguities that cannot be addressed by MS, NMR provides the ultimate structural confirmation.[20][22][23]
By systematically applying this orthogonal analytical strategy, researchers and drug developers can build a comprehensive and trustworthy data package, ensuring the quality, safety, and efficacy of novel this compound containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. mdpi.com [mdpi.com]
- 9. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 12. hplc.eu [hplc.eu]
- 13. bachem.com [bachem.com]
- 14. lcms.cz [lcms.cz]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 21. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 23. chem.uzh.ch [chem.uzh.ch]
- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Z-Cha-OH Deprotection
Executive Summary: Beyond the Reaction Flask
In the meticulous world of peptide synthesis and drug development, the removal of a protecting group is a critical juncture that dictates the success of subsequent steps and the purity of the final product. The carbobenzoxy (Z or Cbz) group, a stalwart of amine protection since its introduction by Bergmann and Zervas in 1932, is prized for its stability and reliable removal conditions.[1] However, its very stability demands rigorous validation of its removal. This is particularly true for sterically hindered amino acids like L-Cyclohexylalanine (Cha), where the bulky sidechain can influence reaction kinetics.
Assuming a deprotection reaction has "gone to completion" without empirical evidence is a frequent and costly oversight, leading to complex purification challenges and compromised yields. This guide provides a comparative analysis of the primary validation techniques—TLC, HPLC, Mass Spectrometry, and NMR—moving beyond a simple listing of protocols. We will dissect the causality behind methodological choices, establishing a framework for a self-validating workflow that ensures scientific integrity from in-process monitoring to final product characterization.
The Deprotection Reaction: Unmasking the Amine
The most prevalent and mild method for Z-group cleavage is catalytic hydrogenolysis.[2][3] This method employs a palladium catalyst (typically on carbon, Pd/C) and a hydrogen source to cleave the benzylic C-O bond of the carbamate.
Reaction: Z-Cha-OH + H₂ --(Pd/C)--> Cha-OH + Toluene + CO₂
The reaction proceeds via adsorption of the Z-protected amine onto the palladium catalyst surface, followed by hydrogenolysis of the C-O bond to form an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as a byproduct.[2][3]
Caption: Mechanism of Z-group deprotection via catalytic hydrogenolysis.
A Comparative Analysis of Validation Techniques
The choice of an analytical method is not arbitrary; it is dictated by the specific question being asked. Are you performing a quick check during the reaction, or are you confirming the absolute purity and identity of a final, isolated product? Each technique offers a unique balance of speed, sensitivity, cost, and the richness of information provided.
| Technique | Principle | Speed | Cost | Information Provided | Ideal Application |
| TLC | Differential migration on a stationary phase based on polarity. | Very Fast (~15-30 min) | Very Low | Qualitative (Presence/Absence of Spots) | Rapid, in-process reaction monitoring. |
| HPLC | Differential partitioning between mobile and stationary phases. | Moderate (~30-60 min/run) | Moderate | Quantitative (Peak Area, Purity %) | Quantifying reaction completion and assessing purity. |
| Mass Spec (MS) | Separation of ions based on mass-to-charge ratio (m/z). | Fast (~5-15 min/run) | High | Molecular Weight Confirmation | Unambiguous confirmation of product mass. |
| NMR | Nuclear spin transitions in a magnetic field. | Slow (>1 hr/run) | Very High | Definitive Structural Elucidation | Absolute structural proof of the final isolated product. |
Experimental Protocols: A Self-Validating Workflow
A robust validation strategy often involves using multiple, orthogonal techniques. A logical progression, as outlined in the workflow diagram below, ensures confidence at each stage of the process.
References
A Comparative Guide to the Stability of Z- and Boc-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis and drug development, the choice of protecting groups is a critical decision that profoundly impacts reaction efficiency, final product purity, and overall process scalability. Among the most established urethane-type protecting groups for amines are the benzyloxycarbonyl (Z or Cbz) and the tert-butyloxycarbonyl (Boc) groups. While both serve the fundamental purpose of reversibly masking the reactivity of the N-terminus, their distinct chemical properties dictate their stability under different conditions, making them suitable for different strategic applications.
This guide provides an in-depth, objective comparison of the stability of Z-protected versus Boc-protected peptides, supported by experimental data and established chemical principles. As senior application scientists, our goal is to equip you with the technical insights necessary to make informed decisions in your research and development endeavors.
The Chemical Foundation of Stability: Z vs. Boc
The stability of a protecting group is intrinsically linked to its chemical structure and the mechanism by which it is cleaved.
-
The Z-Group (Benzyloxycarbonyl): Introduced by Max Bergmann and Leonidas Zervas, the Z-group is a benzyl-based carbamate.[1][2][3] Its removal is most classically achieved through catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[1][2][4][5] Alternatively, it can be cleaved under strong acidic conditions, such as with HBr in acetic acid, though this method is often more aggressive.[2][4][6] The stability of the Z-group to mild acids and bases makes it a cornerstone of classical solution-phase peptide synthesis.[2][7][8]
-
The Boc-Group (tert-Butyloxycarbonyl): The Boc group is an aliphatic carbamate derived from tert-butanol.[9][10] Its lability is based on the stability of the tert-butyl cation. It is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][9][11] This deprotection proceeds via fragmentation of the protonated carbamate, generating the free amine, carbon dioxide, and isobutylene.[9][12] The Boc group is stable to catalytic hydrogenation and basic conditions, establishing its central role in the now-famous Merrifield solid-phase peptide synthesis (SPPS) strategy.[4][11][12]
The fundamental difference in their cleavage mechanisms—hydrogenolysis/strong acidolysis for Z versus moderate acidolysis for Boc—is the basis for their "orthogonality," a principle that allows for the selective deprotection of one group in the presence of the other.[2][13][14]
Visualizing the Cleavage Mechanisms
To better understand the chemical transformations, let's visualize the deprotection pathways.
Caption: Cleavage pathways for Z- and Boc-protecting groups.
Comparative Stability: Experimental Evidence
The choice between Z and Boc protection often comes down to the compatibility of their cleavage conditions with the rest of the peptide sequence, including side-chain protecting groups and the solid support in SPPS.
| Condition | Z-Group Stability | Boc-Group Stability | Rationale & Implications |
| Moderate Acid (e.g., 25-50% TFA in DCM) | Stable [15] | Labile (t½ < 1 min)[11][16] | This is the cornerstone of Boc/Bzl SPPS. Boc is selectively removed from the N-terminus while Z-protected side chains (e.g., on Lysine) remain intact.[7][16][17] |
| Strong Acid (e.g., HBr/AcOH, HF) | Labile [2][4][6] | Labile [11][18] | Both groups are cleaved under these harsh conditions, which are typically used for final deprotection and cleavage from the resin in Boc-SPPS.[16][19] |
| Catalytic Hydrogenation (H₂, Pd-C) | Labile [1][4][5] | Stable [4][12] | This orthogonality is crucial in solution-phase synthesis and for peptides containing sensitive moieties that cannot withstand strong acids.[2][14] It allows for Z-group removal without affecting Boc-protected side chains. |
| Basic Conditions (e.g., Piperidine, NaOH) | Generally Stable [2][3][15] | Stable [4][9][12] | Both groups are stable to the basic conditions used for Fmoc deprotection, making them suitable for side-chain protection in Fmoc-SPPS.[13][14] |
| Nucleophiles (e.g., Hydrazine) | Stable | Stable [9][12] | Both are generally stable to common nucleophiles used in peptide chemistry. |
| Storage (Solid State) | Highly Stable | Stable | Both Z- and Boc-protected amino acids are generally stable for years when stored as dry solids under appropriate conditions (cool, dry, dark). |
| Storage (Solution in TFA) | Stable (Initially) | Labile | Not stable; deprotection will occur rapidly. The Z-group is much more resistant but can be cleaved by strong acids over time or at higher temperatures.[15] |
Quantitative Insights into Deprotection Kinetics
The rate of acid-catalyzed deprotection is a key parameter. The cleavage of the Boc group in TFA is extremely rapid, often complete within 15-30 minutes at room temperature in SPPS.[11] In contrast, the Z-group's cleavage by HBr in acetic acid is also efficient but involves harsher, more corrosive reagents.[6]
The hydrogenolysis of the Z-group is a heterogeneous catalytic reaction, and its rate can be influenced by factors such as catalyst activity, solvent, pressure, and the presence of catalyst poisons like sulfur-containing residues (e.g., Methionine).[20] This method, while mild, requires specialized equipment (hydrogenator) and careful handling of the pyrophoric palladium catalyst.[2][5]
Experimental Protocols: Assessing Protecting Group Stability
To empirically validate the stability of a protected peptide in your specific application, the following general protocols can be adapted.
Protocol 1: Acid Lability Test
This workflow is designed to compare the rate of deprotection under acidic conditions.
Caption: Workflow for comparative acid lability testing.
Methodology:
-
Sample Preparation: Prepare stock solutions of the Z-protected and Boc-protected peptides (e.g., Z-Ala-Phe-OMe and Boc-Ala-Phe-OMe) in a suitable solvent like dichloromethane (DCM).
-
Reaction Initiation: To each stock solution, add a solution of 25% TFA in DCM to initiate the deprotection reaction. Start a timer immediately.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a solution of a weak base like pyridine or diisopropylethylamine (DIEA) in a suitable solvent to neutralize the TFA.
-
Analysis: Analyze each quenched aliquot by reverse-phase HPLC (RP-HPLC) or LC-MS. Monitor the disappearance of the starting material peak and the appearance of the deprotected peptide peak.
-
Data Interpretation: Plot the percentage of deprotected peptide against time for both the Z- and Boc-protected samples. You will observe rapid deprotection for the Boc-peptide and negligible deprotection for the Z-peptide under these conditions.
Protocol 2: Hydrogenolysis Stability Test
This protocol assesses stability under catalytic hydrogenation conditions.
-
Sample Preparation: Dissolve equal molar amounts of Z-protected and Boc-protected peptides in a solvent suitable for hydrogenation (e.g., methanol, ethanol, or acetic acid).[2][5]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to each solution (typically 5-10 mol%).[2][5] Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Place the reaction vessels in a hydrogenation apparatus. Purge with nitrogen or argon, then introduce hydrogen gas (typically at 1 atm, though higher pressures can be used).[2][5]
-
Monitoring: Monitor the reaction progress by taking small aliquots (filtered through celite or a syringe filter to remove the catalyst) and analyzing them by TLC or HPLC.
-
Analysis: The Z-protected peptide will be consumed and converted to the deprotected product, while the Boc-protected peptide will remain unchanged.
Strategic Selection in Peptide Synthesis
-
Boc-SPPS: The combination of a TFA-labile Boc group for Nα-protection and more acid-stable side-chain protecting groups (often benzyl-based, like Z for lysine) is the foundation of the classic Merrifield solid-phase synthesis.[16][17][19] The final step involves cleavage with a strong acid like anhydrous HF to remove all protecting groups and release the peptide from the resin.[11][18]
-
Fmoc-SPPS: In modern Fmoc-based SPPS, both Z and Boc groups find use for side-chain protection.[7] For instance, Boc is commonly used to protect the side chains of Lysine and Tryptophan, as it is stable to the piperidine used for Fmoc removal but cleaved during the final TFA cocktail treatment.[4][7]
-
Solution-Phase Synthesis: In classical solution-phase peptide synthesis, the orthogonality of Z and Boc groups is heavily exploited.[7][8] One might use a Boc-protected amino acid to couple with a Z-protected peptide fragment, followed by selective deprotection of either end to continue chain elongation.[21] The Z-group's stability to moderate acid and lability to hydrogenation provides a valuable alternative to the acid-labile Boc and base-labile Fmoc groups.[2][15]
Conclusion: A Tale of Two Stabilities
The choice between Z- and Boc-protection is not a matter of inherent superiority but of strategic compatibility with the overall synthetic plan.
-
Boc-protection is defined by its acid lability . It is the group of choice for the N-terminus in Boc-SPPS, where rapid, clean cleavage with moderate acid is required at every cycle.[16][22] Its stability to hydrogenation makes it ideal for protecting side chains in peptides that will undergo Z-group removal elsewhere.[4][14]
-
Z-protection is characterized by its stability to moderate acids and its unique lability to catalytic hydrogenation .[2][3] This makes it an orthogonal partner to the Boc group and an indispensable tool in solution-phase synthesis and for protecting side chains (e.g., Lys(Z)) in Boc-SPPS.[7][14]
As a researcher, understanding the nuanced stability profiles of these foundational protecting groups is paramount. It allows for the rational design of synthetic routes, minimizes side reactions, and ultimately leads to the successful and efficient production of target peptides for research and therapeutic development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Boc Protected Compounds [pt.bzchemicals.com]
- 11. chempep.com [chempep.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 19. books.rsc.org [books.rsc.org]
- 20. scientificupdate.com [scientificupdate.com]
- 21. benchchem.com [benchchem.com]
- 22. bachem.com [bachem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Z-Cha-OH
Authored for Researchers, Scientists, and Drug Development Professionals
Navigating the landscape of laboratory safety and chemical handling requires a blend of rigorous protocol and a deep understanding of the chemical principles at play. This guide provides essential, field-proven procedures for the proper disposal of Z-Cha-OH (N-benzyloxycarbonyl-cyclohexyl-L-alanine), ensuring the safety of personnel, adherence to regulatory standards, and the integrity of your research environment. Our goal is to offer value beyond the product, building a foundation of trust through expert guidance.
Foundational Knowledge: Understanding this compound
Before addressing disposal, a clear understanding of the material is paramount. This compound is a protected amino acid derivative commonly used in peptide synthesis. Its properties are summarized below.
| Property | Value | Source |
| Chemical Name | N-benzyloxycarbonyl-cyclohexyl-L-alanine | [1] |
| CAS Number | 25341-42-8 | [1] |
| Molecular Formula | C₁₇H₂₃NO₄ | [1] |
| Molecular Weight | 305.37 g/mol | [1] |
| Physical State | Solid, typically a white powder | [2] |
| Hazard Classification | Not classified as a hazardous substance. | [2][3] |
While Safety Data Sheets (SDS) for the closely related compound N-Benzyloxycarbonyl-L-alanine indicate it is not classified as a hazardous substance under GHS criteria, it is a non-negotiable principle of laboratory safety to treat all research chemicals with a high degree of care.[2][3] The procedures outlined below are grounded in this principle and align with the regulatory frameworks of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
The Regulatory Framework: Causality Behind Disposal Choices
Proper chemical disposal is not arbitrary; it is a systematic process governed by federal and local regulations. The two primary pillars in the United States are:
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) .[4][5][6] Your institution's CHP is the controlling document for laboratory safety, and all disposal procedures must align with it. The CHP outlines standard operating procedures (SOPs), criteria for personal protective equipment (PPE), and waste removal procedures.[4]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[7][8] A core tenet of RCRA is that the generator of the waste (i.e., the laboratory professional) is responsible for determining if their waste is hazardous.[7] For academic institutions, Subpart K provides specific, alternative standards for managing laboratory hazardous waste.[8][9]
Our disposal strategy for this compound is based on its non-hazardous classification. This determination is crucial because it dictates the disposal pathway, preventing the unnecessary and costly commingling of non-hazardous materials with regulated hazardous waste streams.[10]
Pre-Disposal Protocol: Risk Assessment and PPE
Before handling any chemical waste, a thorough risk assessment is the first line of defense.
Personal Protective Equipment (PPE): Even for non-hazardous materials, a baseline of PPE is required to prevent contact and inhalation of fine powders.
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
Step-by-Step Disposal Protocol for this compound
The correct disposal procedure hinges on a single critical question: Is the this compound contaminated with a hazardous substance? The workflow below provides a clear decision-making path.
Procedure 1: Disposal of Uncontaminated, Solid this compound
This procedure applies to pure, unused, or residual this compound that has not been mixed with any hazardous chemicals.
-
Waste Collection: Carefully sweep the solid this compound into a designated, sealable waste container. Avoid generating dust. If working with fine powder, perform this action in a fume hood or ventilated enclosure.[3]
-
Container Labeling: The container must be clearly and accurately labeled to prevent improper disposal by others. Use a "Non-Hazardous Waste" label.[11] The label should include:
-
The full chemical name: "N-benzyloxycarbonyl-cyclohexyl-L-alanine (this compound)"
-
The words "Non-Hazardous Solid Waste"
-
Your name and lab location
-
-
Final Disposal: Dispose of the sealed container in the designated receptacle for non-hazardous laboratory solid waste.[12] Crucially, do not place chemical containers in common laboratory trash cans that are handled by custodial staff. Your institution's CHP or Environmental Health & Safety (EHS) department will specify the correct final location, which is often a larger drum or dumpster designated for lab waste.[12]
Procedure 2: Disposal of Contaminated this compound
If this compound is mixed with or has contaminated materials (e.g., gloves, weigh boats, paper towels) that have also been in contact with a hazardous chemical (e.g., a solvent like DMF or DCM), the entire waste mixture must be treated as hazardous.
-
Hazard Assessment: The primary hazard is now defined by the contaminant. Consult the SDS for the contaminating chemical(s).
-
Waste Segregation & Collection: Collect the contaminated solid waste in a container that is compatible with the hazardous contaminant.[10] For example, do not store corrosive wastes in metal containers.[10] The waste must be kept separate from non-hazardous waste streams.
-
Container Labeling: Use a "Hazardous Waste" label as provided by your institution's EHS department. The label must include:
-
The full names of all chemical constituents, including this compound and all contaminants.
-
The approximate percentage of each constituent.
-
The date accumulation started.
-
-
Storage and Disposal: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA).[7] Contact your EHS department for pickup and final disposal by a licensed hazardous waste contractor.
Procedure 3: Disposal of Empty this compound Containers
An "empty" container can be disposed of in the regular laboratory trash only after it meets the RCRA definition of empty.
-
For Non-Hazardous Residue: If the container held only pure this compound, ensure it is fully empty (no freestanding powder remains).[12] Deface or remove the original label to prevent confusion. The container can then be placed in the appropriate receptacle for clean lab glass or plastic.[13]
-
For Hazardous Residue: If the container held this compound that was contaminated with a hazardous substance, it must be managed as hazardous waste. If the contaminant was an acutely hazardous "P-listed" waste , the container must be triple-rinsed with a suitable solvent.[11] The rinsate from all three rinses must be collected and disposed of as acute hazardous waste.[11][13]
Trustworthiness Through Self-Validation: Your Role as a Scientist
The protocols described here form a self-validating system when integrated with your institution's Chemical Hygiene Plan. Always defer to your local CHP and EHS guidelines, as they are tailored to your specific facility and local regulations. By correctly identifying, segregating, and labeling your waste, you become the most critical control point in the "cradle to grave" management system, ensuring safety and compliance.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. peptide.com [peptide.com]
- 4. osha.gov [osha.gov]
- 5. OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation | YSU [ysu.edu]
- 6. triumvirate.com [triumvirate.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. acs.org [acs.org]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
